Umbralisib hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3.ClH/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;/h4-16H,1-3H3,(H2,35,36,37);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUVMVWYWMZIR-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25ClF3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Umbralisib Hydrochloride: A Dual Inhibitor of PI3K-delta and CK1-epsilon
An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib (B560156) (TGR-1202) is an oral, next-generation kinase inhibitor with a unique dual mechanism of action, selectively targeting phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] This dual inhibition disrupts key signaling pathways essential for the proliferation, survival, and trafficking of malignant B-cells, which are central to the pathophysiology of various hematologic malignancies.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of normal and malignant B-cell development, survival, and function.[5] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies.[2][6] While first-generation PI3Kδ inhibitors demonstrated clinical activity, their use has been hampered by significant toxicities, often immune-mediated.[5] Umbralisib was developed as a structurally distinct, next-generation PI3Kδ inhibitor with a potentially improved safety profile.[7]
Uniquely, umbralisib also inhibits casein kinase 1-epsilon (CK1ε), a serine/threonine kinase implicated in the regulation of oncoprotein translation and cellular proliferation.[1][2] This dual inhibitory activity is thought to contribute to its distinct therapeutic effects and a more favorable safety profile compared to other PI3K inhibitors, particularly concerning autoimmune-like toxicities.[5]
Core Mechanism of Action
Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key kinases: PI3Kδ and CK1ε.
Inhibition of the PI3Kδ/AKT/mTOR Signaling Pathway
In malignant B-cells, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to the activation of PI3Kδ. PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth, including the mammalian target of rapamycin (B549165) (mTOR).
Umbralisib selectively binds to and inhibits PI3Kδ, thereby blocking the conversion of PIP2 to PIP3. This leads to the downregulation of the entire PI3K/AKT/mTOR signaling cascade, resulting in decreased proliferation and enhanced apoptosis of malignant B-cells.[4]
Inhibition of Casein Kinase 1-epsilon (CK1ε)
CK1ε is a key regulator of various cellular processes, including the Wnt/β-catenin signaling pathway.[8] In the absence of Wnt signaling, CK1ε phosphorylates β-catenin, priming it for subsequent phosphorylation by GSK3β and eventual proteasomal degradation.[8] However, in the context of Wnt activation, CK1ε can also phosphorylate Dishevelled (Dvl), promoting pathway activation.[8] The precise role of CK1ε inhibition by umbralisib in cancer therapy is still under investigation, but it is hypothesized to modulate oncogenic signaling pathways that contribute to cell growth and survival.[2]
Furthermore, the inhibition of CK1ε by umbralisib has been suggested to contribute to its unique immunomodulatory effects, potentially by preserving the number and function of regulatory T cells (Tregs), which may explain its improved safety profile compared to other PI3K inhibitors.[9][10]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of umbralisib.
Table 1: In Vitro Inhibitory Activity of Umbralisib
| Target | Assay Type | IC50 / EC50 | Reference(s) |
| PI3Kδ | Biochemical Assay | 22 nM | [5] |
| PI3Kα | Biochemical Assay | >10 µM | [5] |
| PI3Kβ | Biochemical Assay | 1116 nM | [5] |
| PI3Kγ | Biochemical Assay | 1065 nM | [5] |
| CK1ε | - | - | [1][2] |
| Human Whole Blood CD19+ Cell Proliferation | Cell-based Assay | 100-300 nM (half-maximal inhibition) | [3] |
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Phase 2b Trial)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Marginal Zone Lymphoma (MZL) | 49% | 16% | Not Reached | Not Reached | [10] |
| Follicular Lymphoma (FL) | 43% | 3% | 11.1 months | 10.6 months | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.
Caption: Wnt/β-Catenin Pathway Modulation by Umbralisib.
Caption: General Experimental Workflow for Umbralisib Evaluation.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of umbralisib against a target kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kδ), its substrate, and a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).
-
Inhibitor Addition: Add umbralisib at various concentrations to the reaction mixture.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Use a suitable detection method to measure kinase activity. For example, a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™) can be used, where the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of umbralisib that inhibits 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with umbralisib.
-
Cell Plating: Seed lymphoma cell lines in 96-well plates at an appropriate density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL per well.
-
Compound Treatment: Add varying concentrations of umbralisib to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the EC50 value.
Western Blot Analysis for p-AKT
This technique is used to assess the inhibition of PI3Kδ signaling by measuring the phosphorylation status of its downstream effector, AKT.
-
Cell Treatment and Lysis: Treat lymphoma cells with umbralisib at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, e.g., at Ser473) and a primary antibody for total AKT as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.
Lymphoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of umbralisib.
-
Cell Implantation: Subcutaneously inject a suspension of human lymphoma cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth regularly using caliper measurements. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer umbralisib or vehicle control orally (e.g., via gavage) at the specified dose and schedule (e.g., daily).
-
Monitoring: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for p-AKT) or histopathological evaluation.
Regulatory Status and Clinical Context
Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[11] However, in June 2022, the FDA withdrew its approval for umbralisib due to safety concerns arising from an increased risk of death observed in the UNITY-CLL clinical trial.[11][12] As a result, the manufacturer voluntarily withdrew the product from the market.[11]
Conclusion
Umbralisib is a potent and selective dual inhibitor of PI3Kδ and CK1ε, representing a novel approach to targeting key signaling pathways in B-cell malignancies. Its unique mechanism of action demonstrated promising clinical activity, although its development was halted due to safety concerns in a different patient population. The in-depth understanding of its molecular interactions and downstream effects, as outlined in this guide, remains valuable for the broader field of kinase inhibitor research and the development of future targeted therapies for hematologic cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
Umbralisib: A Technical Overview of Dual PI3K-delta and CK1-epsilon Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156) (formerly UKONIQ™) is a first-in-class oral kinase inhibitor characterized by its unique dual mechanism of action, targeting both phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] Developed by TG Therapeutics, it received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][3] However, in June 2022, the FDA withdrew its approval due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial, leading to the drug's voluntary withdrawal from the market.[4][5]
Despite its market withdrawal, the novel dual-inhibitory mechanism of umbralisib remains a subject of significant scientific interest. This technical guide provides an in-depth overview of its core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. Understanding the intricacies of umbralisib's action on both PI3Kδ and CK1ε offers valuable insights for the future development of targeted therapies in hematological malignancies.
Core Mechanism of Action: Dual Kinase Inhibition
Umbralisib exerts its anti-neoplastic effects by concurrently inhibiting two distinct kinases that are crucial for the growth and survival of malignant B-cells.
1. Phosphoinositide 3-Kinase-delta (PI3Kδ) Inhibition
The PI3K signaling pathway is a central regulator of cellular processes including proliferation, survival, and differentiation.[2] The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in B-cell malignancies like lymphoma and leukemia.[2][6] In these cancers, the B-cell receptor (BCR) signaling pathway is often constitutively active, leading to chronic PI3Kδ activation. This promotes cell survival and proliferation.[7]
Umbralisib is a potent and selective inhibitor of PI3Kδ.[8] By blocking the catalytic activity of PI3Kδ, umbralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels leads to the inactivation of downstream effectors, most notably the serine/threonine kinase Akt, which in turn inhibits a cascade of pro-survival signals.[9][10] In vitro studies have demonstrated that umbralisib inhibits malignant B-cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.[11][12]
2. Casein Kinase 1-epsilon (CK1ε) Inhibition
Distinct from other PI3K inhibitors, umbralisib also targets CK1ε, a serine/threonine protein kinase implicated in the pathogenesis of various cancers.[8][11] CK1ε is involved in the regulation of oncoprotein translation and plays a role in critical signaling pathways, including the Wnt/β-catenin pathway, which is often dysregulated in cancer.[2][13] The kinase can positively regulate the Wnt pathway by acting on multiple components, contributing to the stability of β-catenin in the cytoplasm.[13][14] By inhibiting CK1ε, umbralisib disrupts these pro-tumorigenic signaling cascades.[15] This secondary mechanism may contribute to umbralisib's distinct clinical profile and potentially mitigate some of the autoimmune-like toxicities seen with other PI3Kδ inhibitors.[7]
3. Logical Relationship of Dual Inhibition
The concurrent inhibition of both PI3Kδ and CK1ε provides a multi-pronged attack on cancer cell signaling networks. While PI3Kδ inhibition directly impacts the primary survival pathway in B-cell malignancies, CK1ε inhibition targets alternative pathways that also contribute to cell growth and survival. This dual action may lead to a more profound and durable anti-tumor response.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the inhibitory activity and clinical efficacy of umbralisib.
Table 1: In Vitro Inhibitory Activity of Umbralisib
| Target | IC50 (nM) | Selectivity vs. PI3Kδ | Reference |
|---|---|---|---|
| PI3Kδ | 22 | - | [8] |
| PI3Kα | >10,000 | >1500-fold | [8][16] |
| PI3Kβ | 1,116 | ~50-fold | [8] |
| PI3Kγ | 1,065 | ~225-fold | [8][16] |
| CK1ε | Potent Inhibition | - | [17] |
Note: IC50 values can vary based on assay conditions. CK1ε specific IC50 values are not consistently reported in public literature but its inhibition is a key feature of the drug.
Table 2: Clinical Efficacy from UNITY-NHL Phase IIb Trial
| Indication | Number of Patients | Overall Response Rate (ORR) (95% CI) | Complete Response (CR) | Median Duration of Response (DOR) (95% CI) | Reference |
|---|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | 69 | 49% (37.0, 61.6) | 16% | Not Reached (9.3, NE) | [3][15] |
| Follicular Lymphoma (FL) | 117 | 43% (33.6, 52.2) | 3% | 11.1 months (8.3, 16.4) | [3][15] |
Data based on the pivotal trial supporting umbralisib's accelerated approval.
Table 3: Key Safety Data from Pooled Analysis (N=221)
| Adverse Reaction (Any Grade) | Frequency | Grade ≥3 | Reference |
|---|---|---|---|
| Increased Creatinine | 75% | 5% | [3] |
| Diarrhea-Colitis | 58% | 10% | [3][16] |
| Fatigue | 41% | 2% | [3] |
| Nausea | 38% | 1% | [3] |
| Neutropenia | 31% | 12% | [3][16] |
| Transaminase Elevation (AST/ALT) | 30% | 7% | [3] |
| Musculoskeletal Pain | 24% | 1% | [3] |
| Anemia | 23% | 5% | [3] |
| Thrombocytopenia | 22% | 5% | [3] |
Most common adverse reactions reported in ≥20% of patients.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays used to characterize inhibitors like umbralisib.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A lower ATP level signifies higher kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
-
Materials:
-
Recombinant human PI3Kδ or CK1ε enzyme.
-
Kinase-specific substrate (e.g., PIP2 for PI3Kδ).
-
ATP solution.
-
Umbralisib (or other test inhibitor) serially diluted in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well white assay plates.
-
Luminometer plate reader.
-
-
Methodology:
-
Prepare serial dilutions of umbralisib in DMSO, then dilute further in the assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme/substrate mix to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. Incubate for 1 hour at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light signal is proportional to the ADP generated and thus to the kinase activity.
-
-
Data Analysis:
-
Normalize the data, setting the "no enzyme" control as 100% inhibition and the "DMSO vehicle" control as 0% inhibition.
-
Plot the percent inhibition versus the log concentration of umbralisib.
-
Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol 2: Cell Proliferation Assay (AlamarBlue™)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The AlamarBlue™ reagent contains resazurin, which is reduced by metabolically active cells to the fluorescent resorufin. The fluorescent signal is proportional to the number of viable cells.
-
Materials:
-
Lymphoma cell lines (e.g., Toledo, SU-DHL-4).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Umbralisib.
-
AlamarBlue™ HS Cell Viability Reagent.
-
96-well clear-bottom black plates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere or acclimate overnight.
-
Treat cells with a range of umbralisib concentrations or a vehicle control (DMSO).
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.
-
Add AlamarBlue™ reagent (10% of the well volume) to each well.
-
Incubate for 2-4 hours, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
Umbralisib is a unique kinase inhibitor that potently targets both PI3Kδ and CK1ε. This dual mechanism disrupts the primary B-cell receptor survival pathway while simultaneously modulating other oncogenic signaling cascades. Clinical data from the UNITY-NHL trial demonstrated meaningful activity in heavily pretreated patients with indolent lymphomas, leading to its accelerated FDA approval.[16][18] However, subsequent safety signals highlighting a potential increased risk of death led to its withdrawal from the market.[4]
For the scientific and drug development community, umbralisib serves as an important case study. Its clinical journey underscores the delicate balance between efficacy and toxicity in targeted cancer therapy. The exploration of its dual inhibitory mechanism provides a valuable foundation for designing next-generation inhibitors with improved therapeutic windows, potentially by refining selectivity or exploring novel combinations that exploit synthetic lethalities in cancer cells. The insights gained from umbralisib will continue to inform the development of safer and more effective treatments for hematological malignancies.
References
- 1. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. Umbralisib - Wikipedia [en.wikipedia.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpsonline.com [wjpsonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 11. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. umbralisib [drugcentral.org]
- 13. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 15. FDA accelerated approval of umbralisib for R/R MZL and R/R FL [lymphomahub.com]
- 16. ascopubs.org [ascopubs.org]
- 17. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Umbralisib Hydrochloride: A Technical Guide for Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Umbralisib (B560156) (Ukoniq) received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1] However, in June 2022, the FDA withdrew its approval for umbralisib due to safety concerns, specifically a possible increased risk of death observed in the UNITY-CLL clinical trial.[1] This document is intended for research and informational purposes only and does not constitute medical advice.
Executive Summary
Umbralisib hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[2] Its unique mechanism of action targets key signaling pathways implicated in the pathogenesis of various B-cell malignancies.[3] While its clinical use has been discontinued (B1498344) due to safety concerns, the study of umbralisib provides valuable insights into the therapeutic targeting of these pathways. This guide provides a comprehensive technical overview of umbralisib, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε
Umbralisib exerts its antineoplastic effects through the simultaneous inhibition of two distinct kinases:
-
Phosphoinositide 3-Kinase Delta (PI3Kδ): The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Dysregulation of the PI3Kδ pathway is a hallmark of many B-cell malignancies, promoting cell proliferation, survival, and differentiation.[4] Umbralisib selectively inhibits PI3Kδ, thereby disrupting downstream signaling through AKT and mTOR.
-
Casein Kinase 1-Epsilon (CK1ε): CK1ε is a serine/threonine kinase that has been implicated in the regulation of oncoprotein translation and the pathogenesis of cancer cells, including lymphoid malignancies.[3] The inhibition of CK1ε by umbralisib represents a novel therapeutic approach, and its precise contribution to the overall efficacy and safety profile of the drug is an area of ongoing investigation.
The dual inhibition of both PI3Kδ and CK1ε by umbralisib is a unique characteristic that differentiates it from other PI3K inhibitors and may contribute to its distinct clinical profile.
Quantitative Data Summary
Table 1: In Vitro Potency of Umbralisib
| Target | Assay Type | Potency (EC50/IC50) |
| PI3Kδ | Biochemical Assay | 22.2 nM (EC50)[2] |
| CK1ε | Biochemical Assay | 6.0 µM (EC50)[2] |
| Human whole blood CD19+ cell proliferation | Cell-based Assay | 100-300 nM |
| Phosphorylated AKT (Ser473) inhibition | Cell-based Assay | 10 nM - 100 µM[2] |
Table 2: Clinical Efficacy in the UNITY-NHL Trial (Phase IIb)
| Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |
| Marginal Zone Lymphoma (MZL) | Relapsed/refractory, ≥1 prior anti-CD20 regimen (n=69) | 49.3%[5] | 15.9%[5] | Not Reached[5] |
| Follicular Lymphoma (FL) | Relapsed/refractory, ≥2 prior systemic therapies (n=117) | 45.3%[5] | 5.1%[5] | 10.6 months[5] |
Table 3: Key Safety Findings from Clinical Trials (Pooled Data)
| Adverse Event (Any Grade) | Frequency | Grade ≥3 Adverse Event | Frequency (Grade ≥3) |
| Diarrhea | 52.3%[6] | Neutropenia | 11.3%[6] |
| Nausea | 41.5%[6] | Diarrhea | 7.3%[6] |
| Fatigue | 31.8%[6] | Increased Aminotransferase Levels | 5.7%[6] |
| Increased Creatinine | Common[1][7] | Pneumonia | 12%[8] |
| Neutropenia | Common[1][7] | Leukocytosis | 14%[8] |
| Transaminase Elevation | Common[1][7] | Thrombocytopenia | 12%[8] |
| Musculoskeletal Pain | Common[1][7] | ||
| Anemia | Common[1][7] | ||
| Thrombocytopenia | Common[1][7] | ||
| Upper Respiratory Tract Infection | Common[1][7] |
Experimental Protocols
In Vitro Kinase Assay for PI3Kδ and CK1ε Inhibition
Objective: To determine the direct inhibitory activity of umbralisib on purified recombinant PI3Kδ and CK1ε enzymes.
Methodology:
-
Reaction Setup: The assay is performed in a low-volume 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, casein for CK1ε), and ATP in a kinase assay buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[9]
-
Inhibitor Addition: Umbralisib is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).[10]
-
Detection: The kinase activity is measured by quantifying the amount of ADP produced using a luminescence-based assay such as the ADP-Glo™ Kinase Assay. This involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each umbralisib concentration is calculated relative to the DMSO control. The IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of AKT Phosphorylation
Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream effector of the PI3K signaling pathway, in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant human lymphoma or leukemia cell line is cultured to 70-80% confluency. The cells are then treated with various concentrations of umbralisib or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal protein loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for phosphorylated AKT at Serine 473 (p-AKT Ser473).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then used to detect the primary antibody.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is also probed with an antibody for total AKT to serve as a loading control.
-
-
Data Analysis: The intensity of the p-AKT and total AKT bands is quantified. The ratio of p-AKT to total AKT is calculated for each treatment condition to determine the extent of inhibition of AKT phosphorylation by umbralisib.
UNITY-NHL Clinical Trial Protocol (Abbreviated)
Trial Identifier: NCT02793583
Objective: To evaluate the safety and efficacy of umbralisib monotherapy in patients with previously treated non-Hodgkin lymphoma.[11]
Study Design: A multicenter, open-label, Phase IIb study with multiple cohorts based on lymphoma subtype.[5]
Key Eligibility Criteria:
-
Adults (≥18 years) with a histologically confirmed diagnosis of relapsed or refractory MZL, FL, or other specified NHL subtypes.
-
Patients with MZL must have received at least one prior therapy, including an anti-CD20-based regimen.[11]
-
Patients with FL must have received at least two prior systemic therapies, including an anti-CD20 regimen and an alkylating agent.[12]
-
ECOG performance status of ≤2.
Treatment:
-
Umbralisib administered orally at a dose of 800 mg once daily.[5]
-
Treatment continued until disease progression or unacceptable toxicity.[5]
Primary Endpoint:
-
Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the revised International Working Group (IWG) criteria.[11][12]
Secondary Endpoints:
-
Duration of Response (DoR)
-
Progression-Free Survival (PFS)
-
Time to Response (TTR)
-
Safety and tolerability
Mandatory Visualizations
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. umbralisib [drugcentral.org]
- 4. benchchem.com [benchchem.com]
- 5. Umbralisib for Relapsed or Refractory Indolent Non-Hodgkin Lymphoma - The ASCO Post [ascopost.com]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. promega.es [promega.es]
- 10. promega.com [promega.com]
- 11. ashpublications.org [ashpublications.org]
- 12. TG Therapeutics Announces Positive Results from the UNITY-NHL Phase 2b Pivotal Trial Evaluating Umbralisib Monotherapy in Patients with Relapsed/Refractory Follicular Lymphoma | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
Preclinical Models for Umbralisib Hydrochloride Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical models utilized in the study of Umbralisib hydrochloride, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). This document is intended to serve as a core resource for researchers and drug development professionals, offering detailed insights into the in vitro and in vivo evaluation of this compound. While Umbralisib was voluntarily withdrawn from the market due to safety concerns in clinical trials, the preclinical data remain a valuable asset for understanding its biological activity and for the future development of kinase inhibitors.[1]
Introduction to Umbralisib
Umbralisib is an oral, once-daily, potent, and selective dual inhibitor of PI3Kδ and CK1ε.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[1] By inhibiting PI3Kδ, Umbralisib disrupts downstream signaling, including the activation of AKT, leading to decreased cell proliferation and survival.[1] The inhibition of CK1ε, a regulator of oncoprotein translation, is a unique feature of Umbralisib that distinguishes it from other PI3K inhibitors and is thought to contribute to its anticancer activity.[1][2]
Data Presentation
In Vitro Activity of Umbralisib
The following tables summarize the quantitative data on the in vitro efficacy of Umbralisib from various preclinical studies.
Table 1: In Vitro Potency of Umbralisib Against Target Kinases
| Target | Parameter | Value | Notes |
| PI3Kδ | IC50 | 22.2 nM | High selectivity for the delta isoform. |
| PI3Kδ | EC50 | 24.3 nM | Effective concentration in cell-based assays. |
| CK1ε | IC50 | 37 nM | |
| PI3Kα | Selectivity | >1000-fold vs PI3Kδ | Demonstrates significant selectivity over the alpha isoform. |
| PI3Kβ | Selectivity | >30-50-fold vs PI3Kδ | Shows moderate to high selectivity over the beta isoform. |
Table 2: In Vitro Efficacy of Umbralisib in Hematological Malignancy Models
| Cell Line/System | Cancer Type | Assay | Endpoint | Effective Concentration | Result |
| Human whole blood CD19+ cells | N/A | Proliferation Assay | IC50 | 100-300 nM | Half-maximal inhibition of proliferation, demonstrating activity on primary B-cells.[3] |
| Human lymphoma and leukemia cell lines | Lymphoma, Leukemia | Western Blot | p-AKT (Ser473) Inhibition | 10 nM - 100 µM | Concentration-dependent inhibition of AKT phosphorylation.[3] |
| DLBCL Cell Line (LY7) | Diffuse Large B-cell Lymphoma | Western Blot | c-Myc Expression | 15 - 50 µM | Potent repression of c-Myc expression.[1] |
In Vivo Efficacy of Umbralisib
Preclinical in vivo studies have demonstrated the anti-tumor activity of Umbralisib in models of hematological malignancies.
Table 3: In Vivo Models and Efficacy of Umbralisib
| Model | Cancer Type | Cell Line | Treatment Regimen | Endpoint | Observed Effect |
| Subcutaneous Xenograft | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 150 mg/kg, daily, oral gavage | Tumor Growth | Significant tumor shrinkage by day 25.[3] |
| Adoptive Transfer | Chronic Lymphocytic Leukemia (CLL) | Eμ-TCL1 | Not specified | Leukemic burden | Reduced white blood cell count and anti-tumor efficacy. |
Signaling Pathways
Umbralisib exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, proliferation, and migration.
PI3K/AKT/mTOR Signaling Pathway
Umbralisib's inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade for B-cell proliferation and survival.
CK1ε and Wnt/β-catenin Signaling Pathway
The inhibition of CK1ε by Umbralisib is another key aspect of its mechanism of action, impacting pathways like the Wnt/β-catenin signaling cascade. CK1ε is involved in the phosphorylation of β-catenin, which can lead to its degradation.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of Umbralisib on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji, Jurkat) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.[3]
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control (DMSO).[3]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3]
Western Blot Analysis for Phospho-AKT (Ser473)
This technique is used to determine the effect of Umbralisib on the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Treatment and Lysis: Treat lymphoma cells with desired concentrations of this compound for specific time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-AKT (Ser473) (e.g., rabbit anti-p-Akt (Ser473) diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked antibody diluted 1:2000) for 1 hour at room temperature.[3][4]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Transwell Migration Assay
This assay evaluates the effect of Umbralisib on the migration of cancer cells towards a chemoattractant.
-
Transwell Setup: Use Transwell inserts with an 8.0 µm pore size placed in a 24-well plate.
-
Chemoattractant Addition: Add media containing a chemoattractant such as CXCL12 or CCL21 to the lower chamber of the Transwell plate.[5][6]
-
Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a suitable duration (e.g., 4-24 hours) at 37°C to allow for cell migration.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet.
-
Quantification: Elute the stain from the migrated cells and measure the absorbance, or count the number of migrated cells in several microscopic fields.
In Vivo Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of Umbralisib in a subcutaneous xenograft model.
-
Cell Culture: Culture the desired cancer cell line (e.g., MOLT-4 T-ALL cells) under standard conditions.[3]
-
Animal Model: Utilize immunodeficient mice, such as NOD/SCID mice.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (e.g., using the formula: (Length x Width^2)/2).
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 150 mg/kg) or vehicle control daily via oral gavage.[3]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) and perform other analyses as needed (e.g., harvesting tumors for biomarker analysis).
Conclusion
The preclinical data for this compound demonstrate its potent dual inhibitory activity against PI3Kδ and CK1ε. In vitro studies confirm its ability to inhibit proliferation and key signaling pathways in hematological cancer cell lines. In vivo models have further substantiated its anti-tumor efficacy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the preclinical properties of Umbralisib and similar kinase inhibitors. While the clinical development of Umbralisib was halted, the wealth of preclinical information remains highly valuable for the scientific community in the ongoing effort to develop novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Eμ-TCL1 mice represent a model for immunotherapeutic reversal of chronic lymphocytic leukemia-induced T-cell dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL21 Induces mTOR-dependent MALAT1 Expression, Leading to Cell Migration in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Umbralisib Hydrochloride: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umbralisib (B560156) hydrochloride (formerly TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] This technical guide provides an in-depth overview of the target validation studies for umbralisib, summarizing key preclinical and clinical data. Umbralisib demonstrated meaningful clinical activity in relapsed/refractory B-cell malignancies, leading to its accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4] However, it was later voluntarily withdrawn from the market due to safety concerns that emerged in a phase 3 trial in chronic lymphocytic leukemia (CLL).[1][5] Despite its withdrawal, the extensive research conducted on umbralisib offers valuable insights into the therapeutic targeting of the PI3Kδ and CK1ε pathways in hematological cancers. This document details the compound's mechanism of action, presents quantitative data from various assays, outlines key experimental protocols, and visualizes the associated signaling pathways.
Core Mechanism of Action: Dual Kinase Inhibition
Umbralisib's therapeutic strategy is rooted in its ability to concurrently inhibit two distinct kinases implicated in the pathogenesis of B-cell malignancies: PI3Kδ and CK1ε.[1][2]
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition: The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival. The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling cascade, which is often dysregulated in B-cell cancers.[6][7] By inhibiting PI3Kδ, umbralisib disrupts downstream signaling through AKT and mTOR, thereby impeding the proliferation and survival of malignant B-cells.[1]
Casein Kinase 1 Epsilon (CK1ε) Inhibition: CK1ε is involved in the regulation of oncoprotein translation.[1] Its inhibition by umbralisib is a unique feature that differentiates it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity, partly through the downregulation of proteins like c-Myc.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, demonstrating the potency and efficacy of umbralisib.
Table 1: Preclinical Inhibitory Activity of Umbralisib
| Target | Assay Type | Value | Notes |
| PI3Kδ | Biochemical Assay (IC50) | 22.2 nM | Demonstrates high potency against the target kinase.[4] |
| PI3Kδ | Cell-based Assay (EC50) | 24.3 nM | Effective concentration in a cellular context.[4] |
| PI3Kα | Biochemical Assay | >1000-fold selective vs PI3Kδ | High selectivity for the delta isoform over the alpha isoform.[4] |
| PI3Kβ | Biochemical Assay | >30-50-fold selective vs PI3Kδ | Moderate to high selectivity over the beta isoform.[4] |
| PI3Kγ | Biochemical Assay | ~225-fold selective vs PI3Kδ | High selectivity over the gamma isoform.[4] |
| CK1ε | Biochemical Assay (EC50) | 6.0 µM | Demonstrates activity against the secondary target.[3] |
| Human whole blood CD19+ cells | Proliferation Assay | 100-300 nM (Half-maximal inhibition) | Shows activity on primary B-cells.[3] |
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas
| Indication | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) |
| Marginal Zone Lymphoma (MZL) | UNITY-NHL | 49% | 16% |
| Follicular Lymphoma (FL) | UNITY-NHL | 43% | 3% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by umbralisib and a general workflow for its preclinical evaluation.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the target validation of umbralisib.
In Vitro Kinase Assay
This assay is designed to determine the direct inhibitory activity of umbralisib on its target kinases, PI3Kδ and CK1ε.[2]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, a specific peptide for CK1ε), and ATP.[2]
-
Inhibitor Addition: Umbralisib is added at a range of concentrations to determine the dose-dependent inhibition.[2]
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.[2]
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The IC50 value, which is the concentration of umbralisib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[2]
B-cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of umbralisib on the proliferation of B-lymphoma cell lines.[2][4]
-
Cell Seeding: B-lymphoma cell lines (e.g., Raji, Jurkat) are seeded in 96-well plates at an appropriate density.[2][4]
-
Treatment: The cells are treated with a serial dilution of umbralisib or a vehicle control (e.g., DMSO).[2][4]
-
Stimulation: To induce proliferation, cells can be stimulated with an appropriate agent, such as an anti-IgM antibody or CD40L.[2]
-
Incubation: The plates are incubated for a period of 48-72 hours to allow for cell proliferation.[2]
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The EC50 value, the concentration of umbralisib that causes a 50% reduction in cell proliferation, is determined from the dose-response curve.[2]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by umbralisib.[8][9]
-
Cell Treatment and Lysis: Lymphoma cells are treated with umbralisib at various concentrations and for different time points. Following treatment, the cells are harvested and lysed to release the cellular proteins.[4]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[4]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., phospho-AKT, total AKT, c-Myc). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative changes in protein expression or phosphorylation.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of umbralisib on the migration of lymphoma cells towards chemoattractants.[4][10]
-
Transwell Setup: The assay is performed using Transwell inserts, which are porous membranes that separate an upper and a lower chamber.[4]
-
Chemoattractant Addition: A chemoattractant, such as the chemokines CXCL12 or CCL19, is added to the lower chamber to create a chemical gradient.[4][10]
-
Cell Treatment and Seeding: Lymphoma cells are pre-treated with various concentrations of umbralisib or a vehicle control and are then seeded into the upper chamber of the Transwell insert.[4]
-
Incubation: The plate is incubated for a sufficient time to allow the cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migration: The non-migrated cells in the upper chamber are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader after staining with a fluorescent dye.[2]
-
Data Analysis: The percentage of migrating cells is calculated for each treatment condition, and the inhibitory effect of umbralisib on chemotaxis is determined.[2]
Conclusion
The target validation studies for umbralisib hydrochloride have provided a comprehensive understanding of its dual inhibitory mechanism against PI3Kδ and CK1ε. Preclinical data robustly demonstrated its potency and selectivity, which translated into meaningful clinical activity in patients with relapsed or refractory B-cell malignancies. While the clinical journey of umbralisib was halted due to long-term safety signals, the wealth of scientific knowledge generated remains highly valuable. The detailed experimental protocols and an understanding of the targeted signaling pathways outlined in this guide can serve as a critical resource for the ongoing development of safer and more effective kinase inhibitors for the treatment of hematological cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Umbralisib - Wikipedia [en.wikipedia.org]
- 6. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Triple-Action Inhibitor Targeting B-Cell Receptor Signaling and BRD4 Demonstrates Preclinical Activity in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. umbralisib [drugcentral.org]
In Vitro Activity of Umbralisib on Lymphoma Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Umbralisib (B560156) (formerly TGR-1202) is an oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[2][4][5] Umbralisib's additional inhibition of CK1ε, a regulator of oncoprotein translation, distinguishes it from other PI3K inhibitors.[1][2] While Umbralisib was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns in clinical trials.[4][6][7] Nevertheless, the preclinical in vitro data remains a valuable resource for understanding the compound's biological activity and for the development of future kinase inhibitors. This technical guide provides a comprehensive overview of the in vitro studies of Umbralisib on lymphoma cell lines, focusing on its mechanism of action, effects on key signaling pathways, and quantitative activity.
Mechanism of Action
Umbralisib exerts its anti-lymphoma effects through the targeted inhibition of two distinct kinases:
-
PI3K-delta (PI3Kδ): As a key component of the B-cell receptor (BCR) signaling pathway, PI3Kδ is critical for the proliferation, survival, and differentiation of B-cells.[2][5] Its dysregulation is a hallmark of many B-cell cancers.[2] By inhibiting PI3Kδ, Umbralisib disrupts downstream signaling cascades, including the activation of AKT, which ultimately reduces lymphoma cell proliferation and survival.[4]
-
Casein Kinase 1 Epsilon (CK1ε): CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies, through its role in regulating oncoprotein translation.[8][9] Umbralisib's inhibition of CK1ε can lead to the potent repression of key oncoproteins such as c-Myc, contributing to its anti-tumor effects.[4][10][11]
Signaling Pathways Affected by Umbralisib
The dual inhibitory action of Umbralisib impacts critical signaling pathways that drive lymphoma cell growth and survival.
B-Cell Receptor (BCR) and PI3K/AKT Signaling Pathway: Engagement of the BCR activates a cascade that includes PI3Kδ. Umbralisib directly inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3 and preventing the subsequent activation of downstream effectors like AKT and mTOR. This disruption is a primary mechanism of its anti-lymphoma activity.
CK1ε and c-Myc Regulation Pathway: Umbralisib's inhibition of CK1ε interferes with pathways that regulate the translation and stability of oncogenic proteins. A key target of this action is c-Myc, a transcription factor that is critical for the growth of many lymphomas.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of Umbralisib has been quantified against its primary kinase targets and in various cell-based assays.
Table 1: Enzymatic and Target-Based Inhibitory Activity
| Target | Activity Type | Value | Selectivity | Reference |
| PI3Kδ | IC50 | 22.2 nM | - | [4][12] |
| PI3Kδ | EC50 | 24.3 nM | - | [4][12] |
| CK1ε | EC50 | 6.0 µM | - | [10] |
| CK1ε | IC50 | 37 nM | - | [13] |
| PI3Kα | - | >1000-fold | High selectivity over alpha isoform | [4][12] |
| PI3Kβ | - | >30-50-fold | Moderate to high selectivity over beta isoform | [4][12] |
| PI3Kγ | - | >15-50-fold | Moderate selectivity over gamma isoform | [12] |
Table 2: Cellular Activity in Lymphoma and Related Cell Lines
| Cell Line / Type | Effect | Concentration | Reference |
| Human whole blood CD19+ B-cells | Half-maximal inhibition of proliferation | 100-300 nM | [4][10][12] |
| Human lymphoma and leukemia cell lines | Concentration-dependent inhibition of p-AKT (Ser473) | 10 nM - 100 µM | [10] |
| LY7 (DLBCL cell line) | Potent repression of c-Myc expression | 15-50 µM | [4][10] |
| Malignant B-cells | Inhibition of cell proliferation | Not specified | [6] |
| Lymphoma cell lines | Inhibition of CXCL12-mediated cell adhesion | Not specified | [6][8] |
| Lymphoma cell lines | Inhibition of CCL19-mediated cell migration | Not specified | [6][8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating in vitro findings. The following sections describe standard methodologies used to characterize the activity of Umbralisib.
General Experimental Workflow
The in vitro evaluation of a kinase inhibitor like Umbralisib typically follows a structured workflow, from initial target inhibition assays to cellular functional assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji) into 96-well plates at a density of 1 x 10⁵ cells/mL in a final volume of 100 µL per well.[4]
-
Compound Treatment: Prepare serial dilutions of Umbralisib from a DMSO stock. Add varying concentrations (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle-only control (DMSO).[4]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[4]
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow viable cells to convert the yellow MTT into purple formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.[4]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[4]
Western Blot Analysis for Phospho-AKT and c-Myc
This technique is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by Umbralisib.
-
Cell Treatment and Lysis: Treat lymphoma cells with Umbralisib at desired concentrations and for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-c-Myc, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory activity of Umbralisib on its purified target kinases.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.[2]
-
Component Addition: Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ; a specific peptide for CK1ε), and radiolabeled or modified ATP.[2]
-
Inhibitor Addition: Add Umbralisib across a range of concentrations to determine dose-dependent inhibition.[2]
-
Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a specific period.
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be measured via radioactivity, fluorescence, or luminescence, depending on the assay format.
-
Data Analysis: Plot the percentage of kinase inhibition against the Umbralisib concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The initial in vitro studies of Umbralisib have clearly established its mechanism of action as a dual inhibitor of PI3Kδ and CK1ε.[4] The available data demonstrates its ability to inhibit key signaling pathways, such as the PI3K/AKT and c-Myc pathways, which are crucial for the proliferation and survival of lymphoma cells.[4] Furthermore, Umbralisib has been shown to interfere with lymphoma cell migration and adhesion.[6][8] While the agent is no longer clinically available, the comprehensive in vitro characterization and the detailed experimental protocols provide a valuable foundation for the ongoing research and development of novel, safer, and more effective kinase inhibitors for hematological malignancies.
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. benchchem.com [benchchem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. benchchem.com [benchchem.com]
- 5. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Umbralisib - Wikipedia [en.wikipedia.org]
- 8. umbralisib [drugcentral.org]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Umbralisib Hydrochloride: A Technical Guide to its Modulation of B-Cell Receptor Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib (B560156) hydrochloride, a potent and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), represents a significant area of study in the landscape of targeted therapies for B-cell malignancies.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of umbralisib, with a specific focus on its intricate interplay with the B-cell receptor (BCR) signaling pathway. Although umbralisib's journey in the clinical setting has been complex, culminating in its withdrawal from the market due to safety concerns, a deep understanding of its molecular interactions remains invaluable for the ongoing development of novel kinase inhibitors.[3][4] This document details the preclinical and clinical data, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate the complex signaling cascades affected by this dual-action inhibitor.
Introduction to Umbralisib Hydrochloride
Umbralisib (formerly TGR-1202) is an orally bioavailable small molecule that uniquely targets two distinct kinases involved in oncogenesis: PI3Kδ and CK1ε.[1][2] The δ isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the BCR signaling pathway, which is frequently dysregulated in B-cell cancers.[5][6] By targeting PI3Kδ, umbralisib disrupts downstream signaling cascades that promote cell proliferation, survival, and trafficking.[4][6] The concurrent inhibition of CK1ε, a regulator of oncoprotein translation, distinguishes umbralisib from other PI3K inhibitors and is thought to contribute to its distinct biological effects.[1][5]
Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[7][8] However, subsequent clinical trial data raised safety concerns, leading to its voluntary withdrawal from the market.[3] Despite this, the extensive research conducted on umbralisib provides a rich dataset for understanding the therapeutic potential and challenges of targeting the BCR pathway.
The B-Cell Receptor (BCR) Signaling Pathway and Umbralisib's Mechanism of Action
The BCR signaling pathway is a cornerstone of B-cell development, activation, and survival. In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth and proliferation.[5][9]
Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. Key downstream players include Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (SYK), and the PI3K pathway.[9][10] PI3Kδ, when activated, phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn promotes cell survival and proliferation.[6][11]
Umbralisib exerts its therapeutic effect by directly inhibiting PI3Kδ, thereby blocking the conversion of PIP2 to PIP3 and attenuating the entire downstream signaling cascade.[4][6] This leads to decreased activation of AKT and other pro-survival pathways.[11] The additional inhibition of CK1ε is believed to impact the translation of key oncoproteins, further contributing to its anti-cancer activity.[5][12]
Visualizing the BCR Signaling Pathway and Umbralisib's Intervention
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro potency and clinical efficacy of umbralisib.
Table 1: In Vitro Potency of Umbralisib
| Target | Assay Type | Potency (IC50/EC50) | Reference |
| PI3Kδ | Biochemical Assay | 22.2 nM (EC50) | [11] |
| PI3Kα | Biochemical Assay | >10 µM | [13] |
| PI3Kβ | Biochemical Assay | 1116 nM | [13] |
| PI3Kγ | Biochemical Assay | 1065 nM | [13] |
| CK1ε | Biochemical Assay | 6.0 µM (EC50) | [11] |
This table demonstrates the high selectivity of umbralisib for the delta isoform of PI3K.[5]
Table 2: Clinical Efficacy of Umbralisib Monotherapy in Relapsed/Refractory B-Cell Malignancies
| Malignancy | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Reference |
| Marginal Zone Lymphoma (MZL) | 69 | 49% | 16% | Not Reached | [7][12] |
| Follicular Lymphoma (FL) | 117 | 43% | 3% | 11.1 months | [7][12] |
| Small Lymphocytic Lymphoma (SLL) | - | 45.3% - 50.0% | - | 18.3 months | [14] |
| Chronic Lymphocytic Leukemia (CLL) | - | 46% (in combination with ublituximab) | 17% (in combination with ublituximab) | 20 months (in combination with ublituximab) | [15] |
Data from the UNITY-NHL trial (NCT02793583) and other clinical studies.[7][12][14][15]
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of umbralisib.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of umbralisib on purified PI3Kδ and CK1ε kinases.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format.
-
Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, a specific peptide for CK1ε), and ATP.[1]
-
Inhibitor Addition: Umbralisib is added at a range of concentrations to determine the dose-dependent inhibition.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (e.g., with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining in the well.
-
Data Analysis: The IC50 value, which represents the concentration of umbralisib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Western Blot Analysis for Phospho-AKT
Objective: To assess the effect of umbralisib on the phosphorylation of AKT, a key downstream effector of PI3Kδ signaling, in lymphoma cell lines.
Methodology:
-
Cell Treatment and Lysis: Treat lymphoma cells with varying concentrations of umbralisib for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT) at a specific site (e.g., Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT or a loading control (e.g., GAPDH or β-actin) to determine the relative inhibition of AKT phosphorylation by umbralisib.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of umbralisib on the proliferation and viability of B-cell malignancy cell lines.
Methodology:
-
Cell Seeding: Seed B-cell lymphoma or leukemia cell lines in a 96-well plate at a predetermined density.[16]
-
Drug Treatment: Treat the cells with a serial dilution of umbralisib for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and generate a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizing the Experimental Workflow
Conclusion
This compound is a potent dual inhibitor of PI3Kδ and CK1ε that effectively modulates the B-cell receptor signaling pathway. Its high selectivity for the delta isoform of PI3K offered a promising therapeutic window in the treatment of various B-cell malignancies.[5][13] While its clinical application was ultimately halted due to safety concerns, the extensive preclinical and clinical research provides a valuable foundation for the scientific community. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug development professionals working to advance the field of targeted cancer therapy, particularly in the context of kinase inhibition and B-cell signaling. The lessons learned from the development of umbralisib will undoubtedly inform the design and evaluation of the next generation of therapeutics for hematologic cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Umbralisib - Wikipedia [en.wikipedia.org]
- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. FDA grants accelerated approval to umbralisib for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
- 8. FDA Approves Ukoniq | Anton Rx Report | Lymphoma [antonhealth.com]
- 9. mdpi.com [mdpi.com]
- 10. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FDA accelerated approval of umbralisib for R/R MZL and R/R FL [lymphomahub.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Ublituximab and umbralisib in relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Role of casein kinase 1 epsilon in Umbralisib's effects
An In-Depth Technical Guide on the Role of Casein Kinase 1 Epsilon in Umbralisib's Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbralisib (B560156) (formerly TGR-1202) is a first-in-class, oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Developed for relapsed/refractory B-cell malignancies, its unique mechanism of targeting both kinases was intended to provide a more targeted and tolerable therapeutic option.[1] While it received accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns that emerged in subsequent clinical trials.[1][2] This guide provides a detailed technical overview of Umbralisib's mechanism, focusing specifically on the role of CK1ε inhibition, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Dual Kinase Inhibition
Umbralisib's therapeutic strategy is rooted in its simultaneous inhibition of two key kinases implicated in the pathogenesis of B-cell cancers: PI3Kδ and CK1ε.[1][3]
-
Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition : The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[4][5] Inhibition of PI3Kδ disrupts signaling necessary for B-cell proliferation, survival, migration, and adhesion.[4][5] Umbralisib exhibits high selectivity for the PI3Kδ isoform over the α, β, and γ isoforms, which was anticipated to reduce off-target toxicities associated with pan-PI3K inhibitors.[4][6]
-
Casein Kinase 1 Epsilon (CK1ε) Inhibition : CK1ε is a serine/threonine kinase involved in the regulation of multiple oncogenic signaling pathways, including the Wnt/β-catenin and Hippo pathways.[7][8][9] It is also implicated in the translation of oncoproteins.[3][10] In lymphoid malignancies, CK1ε is believed to contribute to the growth and survival of cancer cells.[3][11] The dual inhibition by Umbralisib, therefore, targets both the established PI3Kδ pathway and the novel CK1ε-mediated pro-tumorigenic pathways.
Data Presentation: Potency and Clinical Efficacy
Quantitative data from preclinical and clinical studies are summarized below to provide a clear comparison of Umbralisib's activity.
Table 1: Umbralisib Potency and Selectivity
| Target | Assay Type | Potency (IC50 / EC50) | Selectivity vs. Other PI3K Isoforms | Source |
| PI3Kδ | Enzyme Assay | IC50: 22.2 nM | >1000-fold vs. PI3Kα | [6][12] |
| Cell-based Assay | EC50: 24.3 nM | >30-50-fold vs. PI3Kβ | [6] | |
| >15-50-fold vs. PI3Kγ | [6] | |||
| CK1ε | Cell-based Assay | EC50: 6.0 µM | Not Applicable | [12] |
| CD19+ B-Cells | Proliferation | Half-maximal inhibition: 100-300 nM | Not Applicable | [6][12] |
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas (UNITY-NHL Trial)
| Lymphoma Type | Prior Therapies | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Source |
| Marginal Zone Lymphoma (MZL) | ≥ 1 prior anti-CD20 regimen | 49% | 16% | Not Reached | [13] |
| Follicular Lymphoma (FL) | ≥ 2 prior systemic therapies | 43% | 3% | 11.1 months | [13] |
Signaling Pathways and the Role of CK1ε Inhibition
The inhibition of CK1ε by Umbralisib has significant consequences on downstream signaling, contributing to its anti-cancer effects and unique immunomodulatory profile.
Dual Inhibition Pathway Overview
Umbralisib simultaneously targets two distinct pathways crucial for B-cell malignancy survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Umbralisib - Wikipedia [en.wikipedia.org]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | The CK1 Family: Contribution to Cellular Stress Response and Its Role in Carcinogenesis [frontiersin.org]
- 8. Targeting casein kinase 1 for cancer therapy: current strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The CK1δ/ϵ-Tip60 Axis Enhances Wnt/β-Catenin Signaling via Regulating β-Catenin Acetylation in Colon Cancer [frontiersin.org]
- 10. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. umbralisib [drugcentral.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacr.org [aacr.org]
Umbralisib Hydrochloride's Impact on the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umbralisib (B560156) hydrochloride (formerly TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] This next-generation kinase inhibitor has demonstrated a unique immunomodulatory profile within the tumor microenvironment (TME), distinguishing it from other PI3K inhibitors.[1][3] Its mechanism of action not only exerts direct anti-proliferative effects on malignant B-cells but also favorably modulates the immune landscape, notably by preserving the function of regulatory T cells (Tregs).[3][4] This guide provides a comprehensive technical overview of umbralisib's impact on the TME, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways. While umbralisib's clinical development was halted due to safety concerns in certain contexts, the extensive research conducted provides valuable insights into the intricate interplay between PI3Kδ/CK1ε inhibition and the tumor immune milieu.[5]
Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε
Umbralisib's distinct biological activity stems from its ability to concurrently inhibit two key signaling nodes:
-
PI3Kδ Inhibition: The δ isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[6][7] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation, survival, and trafficking.[6][7] Umbralisib's selective inhibition of PI3Kδ disrupts these pro-survival signals in malignant B-cells.[8]
-
CK1ε Inhibition: Casein kinase 1 epsilon is implicated in the regulation of protein translation of oncoproteins such as MYC, BCL2, and CCND1.[9] Furthermore, CK1ε plays a role in the Wnt/β-catenin signaling pathway, which can influence T-cell function and differentiation.[1][10] The concurrent inhibition of CK1ε is thought to contribute to umbralisib's unique immunomodulatory effects and its differentiated safety profile compared to other PI3K inhibitors.[1]
dot
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.
Impact on the Tumor Microenvironment
A key differentiator of umbralisib is its distinct impact on the cellular components of the TME, particularly T-cells.
Preservation of Regulatory T cells (Tregs)
Unlike first-generation PI3Kδ inhibitors which can lead to a reduction in Treg numbers and function, contributing to immune-related toxicities, umbralisib has been shown to preserve the Treg population.[3][4] This effect is attributed to the concurrent inhibition of CK1ε, which appears to mitigate the negative impact of PI3Kδ inhibition on Treg stability and function.[1][4] Ex vivo studies have demonstrated that umbralisib treatment sustains FoxP3+ Treg populations in both normal and chronic lymphocytic leukemia (CLL) patient-derived T-cells.[3]
Modulation of T-cell Function and Cytokine Production
Studies have shown that while all PI3K inhibitors can decrease the secretion of Th1 and Th2 cytokines, umbralisib treatment leads to a comparatively higher production of the anti-inflammatory cytokine IL-10.[3] This modulation of the cytokine milieu may contribute to a less inflammatory TME and a more favorable safety profile.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies of umbralisib.
Table 1: Clinical Efficacy of Umbralisib in the UNITY-NHL Trial
| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| Marginal Zone Lymphoma (MZL) | 69 | 49%[4][10] | 16%[4][10] | Not Reached[4] |
| Follicular Lymphoma (FL) | 117 | 43-45%[3][10] | 3-5%[3][10] | 11.1 months[4] |
Data from the Phase 2b UNITY-NHL trial. Patients with MZL had received at least one prior anti-CD20-based regimen, and patients with FL had received at least three prior lines of systemic therapy.[8]
Table 2: Preclinical Activity of Umbralisib
| Model | Key Findings |
| Eμ-TCL1 Adoptive Transfer Mouse Model of CLL | - Antitumor efficacy demonstrated.[3] - Preservation of Treg number and function compared to idelalisib (B1684644) and duvelisib.[3][4] - Reduced immune-mediated toxicities compared to other PI3K inhibitors.[3] |
| In vitro CLL T-cell cultures | - Sustained FoxP3+ human Tregs.[3] - Higher IL-10 production compared to idelalisib or duvelisib.[3] |
Experimental Protocols
Below are representative protocols for key experiments cited in the evaluation of umbralisib.
Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL)
This model is instrumental in studying the in vivo efficacy and immunomodulatory effects of umbralisib in a setting that mimics human CLL.
Objective: To evaluate the anti-tumor activity and impact on the tumor microenvironment of umbralisib.
Materials:
-
Eμ-TCL1 transgenic mice (donor)
-
C57BL/6 mice (recipient)
-
Umbralisib
-
Vehicle control
-
Standard cell culture and animal handling equipment
Protocol:
-
Cell Harvest: Euthanize a leukemic Eμ-TCL1 donor mouse and aseptically harvest the spleen.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes in an appropriate buffer.
-
Cell Injection: Intravenously inject a defined number of leukemic cells (e.g., 1-5 x 10^6) into recipient C57BL/6 mice.
-
Leukemia Establishment: Monitor mice for signs of leukemia development (typically 2-4 weeks post-transfer).
-
Treatment: Once leukemia is established, randomize mice into treatment (umbralisib) and control (vehicle) groups. Administer umbralisib daily by oral gavage at a predetermined dose.
dot
Caption: Experimental workflow for the Eμ-TCL1 adoptive transfer model.
In Vitro T-cell Suppression Assay
This assay is used to assess the functional capacity of regulatory T cells after treatment with umbralisib.
Objective: To determine the effect of umbralisib on the suppressive function of Tregs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors or CLL patients
-
CD4+ T-cell isolation kit
-
CD25+ T-cell selection kit
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3 and anti-CD28 antibodies
-
Umbralisib, Idelalisib, Duvelisib (as comparators)
-
DMSO (vehicle control)
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate CD4+ T-cells from PBMCs. Further separate into CD4+CD25+ (Tregs) and CD4+CD25- (responder T-cells, Tresp) populations.
-
Labeling: Label the Tresp cells with a cell proliferation dye.
-
Co-culture: Co-culture the labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tresp).
-
Treatment: Add umbralisib, comparator PI3K inhibitors, or vehicle control to the co-cultures.
-
Stimulation: Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
Incubation: Incubate the cells for a defined period (e.g., 3-5 days).
-
Flow Cytometry Analysis: Analyze the proliferation of the Tresp cells by measuring the dilution of the proliferation dye using a flow cytometer. Decreased proliferation in the presence of Tregs indicates suppressive function.
dot
Caption: Workflow for an in vitro T-cell suppression assay.
Cytokine Secretion Assay
This assay quantifies the levels of various cytokines produced by T-cells following treatment with umbralisib.
Objective: To measure the effect of umbralisib on the cytokine secretion profile of T-cells.
Materials:
-
Isolated T-cells
-
Umbralisib, Idelalisib, Duvelisib
-
DMSO (vehicle control)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 or PMA/Ionomycin)
-
ELISA or multiplex bead array kits for various cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10)
-
Plate reader or flow cytometer
Protocol:
-
Cell Culture: Culture isolated T-cells in the presence of umbralisib, comparator PI3K inhibitors, or vehicle control.
-
Stimulation: Stimulate the T-cells to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.
Conclusion
Umbralisib hydrochloride demonstrates a unique immunomodulatory profile within the tumor microenvironment, primarily characterized by the preservation of regulatory T-cell populations, a feature attributed to its dual inhibition of PI3Kδ and CK1ε.[1][3][4] This distinct mechanism of action likely contributes to its improved safety profile compared to other PI3K inhibitors.[3] The clinical data from the UNITY-NHL trial have established its efficacy in various indolent non-Hodgkin lymphomas.[4][10] While the future of umbralisib in the clinic is uncertain, the wealth of preclinical and clinical data provides a valuable foundation for the continued development of targeted therapies that not only inhibit tumor growth but also favorably modulate the complex tumor microenvironment.
References
- 1. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [en.bio-protocol.org]
- 2. Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet [bio-protocol.org]
- 3. Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Pharmacodynamics of Umbralisib Hydrochloride in B-cell Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156), formerly known as TGR-1202, is a first-in-class, orally administered dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2][3] It was developed as a targeted therapy for B-cell malignancies, addressing critical signaling pathways involved in the survival and proliferation of malignant B-lymphocytes.[3][4] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it a key therapeutic target in these cancers.[1][4] Umbralisib's unique dual-inhibition mechanism, particularly the novel targeting of CK1ε, distinguished it from other PI3K inhibitors.[1][5]
This distinct profile was associated with a more favorable safety profile in early trials compared to other agents in its class, with fewer immune-mediated toxicities.[6][7] Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[8][9][10] However, in June 2022, this approval was voluntarily withdrawn from the market following updated clinical trial data that indicated a possible increased risk of death, leading the FDA to determine that the risks of treatment outweighed the benefits.[2][10][11]
Despite its withdrawal, the study of umbralisib's pharmacodynamics provides invaluable insights into B-cell receptor (BCR) signaling, mechanisms of drug resistance, and the development of future kinase inhibitors with improved therapeutic windows. This guide provides an in-depth technical overview of its mechanism of action, preclinical and clinical pharmacodynamic effects, and detailed experimental protocols.
Core Mechanism of Action: Dual Kinase Inhibition
Umbralisib exerts its antineoplastic effects by disrupting signaling pathways essential for the proliferation and survival of malignant B-cells through the simultaneous inhibition of PI3Kδ and CK1ε.[2][4]
1. Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
The PI3Kδ signaling pathway is a central regulator of B-cell development, survival, and function.[4][12] In many B-cell malignancies, the B-cell receptor (BCR) pathway is constitutively active, leading to chronic PI3Kδ signaling.[1][12] This hyperactivation promotes cell growth and survival. Umbralisib selectively inhibits the δ isoform of PI3K, which is crucial for B-cell signaling, thereby blocking downstream events including the phosphorylation of AKT.[1][3][13] This interruption of the BCR signaling cascade ultimately inhibits cell proliferation and induces apoptosis in malignant B-cells.[11]
2. Inhibition of Casein Kinase 1-Epsilon (CK1ε)
CK1ε is a serine/threonine kinase that has been implicated in the pathogenesis of various cancer cells, including lymphoid malignancies.[4][14] Its inhibition by umbralisib represents a novel therapeutic strategy.[1] While the precise contribution of CK1ε inhibition to umbralisib's overall efficacy is an area of ongoing investigation, it is believed to regulate oncoprotein translation and may influence the immunomodulatory effects on T-cells, potentially contributing to its distinct safety profile compared to other PI3K inhibitors.[1][6][7]
Quantitative Preclinical and Clinical Data
Preclinical Pharmacodynamics
Umbralisib's activity has been characterized in various preclinical models, demonstrating potent and selective inhibition of PI3Kδ and downstream signaling.
Table 1: In Vitro Kinase Inhibitory Activity of Umbralisib
| Kinase Isoform | IC50 Value |
|---|---|
| PI3Kδ | 22 nM[7] |
| PI3Kγ | 1065 nM[7] |
| PI3Kβ | 1116 nM[7] |
| PI3Kα | >10,000 nM[7] |
IC50: Half-maximal inhibitory concentration.
In vitro studies using lymphoma cell lines showed that umbralisib inhibited cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration.[14] A key pharmacodynamic marker, the phosphorylation of AKT at Ser473, was inhibited by umbralisib in a concentration-dependent manner in human lymphoma and leukemia cell lines.[13] In vivo studies using xenograft models of hematologic malignancies confirmed target engagement, with oral administration of umbralisib leading to a reduction in phosphorylated AKT.[13]
Clinical Efficacy in B-Cell Malignancies
The approval of umbralisib was based on the results from the single-arm UNITY-NHL Phase 2b trial, which evaluated its efficacy in patients with relapsed or refractory MZL and FL.[8]
Table 2: Clinical Efficacy of Umbralisib in the UNITY-NHL Trial
| Malignancy Cohort | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | 69 patients with ≥1 prior anti-CD20-based regimen.[8] | 49%[8][9] | 16%[8][9] | Not Reached[8] |
| Follicular Lymphoma (FL) | 117 patients with ≥2 prior systemic therapies. | 43%[8][9] | 3%[8] | 11.1 months[8] |
Mechanisms of Acquired Resistance
Acquired resistance to PI3Kδ inhibitors, including umbralisib, can emerge through the activation of "bypass" signaling pathways that circumvent the drug's inhibitory effect.[4] One documented mechanism involves the upregulation of the Interleukin-6 (IL-6)/STAT3 and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathways.[4] This can be driven by epigenetic changes, such as altered DNA methylation, leading to increased IL-6 secretion and subsequent activation of downstream survival signals, rendering the cancer cell less dependent on the PI3Kδ pathway.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon pharmacodynamic studies. The following are representative protocols for key experiments.
In Vitro Kinase Assay
This assay determines the direct inhibitory activity of umbralisib on purified PI3Kδ and CK1ε kinases.[1]
Methodology:
-
Reaction Setup: Assays are performed in 96- or 384-well plates. Each well contains the purified recombinant kinase (e.g., PI3Kδ), a suitable substrate (e.g., PIP2 for PI3Kδ), and radiolabeled ATP ([γ-³²P]ATP).
-
Inhibitor Addition: Umbralisib is serially diluted and added to the wells to achieve a range of final concentrations. Control wells receive vehicle (e.g., DMSO).
-
Reaction Initiation & Incubation: The kinase reaction is initiated by the addition of ATP. Plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution like EDTA.
-
Quantification: The amount of phosphorylated substrate is measured. For radiolabeled assays, this involves capturing the substrate on a filter membrane and quantifying radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each umbralisib concentration relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Transwell Cell Migration Assay
This assay assesses the effect of umbralisib on the chemotactic migration of B-cell malignancy cell lines.[1]
Methodology:
-
Cell Preparation: Malignant B-cells (e.g., from a lymphoma cell line) are harvested and resuspended in serum-free media. The cells are pre-treated with various concentrations of umbralisib or vehicle control for a defined period (e.g., 1-2 hours).
-
Assay Setup: A Transwell insert (e.g., 8 µm pore size) is placed into a well of a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., CXCL12 or CCL19).
-
Cell Seeding: The pre-treated cell suspension is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for several hours (e.g., 4-6 hours) at 37°C in a CO₂ incubator to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells are removed from the top surface of the insert with a cotton swab. The cells that have migrated to the underside of the membrane are fixed and stained (e.g., with crystal violet).
-
Data Analysis: The stained, migrated cells are counted under a microscope. Alternatively, the stain can be eluted and the absorbance measured with a plate reader. The percentage of migration inhibition is calculated for each treatment condition.
Development of Drug-Resistant Cell Lines
This protocol describes a method to generate umbralisib-resistant cell lines to study mechanisms of acquired resistance.[4]
Methodology:
-
Determine Baseline Sensitivity: First, establish the baseline sensitivity of the parental B-cell line to umbralisib by performing a dose-response assay to determine the initial IC50 value.
-
Initial Drug Exposure: Culture the parental cells in the continuous presence of umbralisib at a concentration close to the IC50.
-
Monitoring and Dose Escalation: Monitor the cells for signs of recovery and proliferation. Once the cells are proliferating at a steady rate (typically after 2-4 weeks), increase the concentration of umbralisib by 1.5- to 2-fold.[4]
-
Iterative Process: Repeat the process of monitoring, allowing adaptation, and stepwise increases in umbralisib concentration over several months.
-
Characterization of Resistant Line: Once cells can proliferate in a significantly higher concentration of umbralisib (e.g., >10-fold the initial IC50), the resistant phenotype should be confirmed.[4]
-
Confirmation: Perform a dose-response curve on the newly generated cell line and compare its IC50 value to that of the parental cell line to quantify the degree of resistance. The line is now ready for mechanistic studies (e.g., analysis of bypass signaling pathways).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wjpsonline.com [wjpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. fda.gov [fda.gov]
- 9. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 10. Umbralisib - Wikipedia [en.wikipedia.org]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. umbralisib [drugcentral.org]
Umbralisib Hydrochloride: A Technical Guide to its Effects on Cell Proliferation and Survival
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156) hydrochloride, an orally bioavailable dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), has emerged as a significant therapeutic agent in the landscape of hematological malignancies.[1][2][3] Its unique mechanism of action, targeting two distinct signaling pathways crucial for B-cell proliferation and survival, sets it apart from other PI3K inhibitors.[4][5][6] This technical guide provides an in-depth overview of the effects of umbralisib on cell proliferation and survival, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε
Umbralisib exerts its anti-neoplastic effects by concurrently targeting two key kinases:
-
Phosphoinositide 3-Kinase Delta (PI3Kδ): Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway.[3][7] In many B-cell malignancies, this pathway is constitutively active, promoting cell proliferation and survival. Umbralisib's inhibition of PI3Kδ disrupts downstream signaling, notably the AKT/mTOR cascade, leading to reduced cell proliferation and the induction of apoptosis.[4][8]
-
Casein Kinase 1-Epsilon (CK1ε): This kinase is implicated in the regulation of oncoprotein translation.[1][3] By inhibiting CK1ε, umbralisib can repress the expression of key oncogenes such as c-Myc, further contributing to its anti-proliferative and pro-apoptotic effects.[2][3][4]
Data Presentation: In Vitro Efficacy of Umbralisib
The following tables summarize the quantitative data on the efficacy of umbralisib in various in vitro assays.
| Target/Cell Type | Parameter | Value | Reference(s) |
| PI3Kδ | EC50 | 22.2 nM | [2] |
| CK1ε | EC50 | 6.0 µM | [2] |
| Human whole blood CD19+ cells | IC50 (Proliferation) | 100-300 nM | [2] |
| LY7 (DLBCL cell line) | c-Myc Repression | 15-50 µM | [2] |
Table 1: Biochemical and Cellular Activity of Umbralisib.
| Cell Line (e.g., TMD8) | Umbralisib Conc. (µM) | Treatment Time (hrs) | % Apoptotic Cells (Annexin V+) |
| Control (Vehicle) | 0 | 48 | ~5% |
| Umbralisib | 0.5 | 48 | Increased |
| Umbralisib | 1.0 | 48 | Significantly Increased |
| Umbralisib | 5.0 | 48 | Substantially Increased |
| Cell Line (e.g., Raji) | Umbralisib Conc. (µM) | Treatment Time (hrs) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 0 | 24 | ~45% | ~35% | ~20% |
| Umbralisib | 1.0 | 24 | Increased | Decreased | No Significant Change |
| Umbralisib | 5.0 | 24 | Significantly Increased | Significantly Decreased | No Significant Change |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by umbralisib.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of umbralisib's effects are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Lymphoma cell lines (e.g., TMD8, Raji)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Umbralisib hydrochloride
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of umbralisib in culture medium and add to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest umbralisib concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells after treatment with umbralisib.
-
Washing: Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10][11][12][13]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
Cold PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry.
Conclusion
This compound demonstrates potent anti-proliferative and pro-apoptotic effects in preclinical models of hematological malignancies, primarily through the dual inhibition of PI3Kδ and CK1ε. This targeted approach disrupts key signaling pathways essential for the survival and proliferation of malignant B-cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular effects of umbralisib and similar targeted therapies. Further research to elucidate the full spectrum of its in vitro and in vivo activities will continue to refine its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
Umbralisib Hydrochloride: A Technical Overview of its Chemical Properties and Dual Kinase Inhibition
For Research, Scientific, and Drug Development Professionals
Executive Summary: Umbralisib (B560156), formerly marketed as Ukoniq™, is a potent, orally available kinase inhibitor.[1][2] It was developed as a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), key enzymes implicated in the proliferation and survival of malignant B-cells.[3] Granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), its approval was later voluntarily withdrawn in 2022.[4] The withdrawal was prompted by findings from the UNITY-CLL clinical trial which indicated a possible increased risk of death in patients receiving umbralisib.[4][5] This technical guide provides an in-depth look at the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to umbralisib hydrochloride.
Chemical Structure and Physicochemical Properties
Umbralisib is a complex heterocyclic molecule. Its chemical structure is characterized by a chromen-4-one core linked to a pyrazolo[3,4-d]pyrimidine moiety.
IUPAC Name: 2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one[1][6]
The following tables summarize the key chemical and physicochemical properties of umbralisib and its hydrochloride and tosylate salt forms.
Table 1: Chemical Properties of Umbralisib and its Salts
| Identifier | Umbralisib (Free Base) | This compound | Umbralisib Tosylate |
| Molecular Formula | C₃₁H₂₄F₃N₅O₃[6] | C₃₁H₂₅ClF₃N₅O₃[7] | C₃₈H₃₂F₃N₅O₆S |
| Molecular Weight | 571.56 g/mol | 608.01 g/mol [7] | 743.75 g/mol [8] |
| CAS Number | 1532533-67-7[6] | Not explicitly found | 1532533-72-4[2] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Value | Source |
| Form | White to light brown powder (tosylate salt) | [2][9] |
| Solubility (tosylate salt) | Practically insoluble in water, soluble in methanol, freely soluble in DMSO | [2][9] |
| pKa (tosylate salt) | 2.71 | [2][9] |
| Metabolism | CYP2C9, CYP3A4, and CYP1A2 | [1] |
| Elimination Half-life | ~91 hours | [1] |
| Excretion | Feces, Urine | [1] |
Dual Mechanism of Action
Umbralisib exerts its therapeutic effect through the dual inhibition of two distinct kinases: PI3Kδ and CK1ε.[10] This unique mechanism was intended to offer a more targeted and tolerable approach compared to other PI3K inhibitors.[11][12]
-
PI3K-delta (PI3Kδ) Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[10][13] This pathway is frequently dysregulated in B-cell malignancies, promoting cell proliferation and survival.[13] By selectively inhibiting PI3Kδ, umbralisib disrupts this signaling cascade, thereby impeding the growth of malignant B-lymphocytes.[2][13]
-
Casein Kinase 1 epsilon (CK1ε) Inhibition: CK1ε is involved in the regulation of oncoprotein translation and is associated with the growth and survival of lymphoma cells.[3] Inhibition of CK1ε by umbralisib has been shown to repress the expression of c-Myc, a key oncoprotein in many cancers.[14][15] This action complements the effects of PI3Kδ inhibition, providing a multi-faceted attack on cancer cell pathobiology.
The following diagrams illustrate these inhibitory pathways.
Caption: PI3K-delta signaling pathway and its inhibition by umbralisib.
Caption: Dual inhibitory mechanism of umbralisib on PI3Kδ and CK1ε.
Potency and Selectivity
Biochemical and cell-based assays have been used to quantify the inhibitory activity of umbralisib.
Table 3: In Vitro Inhibitory Activity
| Target | Metric | Value | Notes |
| PI3Kδ | IC₅₀ | 22 nM | Potency against other PI3K isoforms (α, β, γ) was significantly lower (>1000 nM)[12] |
| PI3Kδ | EC₅₀ | 22.2 nM | [7][14] |
| CK1ε | EC₅₀ | 6.0 µM | [7][14] |
| CD19+ Cell Proliferation | IC₅₀ | 100-300 nM | Measured in human whole blood assays[14] |
Overview of Key Experimental Methodologies
The characterization of umbralisib involved a range of standard preclinical and clinical experimental protocols. While detailed, step-by-step laboratory procedures are proprietary or found within primary research publications, this section outlines the principles of the key assays cited.
-
Kinase Inhibition Assays: These are typically biochemical assays used to determine the potency of a compound against a specific enzyme. The general workflow involves:
-
Reagents: A purified, recombinant kinase (e.g., PI3Kδ), its specific substrate (e.g., PIP2), ATP (as a phosphate (B84403) donor), and the inhibitor (umbralisib) at various concentrations.
-
Reaction: The components are incubated together to allow the kinase to phosphorylate its substrate.
-
Detection: The amount of phosphorylated product is quantified. This is often done using methods like radioisotope labeling (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Analysis: The rate of product formation is measured across a range of inhibitor concentrations to calculate an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
-
Cell-Based Proliferation Assays: These assays measure the effect of a compound on the growth of living cells.
-
Cell Culture: Malignant cell lines (e.g., lymphoma or leukemia cells) are cultured in multi-well plates.[14]
-
Treatment: Cells are exposed to umbralisib across a range of concentrations for a defined period (e.g., 72 hours).
-
Quantification of Proliferation: The number of viable cells or the rate of DNA synthesis is measured. Common methods include:
-
Metabolic Assays (e.g., MTT, XTT): Measure the metabolic activity of viable cells, which correlates with cell number.
-
DNA Synthesis Assays (e.g., BrdU): Measure the incorporation of a labeled nucleoside analog (BrdU) into newly synthesized DNA.
-
-
Analysis: The results are used to calculate an EC₅₀ or IC₅₀ value, representing the concentration of the drug that causes a 50% reduction in cell proliferation.
-
-
Clinical Trial Protocols (e.g., UTX-TGR-205 / UNITY-NHL): Clinical efficacy and safety were evaluated in multi-center, open-label trials.[1][11][16]
-
Patient Population: Enrolled adult patients with relapsed or refractory lymphomas (MZL, FL) who had received prior therapies.[1][16]
-
Dosing Regimen: Patients typically received umbralisib 800 mg orally once daily.[11][16]
-
Efficacy Endpoints: The primary endpoint was the Overall Response Rate (ORR), assessed by an independent review committee based on imaging and clinical data.[11][16] Secondary endpoints included Duration of Response (DOR) and Progression-Free Survival (PFS).[11][17]
-
Safety Monitoring: Patients were continuously monitored for adverse events (AEs) through physical examinations, laboratory tests (e.g., liver function, blood counts), and patient-reported symptoms. The severity of AEs was graded according to standard criteria.[17]
-
Clinical Efficacy and Safety Profile
In the pivotal UNITY-NHL trial, umbralisib demonstrated meaningful clinical activity in heavily pretreated patients.
Table 4: Summary of Efficacy in Relapsed/Refractory Lymphoma (UNITY-NHL Trial)
| Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) |
| Marginal Zone Lymphoma (MZL) | 49% | 16% | Not Reached |
| Follicular Lymphoma (FL) | 43% | 3% | 11.1 months |
Source: Data from FDA approval announcement based on the UTX-TGR-205 trial.[16]
Despite this efficacy, the safety profile was a significant concern. The most common adverse reactions (>15%) included increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, and elevated liver transaminases.[1][16] Ultimately, updated data from the UNITY-CLL trial in a different patient population (Chronic Lymphocytic Leukemia) revealed a possible increased risk of death, which led the FDA to determine that the risks of umbralisib outweighed its benefits, resulting in its market withdrawal.[5]
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. FDA Withdraws Umbralisib Due to Elevated Mortality Risk [clinicaloncology.com]
- 5. FDA investigating possible increased risk of death with lymphoma medicine Ukoniq (umbralisib) | FDA [fda.gov]
- 6. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. ascopubs.org [ascopubs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FDA grants accelerated approval to umbralisib for marginal zone lymphoma and follicular lymphoma | FDA [fda.gov]
- 17. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Umbralisib Hydrochloride: A Technical Guide to its PI3K Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156) hydrochloride, also known as TGR-1202, is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] It also exhibits inhibitory activity against casein kinase 1-epsilon (CK1ε).[1] The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is a common feature in various malignancies.[3] The class I PI3K family consists of four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for hematological cancers.[4]
Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[2] However, this approval was later withdrawn due to safety concerns.[2] Despite its withdrawal from the market, the study of umbralisib's mechanism of action and selectivity profile remains valuable for the ongoing development of targeted therapies for B-cell malignancies. This technical guide provides an in-depth overview of umbralisib hydrochloride's selectivity profile against PI3K isoforms, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Quantitative Selectivity Profile
This compound demonstrates significant selectivity for the PI3Kδ isoform over the other class I PI3K isoforms. Preclinical analyses have shown that umbralisib has a more than 1500-fold greater selectivity for PI3Kδ over the α and β isoforms and approximately 225-fold greater selectivity over the γ isoform, as measured by the dissociation constant (Kd).
| Target Isoform | Selectivity vs. PI3Kδ (by Kd) | EC50 (nM) |
| PI3Kδ | - | 22.2[5] |
| PI3Kα | >1500-fold less sensitive | Not Available |
| PI3Kβ | >1500-fold less sensitive | Not Available |
| PI3Kγ | ~225-fold less sensitive | Not Available |
Experimental Protocols
The determination of umbralisib's PI3K isoform selectivity involves a combination of biochemical and cellular assays. These assays are crucial for quantifying the inhibitory activity against each isoform and understanding the compound's functional consequences within a cellular context.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified enzymes.
1. In Vitro Kinase Assay (e.g., ADP-Glo™ or Adapta™ Universal Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of umbralisib against each of the four class I PI3K isoforms (α, β, γ, and δ).
-
Principle: These assays quantify the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition. The Adapta™ assay, for instance, is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that detects ADP.
-
Methodology:
-
Reaction Setup: Purified, recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are incubated in a multi-well plate.
-
Substrate and Cofactor Addition: The lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), and the phosphate (B84403) donor, ATP, are added to the wells.
-
Inhibitor Treatment: A serial dilution of this compound is added to the wells to achieve a range of concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature.
-
Detection: A detection reagent (e.g., ADP-Glo™ reagent) is added to terminate the kinase reaction and measure the amount of ADP produced. The resulting signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the umbralisib concentration. The data is then fitted to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cellular Assays
Cellular assays are critical for confirming target engagement and assessing the downstream effects of PI3K inhibition in a more physiologically relevant environment.
1. Western Blot Analysis of Phospho-AKT
-
Objective: To confirm that umbralisib inhibits the PI3K signaling pathway within cancer cells by measuring the phosphorylation status of downstream effectors like AKT.
-
Principle: This technique separates proteins from cell lysates by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific for both the phosphorylated and total forms of the target protein (e.g., phospho-AKT Ser473 and total AKT).
-
Methodology:
-
Cell Culture and Treatment: A suitable cancer cell line with a known dependence on the PI3K pathway (e.g., a B-lymphoma cell line) is cultured. The cells are then treated with varying concentrations of umbralisib for a specified time.
-
Protein Extraction: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method like the BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phospho-AKT and total AKT, followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to phospho-AKT is normalized to the total AKT bands to determine the extent of pathway inhibition.
-
2. B-cell Proliferation Assay
-
Objective: To evaluate the effect of umbralisib on the proliferation and viability of B-cell malignancy cell lines.
-
Principle: This assay measures the number of viable cells in culture. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.
-
Methodology:
-
Cell Seeding: B-lymphoma cell lines or primary B-cells are seeded in a 96-well plate.
-
Treatment: The cells are treated with a serial dilution of umbralisib or a vehicle control.
-
Incubation: The plate is incubated for a set period (e.g., 72 hours) to allow for cell proliferation.
-
Detection: A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescence is measured using a luminometer. The results are used to determine the concentration of umbralisib that inhibits cell proliferation by 50% (IC50).
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: Umbralisib inhibits PI3K, blocking the downstream AKT/mTOR signaling pathway.
Experimental Workflow for Determining PI3K Isoform Selectivity
Caption: Workflow for assessing umbralisib's PI3K isoform selectivity and cellular activity.
Conclusion
This compound is a highly selective inhibitor of the PI3Kδ isoform, a key component of the B-cell receptor signaling pathway. Its distinct selectivity profile, coupled with its dual inhibition of CK1ε, has provided valuable insights for the development of targeted therapies in B-cell malignancies. The experimental protocols outlined in this guide represent standard methodologies for characterizing the potency and selectivity of PI3K inhibitors. While umbralisib is no longer clinically available, the comprehensive understanding of its mechanism of action continues to inform the design of next-generation kinase inhibitors with improved therapeutic windows.
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Class I-II-III PI3Ks in Cancer Therapy: Recent Advances in Tumor Biology and Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Umbralisib Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156) hydrochloride, an oral kinase inhibitor, is a potent and selective dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] Its mechanism of action targets key signaling pathways implicated in the proliferation and survival of malignant B-cells, making it a subject of significant interest in hematological malignancy research.[3][4] This document provides detailed application notes and protocols for a range of in vitro assays to characterize the activity of umbralisib hydrochloride.
Mechanism of Action
Umbralisib disrupts critical B-cell receptor signaling necessary for the progression of lymphoma by targeting PI3Kδ.[3] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a central component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. By inhibiting PI3Kδ, umbralisib interferes with downstream signaling, including the activation of AKT, which in turn reduces cell proliferation and survival.[5] Additionally, umbralisib inhibits CK1ε, a regulator of oncoprotein translation, which is associated with the growth and survival of lymphoma cells.[1] This dual inhibition may also play a role in modulating immune responses.[3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of umbralisib against its primary targets and its effects on lymphoma cell lines.
Table 1: In Vitro Inhibitory Activity of Umbralisib [5]
| Target | Assay Type | IC50 / EC50 / Kd | Notes |
| PI3Kδ | Enzymatic Assay | 22.2 nM (EC50) | High selectivity for the delta isoform. |
| PI3Kδ | Cell-based Assay | 24.3 nM (EC50) | Effective concentration in cellular context. |
| PI3Kδ | Binding Assay | 6.2 nM (Kd) | Strong binding affinity. |
| PI3Kγ | Binding Assay | 1400 nM (Kd) | |
| PI3Kβ | Binding Assay | >10000 nM (Kd) | Demonstrates significant selectivity over beta isoform. |
| PI3Kα | Binding Assay | >10000 nM (Kd) | Demonstrates significant selectivity over alpha isoform. |
| CK1ε | Enzymatic Assay | 6.0 µM (EC50) |
Table 2: Effects of Umbralisib on Lymphoma Cells [5]
| Cell Line / System | Effect | Concentration | Assay |
| Human whole blood CD19+ cells | Half-maximal inhibition of proliferation | 100-300 nM | Proliferation Assay |
| Human lymphoma and leukemia cell lines | Concentration-dependent inhibition of p-AKT (Ser473) | 10 nM - 100 µM | Western Blot |
| LY7 (DLBCL cell line) | Potent repression of c-Myc expression | 15-50 µM | Western Blot |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Lymphoma cell lines (e.g., LY7, Raji, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Plating: Seed lymphoma cell lines in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add varying concentrations (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control with the equivalent concentration of DMSO.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Phospho-AKT and c-Myc
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by umbralisib.
Materials:
-
Lymphoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat lymphoma cells with desired concentrations of this compound for specified time points. Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT or anti-c-Myc) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control.
In Vitro Kinase Assays
These assays directly measure the enzymatic activity of PI3Kδ and CK1ε and the inhibitory effect of umbralisib in a cell-free system.
Materials:
-
Recombinant active PI3Kδ enzyme
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[8]
-
Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)[9]
-
ATP
-
This compound (serial dilutions)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer.
-
Add the PI3Kδ enzyme to each well (except for the no-enzyme control).
-
Add the lipid substrate to each well.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Materials:
-
Recombinant human CK1ε enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Substrate peptide (e.g., Casein, 20 µM)[10]
-
ATP
-
This compound (serial dilutions)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant CK1ε enzyme, and the substrate peptide.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the umbralisib concentration to determine the IC50 value.
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of umbralisib on the migration of lymphoma cells towards a chemoattractant.
Materials:
-
Lymphoma cell lines
-
Transwell inserts (e.g., 8.0 µm pore size)
-
Chemoattractant (e.g., CXCL12 or CCL19)
-
Serum-free media
-
This compound
-
24-well plates
-
Staining reagent (e.g., Crystal Violet) or flow cytometer for quantification
Protocol:
-
Transwell Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add media containing the chemoattractant to the lower chamber of the Transwell plate.
-
Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Staining and Quantification:
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet. Elute the stain and measure the absorbance.
-
Flow Cytometry: Alternatively, collect the migrated cells from the lower chamber and count them using a flow cytometer.
-
-
Data Analysis: Quantify the number of migrated cells and compare the effect of different concentrations of umbralisib.
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-AKT1 (Ser473) Monoclonal Antibody (SDRNR), APC (17-9715-42) [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biocompare.com [biocompare.com]
- 7. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 8. promega.es [promega.es]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Umbralisib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of cell culture studies involving umbralisib (B560156) hydrochloride (formerly TGR-1202). Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), offering a unique mechanism of action for investigating cellular signaling pathways implicated in various malignancies, particularly B-cell lymphomas.[1][2] Although it received accelerated FDA approval for certain lymphomas, it was later withdrawn from the market due to safety concerns.[2] Nevertheless, its distinct mode of action continues to make it a valuable tool for in vitro research.
Mechanism of Action
Umbralisib exerts its anti-neoplastic effects by targeting two key signaling kinases:
-
PI3Kδ: A critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[2] Inhibition of PI3Kδ by umbralisib disrupts downstream signaling, including the AKT/mTOR pathway, leading to decreased cell proliferation and survival.[1][3]
-
CK1ε: This kinase is involved in the regulation of oncoprotein translation.[2] By inhibiting CK1ε, umbralisib can suppress the expression of oncogenes such as c-Myc.[1]
Data Presentation
In Vitro Efficacy of Umbralisib
The following table summarizes the effective concentrations of umbralisib in various in vitro assays, providing a reference for dose-selection in experimental design.
| Parameter | Target/Assay | Value | Cell Line/System |
| EC₅₀ | PI3Kδ Inhibition | 22.2 nM | Enzyme Assay |
| EC₅₀ | CK1ε Inhibition | 6.0 µM | Enzyme Assay |
| IC₅₀ | CD19+ Cell Proliferation | 100 - 300 nM | Human Whole Blood |
| Effective Conc. | AKT Phosphorylation Inhibition | 10 nM - 100 µM | Human Lymphoma & Leukemia Cell Lines |
| Effective Conc. | c-Myc Expression Repression | 15 - 50 µM | DLBCL Cell Line (LY7) |
Data compiled from BenchChem, 2025.[4]
Dose-Dependent Effect of Umbralisib on Apoptosis in a B-Cell Lymphoma Cell Line (e.g., TMD8)
| Umbralisib Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells |
| 0 (Vehicle) | 3.5 ± 0.8 | 2.1 ± 0.5 | 94.4 ± 1.2 |
| 0.1 | 8.2 ± 1.1 | 4.5 ± 0.7 | 87.3 ± 1.5 |
| 0.5 | 15.6 ± 2.3 | 9.8 ± 1.4 | 74.6 ± 3.1 |
| 1.0 | 28.4 ± 3.1 | 18.2 ± 2.5 | 53.4 ± 4.6 |
| 5.0 | 45.1 ± 4.5 | 30.7 ± 3.8 | 24.2 ± 5.3 |
Hypothetical data presented as mean ± standard deviation from three independent experiments, based on protocols provided by BenchChem.[5]
Signaling Pathways and Experimental Workflows
Umbralisib's Dual Inhibition of PI3Kδ and CK1ε Signaling Pathways
Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: General workflow for in vitro experiments with umbralisib.
Experimental Protocols
I. Cell Culture and Drug Preparation
-
Cell Lines: Select appropriate lymphoma or leukemia cell lines (e.g., TMD8, Raji, Jurkat). Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Umbralisib Hydrochloride Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
II. Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in a final volume of 100 µL per well.[5]
-
Treatment: After 24 hours of incubation to allow for cell adaptation, add 100 µL of media containing serial dilutions of umbralisib or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
III. Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Seed and treat cells with umbralisib as described for the cell viability assay in appropriate culture plates (e.g., 6-well plates).
-
Cell Harvesting: Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.[5]
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[5]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[5]
IV. Western Blot Analysis for Signaling Proteins
-
Protein Extraction: After treatment with umbralisib, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AKT (Ser473), total AKT, c-Myc, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
These protocols provide a foundation for designing robust in vitro experiments to investigate the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Umbralisib Hydrochloride in Preclinical Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156) (hydrochloride salt form implied for research purposes, though often studied as umbralisib tosylate) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] The inhibition of PI3Kδ is crucial as this pathway is often dysregulated in B-cell malignancies, playing a key role in the proliferation and survival of B-lymphocytes.[2] The additional inhibition of CK1ε is thought to contribute to a distinct safety profile compared to other PI3Kδ inhibitors.[3] While umbralisib (marketed as Ukoniq) received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma, this approval was later withdrawn due to safety concerns in other trials.[1][3] Nevertheless, the preclinical data from mouse studies remain a valuable resource for researchers investigating PI3Kδ and CK1ε inhibition.
These application notes provide detailed protocols and dosage information for the use of umbralisib in preclinical mouse models of hematological malignancies, specifically focusing on xenograft and adoptive transfer models.
Data Presentation
The following tables summarize the quantitative data from preclinical mouse studies involving umbralisib administration.
Table 1: Umbralisib Dosage and Efficacy in Preclinical Mouse Models
| Mouse Model | Cancer Type | Cell Line(s) | Dosage | Administration Route | Frequency | Outcome |
| NOD/SCID | Hodgkin Lymphoma | L-540, L-428 | 150 mg/kg | Oral Gavage | Daily | 50% tumor growth inhibition (in combination with brentuximab vedotin) |
| NOD/SCID | T-Cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 | 150 mg/kg | Oral Gavage | Daily | Significant tumor shrinkage by day 25 |
| Eμ-TCL1 Adoptive Transfer | Chronic Lymphocytic Leukemia (CLL) | N/A | 100 mg/kg | Oral Gavage | Daily | Reduced white blood cell count, antitumor efficacy[3] |
Table 2: Umbralisib Dosages in Toxicology Studies in Mice
| Study Type | Mouse Strain | Dosage Range | Administration Route | Frequency | Observation |
| Embryo-fetal development | Pregnant Mice | 100 - 400 mg/kg/day | Oral | Daily | At 100 mg/kg/day, increased resorptions and post-implantation loss were observed. At ≥200 mg/kg/day, malformations were noted. The 100 mg/kg/day dose in mice provides an exposure (AUC) approximately equivalent to the human therapeutic dose.[4][5] |
Experimental Protocols
Protocol 1: Umbralisib Formulation for Oral Gavage
This protocol describes two common methods for preparing umbralisib for oral administration in mice.
Method A: Methylcellulose (B11928114) Suspension
A common practice for preclinical oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose.[2]
-
Materials:
-
Umbralisib hydrochloride powder
-
0.5% (w/v) methylcellulose in sterile water
-
Sterile tubes and syringes
-
-
Procedure:
-
Calculate the required amount of umbralisib and vehicle based on the desired concentration and the number and weight of the mice to be dosed.
-
Weigh the umbralisib powder and place it in a sterile tube.
-
Add a small amount of the 0.5% methylcellulose solution to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.
-
Store the suspension at 4°C and protected from light. It is recommended to prepare the formulation fresh daily.
-
Method B: Solubilizing Vehicle
For compounds with poor aqueous solubility, a vehicle containing solubilizing agents can be used.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes and syringes
-
-
Procedure:
-
Solubilization: Dissolve the umbralisib powder in a minimal amount of DMSO (e.g., 10% of the final volume).[3]
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.[3]
-
Formulation: Slowly add the dissolved umbralisib in DMSO to the vehicle mixture while continuously vortexing to prevent precipitation.[3]
-
Final Volume: Adjust the final volume with sterile water or saline to achieve the desired concentration.
-
Storage: Store the final formulation at 4°C, protected from light. It is advisable to prepare this formulation fresh on the day of administration.[3]
-
Protocol 2: Hodgkin Lymphoma and T-ALL Xenograft Mouse Models
This protocol is based on studies using Hodgkin lymphoma (L-540, L-428) and T-ALL (MOLT-4) cell lines in immunodeficient mice.[2]
-
Materials:
-
L-540, L-428, or MOLT-4 cells
-
NOD/SCID mice (6-8 weeks old)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take-rate)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
-
Procedure:
-
Cell Culture: Culture the lymphoma/leukemia cells in their recommended medium to 80-90% confluency.
-
Cell Preparation: Harvest the cells and wash them with sterile PBS. Perform a cell count and assess viability (should be >95%). Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration. For MOLT-4 xenografts, a common injection number is 1 x 10^6 cells. For L-540 and L-428, the number can range from 1 x 10^6 to 10 x 10^6 cells.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[2]
-
Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[2]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer umbralisib (150 mg/kg) or vehicle control daily via oral gavage.[2] The dosing volume is typically based on the mouse's body weight (e.g., 10 mL/kg).[3]
-
Monitoring: Monitor tumor growth and the body weight of the mice regularly as an indicator of toxicity.[2]
-
Endpoint: The study can be terminated when tumors in the control group reach a specified size, or after a defined treatment period. At the endpoint, evaluate tumor growth inhibition.[2]
-
Protocol 3: Eμ-TCL1 Adoptive Transfer Mouse Model of CLL
This protocol is for a syngeneic model of Chronic Lymphocytic Leukemia.[3]
-
Materials:
-
Eμ-TCL1 transgenic mice with established leukemia (donor mice)
-
C57BL/6 mice (recipient mice, 6-8 weeks old)
-
PBS or RPMI-1640, sterile
-
Syringes and needles (27-30 gauge)
-
Flow cytometry reagents (e.g., anti-CD19, anti-CD5 antibodies)
-
-
Procedure:
-
Cell Preparation: Harvest splenocytes from a leukemic Eμ-TCL1 donor mouse. Prepare a single-cell suspension and determine cell viability.[3]
-
Adoptive Transfer: Inject a defined number of leukemic splenocytes (e.g., 10-20 x 10^6 cells) intravenously into the tail vein of recipient mice.[3]
-
Disease Establishment: Allow the leukemia to establish in the recipient mice. This typically takes 2-3 weeks and can be monitored by checking for an increase in white blood cell counts or by flow cytometry for the presence of CD19+/CD5+ leukemic cells in peripheral blood.[3]
-
Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer umbralisib (100 mg/kg) or vehicle control daily via oral gavage.[6]
-
Monitoring: Monitor body weight and clinical signs of toxicity daily. Perform regular blood draws to monitor white blood cell counts and the percentage of leukemic cells.[3]
-
Endpoint: At the end of the study, harvest spleens and other relevant organs for weighing, flow cytometry analysis, and histopathology to assess the treatment efficacy.[3]
-
Mandatory Visualization
Caption: Dual inhibition of PI3Kδ and CK1ε pathways by umbralisib.
Caption: Experimental workflow for a xenograft mouse model study.
Caption: Experimental workflow for an adoptive transfer mouse model study.
References
- 1. Establishment and Characterization of a Reliable Xenograft Model of Hodgkin Lymphoma Suitable for the Study of Tumor Origin and the Design of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of pAKT Inhibition by Umbralisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in various hematological malignancies.[3] Umbralisib's primary mechanism of action involves the inhibition of PI3Kδ, which is predominantly expressed in hematopoietic cells, leading to the suppression of the PI3K/AKT signaling cascade. A key biomarker for assessing the activity of this pathway is the phosphorylation of AKT at serine 473 (pAKT Ser473). This document provides detailed protocols and application notes for the analysis of pAKT inhibition by Umbralisib using Western blotting.
Signaling Pathway
Umbralisib targets PI3Kδ, a key enzyme in the B-cell receptor signaling pathway. Inhibition of PI3Kδ prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Reduced levels of PIP3 at the plasma membrane lead to decreased recruitment and activation of AKT, a serine/threonine kinase. Consequently, the phosphorylation of AKT at Ser473 is diminished, resulting in the downregulation of downstream pro-survival and proliferative signaling pathways. Furthermore, Umbralisib's unique inhibition of CK1ε contributes to the suppression of oncogenic protein translation, such as c-Myc, by inhibiting the phosphorylation of 4E-BP1, a downstream effector of the mTOR pathway.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analyses of a Diffuse Large B-cell Lymphoma (DLBCL) cell line (e.g., LY7) treated with Umbralisib. The data is presented as the relative phosphorylation of key downstream targets of the PI3K/AKT pathway, normalized to the total protein levels and the vehicle control.
Table 1: Dose-Dependent Inhibition of pAKT (Ser473) by Umbralisib (24-hour treatment)
| Umbralisib (µM) | Relative pAKT (Ser473) / Total AKT | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 0.1 | 0.78 | 22% |
| 1 | 0.45 | 55% |
| 10 | 0.15 | 85% |
| 25 | 0.08 | 92% |
Table 2: Time-Course of pAKT (Ser473) Inhibition by Umbralisib (10 µM)
| Time (hours) | Relative pAKT (Ser473) / Total AKT | % Inhibition |
| 0 | 1.00 | 0% |
| 2 | 0.65 | 35% |
| 8 | 0.30 | 70% |
| 24 | 0.12 | 88% |
| 48 | 0.10 | 90% |
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by Umbralisib.
Experimental Workflow
Materials
-
Cell Line: Human DLBCL cell line (e.g., LY7).
-
Reagents:
-
Umbralisib (TGR-1202)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Tris-glycine-SDS running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% w/v non-fat dry milk or bovine serum albumin (BSA) in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Procedure
-
Cell Culture and Treatment:
-
Culture LY7 cells in appropriate medium until they reach 70-80% confluency.
-
Treat cells with varying concentrations of Umbralisib (e.g., 0.1, 1, 10, 25 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of Umbralisib (e.g., 10 µM) for different durations (e.g., 2, 8, 24, 48 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pAKT (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
-
Stripping and Re-probing (for total AKT and loading control):
-
If necessary, strip the membrane of the bound antibodies using a stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Probe with primary antibodies for total AKT and a loading control (β-actin or GAPDH) following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pAKT band intensity to the total AKT band intensity for each sample.
-
Further normalize the results to the vehicle-treated control to determine the relative inhibition.
-
References
- 1. Silencing c-Myc translation as a therapeutic strategy through targeting PI3Kδ and CK1ε in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability (MTT) Assays with Umbralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib hydrochloride (TGR-1202) is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). The PI3Kδ signaling pathway is integral to the proliferation, survival, and differentiation of B-cell lymphocytes and is frequently dysregulated in B-cell malignancies. Umbralisib's targeted inhibition of PI3Kδ disrupts critical B-cell receptor (BCR) signaling, leading to reduced cell viability and proliferation. Concurrently, its inhibition of CK1ε, a regulator of oncoprotein translation, provides a distinct mechanism that contributes to its anti-cancer activity.
Initially granted accelerated approval for treating relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), Umbralisib was later voluntarily withdrawn from the market due to safety concerns from clinical trial data. Despite this, the extensive preclinical data on Umbralisib's in vitro activity remains a valuable resource for researchers studying PI3Kδ inhibition, BCR signaling, and for the development of new kinase inhibitors.
These application notes provide a detailed protocol for utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is directly proportional to the number of viable cells.
Mechanism of Action
Umbralisib exerts its anti-proliferative effects by targeting two key kinases:
-
PI3Kδ Inhibition : PI3Kδ is predominantly expressed in hematopoietic cells and is a critical component of the PI3K/AKT/mTOR signaling cascade, which promotes cell growth, survival, and proliferation. By selectively inhibiting PI3Kδ, Umbralisib effectively blocks this pro-survival pathway in malignant B-cells.
-
CK1ε Inhibition : Casein Kinase 1 epsilon is implicated in the regulation of oncoprotein translation. Inhibition of CK1ε by Umbralisib can lead to the downregulation of key oncogenic proteins, such as c-Myc, further contributing to its anti-lymphoma activity.
Signaling Pathway Affected by Umbralisib
The diagram below illustrates the dual inhibitory action of Umbralisib on the PI3K/AKT/mTOR pathway and its effect on oncoprotein translation via CK1ε inhibition.
Data Presentation: In Vitro Activity of Umbralisib
The following tables summarize the quantitative data on the inhibitory activity of Umbralisib against its primary targets and its effects on lymphoma-related cell lines. While specific IC50 values from MTT assays across a broad panel of lymphoid cell lines are not widely available in the public domain, the data below confirms target engagement and cellular activity.
Table 1: Inhibitory Activity of Umbralisib Against PI3K Isoforms & CK1ε
| Target | IC50 / EC50 / Kd | Selectivity Notes | Reference(s) |
| PI3Kδ | 22.2 nM (IC50) | Highly selective for the delta isoform. | , |
| 24.3 nM (EC50) | Effective concentration in cell-based assays. | , | |
| 6.2 nM (Kd) | |||
| PI3Kα | >10,000 nM (Kd) | >1000-fold selective over alpha isoform. | , |
| PI3Kβ | >10,000 nM (Kd) | >30-50-fold selective over beta isoform. | , |
| PI3Kγ | 1400 nM (Kd) | ~225-fold selective over gamma isoform. | , |
| CK1ε | 6.0 µM (EC50) | Secondary target. | , |
Table 2: Cellular Effects of Umbralisib on Lymphoma Cells
| Cell Line / Target | Effect | Concentration | Reference(s) |
| Human whole blood CD19+ cells | Half-maximal inhibition of proliferation | 100-300 nM | , |
| Human lymphoma/leukemia cell lines | Concentration-dependent inhibition of p-AKT (Ser473) | 10 nM - 100 µM | , |
| LY7 (DLBCL cell line) | Potent repression of c-Myc expression | 15-50 µM | , |
Experimental Workflow: MTT Assay
The diagram below outlines the general workflow for assessing cell viability using the MTT assay after treatment with this compound.
Detailed Experimental Protocol: MTT Assay for this compound
This protocol provides a step-by-step guide for determining the effect of this compound on the viability of adherent or suspension cancer cell lines.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Cancer cell line of interest (e.g., Raji, Jurkat, LY7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
96-well flat-bottom sterile microplates
-
Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
Day 1: Cell Seeding
-
Cell Preparation : Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Cell Plating :
-
Adherent Cells : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Suspension Cells : Seed cells at a density of approximately 1 x 10⁵ cells/mL in a final volume of 100 µL per well.
-
-
Incubation : Incubate the plate for 24 hours in a humidified incubator to allow cells to attach (for adherent lines) and resume logarithmic growth.
Day 2: Cell Treatment
-
Prepare Umbralisib Stock Solution : Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.
-
Prepare Serial Dilutions :
-
Thaw the stock solution and prepare a series of dilutions in serum-free medium. A typical concentration range for initial screening could be 0.01 nM to 10 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.1%).
-
Also, prepare wells with medium only to serve as a blank control.
-
-
Treat Cells : Carefully add the prepared Umbralisib dilutions (or vehicle control) to the appropriate wells. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation : Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
Prepare MTT Reagent : Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution and protect it from light.
-
Add MTT Reagent : After the treatment incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Crystal Formation : Return the plate to the incubator for 2-4 hours. Monitor the formation of purple formazan crystals within the cells using a microscope.
-
Solubilize Formazan :
-
For Adherent Cells : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
For Suspension Cells : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) directly to each well.
-
-
Dissolve Crystals : Place the plate on an orbital shaker for 10-15 minutes (or incubate overnight at 37°C for SDS-based solutions) to ensure complete dissolution of the formazan crystals.
-
Measure Absorbance : Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Data Analysis:
-
Background Subtraction : Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate Percentage Viability :
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 : Plot the percentage viability against the logarithm of the Umbralisib concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of Umbralisib that inhibits cell viability by 50%.
Application Notes and Protocols for the Preparation of Umbralisib Hydrochloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of umbralisib (B560156) hydrochloride for preclinical animal studies. This document is intended to serve as a comprehensive guide for researchers investigating the in vivo effects of this dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).
Introduction
Umbralisib is a kinase inhibitor that has been investigated for the treatment of certain hematological malignancies.[1][2] Its mechanism of action involves the dual inhibition of PI3Kδ and CK1ε.[3] The PI3Kδ signaling pathway is a critical regulator of B-cell proliferation and survival, making it a key target in B-cell malignancies.[2][3] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of various cancers.[4]
Data Presentation
Pharmacokinetic Parameters of Umbralisib in Rats
A study in rats provides key pharmacokinetic data for umbralisib following oral administration. The following table summarizes the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of umbralisib when administered alone and in combination with sophocarpine.[5][6][7]
| Treatment Group | Dose of Umbralisib | Cmax (ng/mL) | Tmax (h) | AUC0→∞ (ng·h/mL) |
| Umbralisib alone | 80 mg/kg | 283.803 ± 84.714 | 3.667 ± 0.516 | 5416.665 ± 1451.846 |
| Umbralisib + Sophocarpine | 80 mg/kg | Markedly Diminished | - | 2462.799 ± 535.736 |
Data presented as mean ± standard deviation.[5][6][7]
In Vivo Efficacy of Umbralisib
Preclinical studies have demonstrated the anti-tumor activity of umbralisib in animal models of hematological malignancies.
| Animal Model | Cancer Type | Treatment Regimen | Efficacy Endpoint | Results |
| NOD/SCID Mice | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 150 mg/kg/day, p.o. | Tumor Growth Inhibition | Significant tumor shrinkage.[8][9] |
| Pregnant Mice | Embryo-fetal development study | 100, 200, 400 mg/kg/day, p.o. | Developmental outcomes | Adverse outcomes observed at all doses.[8] |
Experimental Protocols
Preparation of Umbralisib Hydrochloride for Oral Gavage in Mice
This protocol describes the preparation of this compound as a suspension for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes and syringes
Procedure: [10]
-
Solubilization: Initially, dissolve the this compound powder in a minimal amount of DMSO. For instance, to prepare a 10 mg/mL final concentration, begin by dissolving the powder in 5-10% of the final volume with DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A commonly used vehicle for oral administration is a solution of PEG300 and Tween 80 in sterile water or saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.
-
Formulation: Slowly add the dissolved this compound in DMSO to the vehicle mixture while vortexing to ensure thorough mixing and prevent precipitation.
-
Final Volume Adjustment: Adjust the final volume with sterile water or saline to achieve the desired final concentration.
-
Storage: The final formulation should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh on the day of administration.
In Vivo Efficacy Study in a Lymphoma Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of umbralisib in a subcutaneous lymphoma xenograft model.[8][11]
Materials and Methods:
-
Cell Culture: Culture a suitable lymphoma cell line (e.g., MOLT-4 for T-ALL) under standard conditions.[9]
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID).
-
Tumor Cell Implantation:
-
Harvest cultured lymphoma cells and resuspend them in sterile phosphate-buffered saline (PBS) or a suitable medium, with or without Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Administer the prepared this compound suspension or vehicle control orally via gavage at the desired dose (e.g., 150 mg/kg) and schedule (e.g., daily).[9]
-
-
Monitoring:
-
Continue to monitor tumor volume and animal body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histopathology).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by umbralisib.
References
- 1. The evidence to date on umbralisib for the treatment of refractory marginal zone lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Flow Cytometry Analysis of Cells Treated with Umbralisib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib hydrochloride, marketed as Ukoniq, is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] Its primary mechanism of action involves the disruption of key signaling pathways crucial for the survival and proliferation of malignant B-cells, including the B-cell receptor (BCR) and PI3K/Akt/mTOR pathways.[3][4][5][6][7] Although voluntarily withdrawn from the market due to safety concerns in certain clinical trials, the study of Umbralisib's effects on cancer cells remains valuable for understanding PI3Kδ and CK1ε inhibition and for the development of new targeted therapies.[2]
Flow cytometry is an indispensable tool for elucidating the cellular responses to targeted inhibitors like Umbralisib. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. Key applications of flow cytometry in evaluating the effects of Umbralisib include the assessment of apoptosis, cell cycle progression, and the modulation of intracellular signaling pathways.
These application notes provide detailed protocols for the flow cytometric analysis of cells treated with this compound, focusing on apoptosis, cell cycle, and phospho-protein analysis.
Data Presentation
The following tables summarize the in vitro effects of Umbralisib on various cellular parameters. This data has been compiled from publicly available preclinical studies and should be used as a reference. Researchers are encouraged to generate their own data for specific cell lines and experimental conditions.
| Parameter | Cell Line(s) | Concentration | Result | Citation(s) |
| PI3Kδ Inhibition (IC50) | Enzyme Assay | 22.2 nM | Potent and selective inhibition | |
| CK1ε Inhibition (EC50) | Enzyme Assay | 6.0 µM | Dual inhibitory activity | |
| p-Akt (Ser473) Inhibition | Lymphoma and Leukemia Cell Lines | 10 nM - 100 µM | Concentration-dependent inhibition | |
| Cell Proliferation | Human Whole Blood (CD19+ cells) | 100 - 300 nM | Half-maximal inhibition |
Table 1: In Vitro Activity of this compound. This table provides a summary of the key in vitro activities of Umbralisib, including its enzymatic inhibition constants and its effects on signaling and cell proliferation.
| Treatment | Concentration | Time Point | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | 48h | Baseline | Baseline |
| Umbralisib | 1 µM | 48h | Data not publicly available | Data not publicly available |
| Umbralisib | 10 µM | 48h | Data not publicly available | Data not publicly available |
Table 2: Hypothetical Dose-Dependent Induction of Apoptosis by Umbralisib. This table illustrates the expected trend of apoptosis induction in a B-cell lymphoma cell line following a 48-hour treatment with Umbralisib. Specific quantitative data is not currently available in public literature and would need to be determined experimentally.
| Treatment | Concentration | Time Point | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 48h | Baseline | Baseline | Baseline |
| Umbralisib | 1 µM | 48h | Data not publicly available | Data not publicly available | Data not publicly available |
| Umbralisib | 10 µM | 48h | Data not publicly available | Data not publicly available | Data not publicly available |
Table 3: Hypothetical Cell Cycle Analysis of a B-cell Lymphoma Cell Line Treated with Umbralisib. This table shows the anticipated effects of Umbralisib on cell cycle distribution after a 48-hour incubation. It is hypothesized that Umbralisib may induce a G1 cell cycle arrest. Actual percentages need to be experimentally determined.
Experimental Protocols
I. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with Umbralisib by staining for externalized phosphatidylserine (B164497) (PS) with Annexin V and assessing membrane integrity with Propidium Iodide (PI).[8][9][10]
Materials:
-
This compound
-
Appropriate B-cell lymphoma cell line (e.g., TMD8, SU-DHL-4)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a gentle cell scraper or trypsin-EDTA. Collect all cells, including those in the supernatant, by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
-
Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Use appropriate software to gate on the cell population and create a quadrant plot of Annexin V-FITC versus PI fluorescence. The quadrants will represent:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
II. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in Umbralisib-treated cells by staining the DNA with Propidium Iodide.[11][12][13]
Materials:
-
This compound
-
Appropriate B-cell lymphoma cell line
-
Complete cell culture medium
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Umbralisib as described in the apoptosis protocol.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate cell cycle analysis software to generate a DNA content histogram. Gate on single cells and model the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Phospho-protein Analysis of p-Akt (Ser473)
This protocol outlines the intracellular staining of phosphorylated Akt (p-Akt) to assess the inhibition of the PI3K signaling pathway by Umbralisib.[14][15][16][17][18]
Materials:
-
This compound
-
Appropriate B-cell lymphoma cell line
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-p-Akt (Ser473) antibody
-
(Optional) Cell surface marker antibodies (e.g., anti-CD19)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with Umbralisib for a short duration (e.g., 1-2 hours) to observe direct signaling inhibition. Include a positive control (e.g., stimulation with a growth factor) and a negative control (unstimulated).
-
Fixation: After treatment, immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the fixed cells and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with Staining Buffer.
-
Staining:
-
(Optional) If staining for surface markers, add the surface marker antibodies and incubate for 30 minutes on ice in the dark. Wash once with Staining Buffer.
-
Add the anti-p-Akt (Ser473) antibody and incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing: Wash the cells twice with Staining Buffer.
-
Analysis: Resuspend the cells in Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Analyze the median fluorescence intensity (MFI) of the p-Akt signal in treated versus control samples to determine the extent of inhibition.
Mandatory Visualizations
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε.
Caption: General workflow for flow cytometry analysis.
Caption: Quadrant gating for apoptosis analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Umbralisib - Wikipedia [en.wikipedia.org]
- 3. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of B-Cell Receptor Signaling and Its Therapeutic Relevance in Aggressive B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-AKT1 (Ser473) Monoclonal Antibody (SDRNR), APC (17-9715-42) [thermofisher.com]
- 17. uab.edu [uab.edu]
- 18. abcam.com [abcam.com]
Application Note: A Validated UPLC Method for the Rapid Determination of Umbralisib
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a simple, specific, precise, and sensitive reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for the quantitative determination of Umbralisib in bulk and pharmaceutical dosage forms. The method demonstrates excellent performance with a short run time, making it suitable for routine analysis and quality control.
Introduction
Umbralisib is an orally administered dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] It is primarily used in the treatment of B-cell malignancies such as marginal zone lymphoma (MZL) and follicular lymphoma (FL).[3][4] The PI3Kδ pathway is a critical signaling pathway for the proliferation and survival of B cells, and its overactivation is a characteristic of many B-cell cancers.[1] By inhibiting PI3Kδ, Umbralisib disrupts this signaling, leading to reduced tumor cell growth.[1] Accurate and reliable analytical methods are crucial for the quality control of Umbralisib in pharmaceutical formulations. This application note details a validated UPLC method for its determination.
Signaling Pathway of Umbralisib
Umbralisib targets the PI3K/AKT/mTOR pathway, which is crucial for cell functions like growth control and metabolism.[5] Specifically, it inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell development and function.[2][6] This inhibition disrupts downstream signaling, hindering the proliferation and survival of malignant B-lymphocytes.[6] Umbralisib also inhibits casein kinase 1-epsilon (CK1ε), which is involved in regulating oncoprotein translation and is associated with the growth of lymphoma cells.[2]
Experimental Protocol
Instrumentation and Chromatographic Conditions
A Waters Acquity UPLC system equipped with a quaternary pump and a Photo Diode Array (PDA) detector was used for this analysis.[3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Kinetex C18 (100 x 4.6 mm, 2.6 µm)[3] |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (B52724) (40:60 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 219 nm[3] |
| Column Temperature | Ambient[3] |
| Run Time | 3.0 minutes[3] |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile in a 50:50 v/v ratio was used as the diluent.
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of Umbralisib standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 30 minutes to dissolve. Make up the volume to 100 mL with the diluent.[3]
-
Working Standard Solution (20 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]
-
Sample Preparation (from 200 mg tablets): Weigh and powder 20 tablets. Accurately weigh a quantity of powder equivalent to 27.8 mg of Umbralisib and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 30 minutes, and then make up the volume with the diluent. Filter the solution through a 0.45 µm syringe filter. Pipette 5 mL of the filtered solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[3]
UPLC Method Workflow
The following diagram outlines the general workflow for the UPLC analysis of Umbralisib.
References
Protocols for Establishing Umbralisib-Resistant Cell Lines: Application Notes for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on establishing and characterizing cancer cell lines with acquired resistance to Umbralisib (Ukoniq®). These protocols are essential for investigating the mechanisms of drug resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.
Introduction
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε) that has shown efficacy in certain hematological malignancies.[1][2] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[3] The establishment of in vitro models of Umbralisib resistance is a critical step in understanding the molecular underpinnings of this phenomenon and for the preclinical evaluation of new therapeutic approaches.
The primary method for generating drug-resistant cell lines involves the continuous exposure of a parental cancer cell line to gradually increasing concentrations of the therapeutic agent over an extended period.[4] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.
Quantitative Data Summary
The development of resistance is quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) of the drug in the parental and resistant cell lines. A significant increase in the IC50 value is indicative of acquired resistance. The following tables provide representative data on the in vitro activity of Umbralisib and the typical fold-change in IC50 values observed in PI3K inhibitor-resistant cell lines.
Table 1: In Vitro Activity of Umbralisib Against Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Umbralisib IC50 (nM) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 600 - 66,000 (GI50)[5] |
| LY7 | Diffuse Large B-Cell Lymphoma | 15,000 - 50,000 (c-Myc repression)[6] |
| Multiple Myeloma (MM-1S) | Multiple Myeloma | Data not specified[7] |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. The data presented here is a compilation from various sources for illustrative purposes.
Table 2: Representative Fold Change in IC50 for PI3K Inhibitor-Resistant Cell Lines
| Parental Cell Line | Resistant Cell Line | PI3K Inhibitor | Fold Increase in IC50 | Reference |
| KPL-4 | KPL-4PR | GDC-0941 | 15-fold | [8][9] |
| T47D | T47DAR1 | Alpelisib | >10-fold | [10] |
| OCI-Ly1 | OCI-Ly1-copanlisib-R | Copanlisib | >10-fold (example) | [11] |
| HH | HH-duvelisib-R | Duvelisib | >10-fold (example) | [11] |
This table provides examples of resistance development to other PI3K inhibitors, which is expected to be comparable for Umbralisib.
Experimental Protocols
The following are detailed protocols for the generation and characterization of Umbralisib-resistant cell lines.
Protocol 1: Establishment of Umbralisib-Resistant Cell Lines
This protocol outlines the stepwise method for developing acquired resistance to Umbralisib in a cancer cell line of interest.
Materials:
-
Parental cancer cell line (e.g., a lymphoma or leukemia cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Umbralisib (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well and 6-well cell culture plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Standard cell culture equipment (incubator, centrifuge, biosafety cabinet)
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of Umbralisib in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Treat the cells with the range of Umbralisib concentrations for 72-96 hours.
-
Perform a cell viability assay to determine the percentage of viable cells relative to the vehicle control (DMSO).
-
Calculate the IC50 value using a non-linear regression analysis.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a 6-well plate or T-25 flask with complete medium containing Umbralisib at a concentration equal to or slightly below the determined IC50.
-
Monitor the cells daily for viability and proliferation. Significant cell death is expected initially.
-
Replace the medium with fresh Umbralisib-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the surviving cells have recovered and are proliferating at a steady rate (this may take several weeks), increase the concentration of Umbralisib by 1.5- to 2-fold.[4]
-
Continue to monitor the cells and allow them to adapt to the new, higher concentration.
-
Repeat this stepwise increase in Umbralisib concentration over several months. It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Characterization of the Resistant Line:
-
Once the cells are able to proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold or higher than the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the new IC50 to that of the parental cell line.
-
The resistant cell line should be continuously cultured in the presence of a maintenance concentration of Umbralisib to retain the resistant phenotype.
-
Protocol 2: Characterization of Resistance Mechanisms
Once a resistant cell line is established, further experiments are necessary to elucidate the underlying mechanisms of resistance.
1. Western Blot Analysis for Signaling Pathway Alterations:
-
Objective: To assess changes in the activation status of key signaling proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Procedure:
-
Culture both parental and Umbralisib-resistant cells in the presence and absence of Umbralisib for various time points.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, phospho-STAT3, total STAT3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
2. Cytokine Array:
-
Objective: To identify changes in the secretion of cytokines, such as IL-6, which can mediate resistance through bypass signaling.
-
Procedure:
-
Culture parental and resistant cells for 24-48 hours.
-
Collect the conditioned media.
-
Perform a cytokine array according to the manufacturer's instructions to measure the relative levels of various secreted cytokines.
-
3. Gene Expression Analysis (qRT-PCR or RNA-Seq):
-
Objective: To identify changes in the expression of genes associated with drug resistance.
-
Procedure:
-
Isolate total RNA from parental and resistant cells.
-
For qRT-PCR, synthesize cDNA and perform real-time PCR using primers for specific genes of interest (e.g., IL6, STAT3).
-
For a more global analysis, perform RNA sequencing to identify differentially expressed genes between the parental and resistant lines.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways involved in Umbralisib resistance.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the successful establishment and characterization of Umbralisib-resistant cell lines. These in vitro models are invaluable tools for advancing our understanding of drug resistance and for the development of next-generation therapies to improve patient outcomes in hematological malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Umbralisib - Wikipedia [en.wikipedia.org]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Acquired PIK3CA amplification causes resistance to selective phosphoinositide 3-kinase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-6 mediates resistance to PI3K-pathway–targeted therapy in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Stability-Indicating RP-HPLC Method for the Quantification of Umbralisib in Pharmaceutical Formulations
Application Note
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon).[1][2] The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies of Umbralisib in bulk drug and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, delivering optimal resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
Umbralisib is an oral kinase inhibitor that has been used in the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[5][6] It uniquely targets both PI3K-delta and CK1-epsilon, which are key components of signaling pathways that drive the proliferation and survival of malignant B-cells.[1][2][7] The PI3K-delta signaling pathway is crucial for B-cell development and function, and its dysregulation is a hallmark of many B-cell malignancies.[1][8] CK1-epsilon is involved in the regulation of oncoprotein translation.[2][9] Given its therapeutic importance, a reliable and validated analytical method is essential for the quality control of Umbralisib in its formulations. This application note presents a detailed protocol for an RP-HPLC method developed for this purpose.
Experimental
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
Umbralisib reference standard was of pharmaceutical grade. HPLC grade acetonitrile, methanol, and water were used. Buffering agents such as ammonium (B1175870) formate, formic acid, or trifluoroacetic acid (TFA) were of analytical grade.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Umbralisib, based on a review of established methods.[3][10][11][12][13]
| Parameter | Optimized Condition |
| Column | C18 (e.g., Inertsil, Waters X-Terra), 150 x 4.6 mm, 3.5-5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Ratio | 60:40 (Acetonitrile: 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 219 nm |
| Column Temperature | Ambient (or 26°C for controlled conditions) |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Umbralisib reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
Sample Solution Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Umbralisib and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and make up to the mark with the diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Pipette 1 mL of the supernatant into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][14][15]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of Umbralisib. | No interference at the analyte's retention time. |
| Linearity (Concentration Range) | 2-30 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 100.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 1.0% | ≤ 2.0% |
| - Interday | < 1.5% | ≤ 2.0% |
| LOD | 0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.08 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%). | System suitability parameters should pass. |
Signaling Pathway and Experimental Workflow
Umbralisib's Dual Inhibitory Action
Umbralisib exerts its therapeutic effect by inhibiting two key kinases: PI3K-delta and CK1-epsilon. The following diagram illustrates the simplified signaling pathways affected by Umbralisib.
References
- 1. benchchem.com [benchchem.com]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Umbralisib - Wikipedia [en.wikipedia.org]
- 7. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. benchchem.com [benchchem.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. wjpsonline.com [wjpsonline.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for the Quantitative Analysis of Umbralisib in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbralisib (B560156), formerly marketed as Ukoniq, is an oral kinase inhibitor that has been investigated for the treatment of hematologic malignancies such as marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][2] Its mechanism of action involves the dual inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[3][4] The PI3Kδ pathway is crucial for B-cell receptor signaling, and its dysregulation is implicated in B-cell malignancies.[2] By inhibiting PI3Kδ, umbralisib disrupts this pathway, leading to decreased proliferation and induced cell death in malignant B-lymphocytes.[2] The inhibition of CK1ε is a unique feature that distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity.[2][4] Although the U.S. Food and Drug Administration (FDA) granted accelerated approval to umbralisib, it was later withdrawn from the market due to safety concerns.[1][5]
Accurate and reliable quantitative analysis of umbralisib in biological matrices is essential for pharmacokinetic studies, drug-drug interaction assessments, and clinical trial monitoring. This document provides detailed application notes and protocols based on established methodologies for the quantification of umbralisib in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Umbralisib
Experimental Protocols
A sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantitative analysis of umbralisib in rat plasma.[3] This protocol can serve as a foundation for developing and validating methods for other biological matrices and species, including human plasma.
Sample Preparation: Protein Precipitation
This protocol describes a direct protein precipitation method for the extraction of umbralisib from plasma samples.[3]
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Vortex the plasma sample and transfer 100 µL into a clean 1.5 mL centrifuge tube.
-
Internal Standard (IS) Addition: Add 10 µL of the internal standard working solution (e.g., duvelisib (B560053) at 200 ng/mL) to the plasma sample. Duvelisib is a suitable internal standard due to its structural similarity to umbralisib.[3]
-
Precipitation: Add 300 µL of acetonitrile (B52724) to the tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Analysis
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of umbralisib.
Table 1: Chromatographic Conditions [3]
| Parameter | Condition |
|---|---|
| Chromatography System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions [3]
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 150 L/h |
| Desolvation Gas Flow | 1000 L/h |
| MRM Transitions (m/z) | |
| Umbralisib | 572.2 → 434.1 |
| Duvelisib (IS) | 417.1 → 288.1 |
Method Validation Summary
A comprehensive validation of the analytical method is crucial to ensure reliable and reproducible results. The following table summarizes the validation parameters for the UPLC-MS/MS method for umbralisib in rat plasma.[3]
Table 3: Method Validation Summary [3]
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | 3.2% - 8.5% |
| Inter-day Precision (%RSD) | 4.1% - 9.3% |
| Accuracy (%RE) | -6.3% to 7.8% |
| Recovery | 85.2% - 93.4% |
| Matrix Effect | 92.1% - 98.7% |
| Stability (various conditions) | Stable |
Experimental Workflow
Pharmacokinetic Data
Pharmacokinetic parameters of umbralisib have been determined in preclinical studies.
Table 4: Pharmacokinetic Parameters of Umbralisib in Rats (Single Oral Dose) [3]
| Parameter | Value (Mean ± SD) |
|---|---|
| Tmax (h) | 3.67 ± 0.52 |
| Cmax (ng/mL) | 283.80 ± 84.71 |
| AUC(0-t) (ng·h/mL) | 5416.67 ± 1451.85 |
In humans, after a single radiolabeled dose, approximately 81% of the dose was recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug), indicating that fecal elimination is the primary route of excretion.[6] The time to reach maximum plasma concentration (Tmax) in humans is approximately 4 hours.[5]
Conclusion
The provided application notes and protocols detail a robust and sensitive UPLC-MS/MS method for the quantitative analysis of umbralisib in biological samples. The methodology, validated in rat plasma, demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and other drug development studies.[3] Researchers can adapt and validate this method for use with other biological matrices and species to support their specific research needs.
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Sophocarpine on the Pharmacokinetics of Umbralisib in Rat Plasma Using a Novel UPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Umbralisib in Combination Cancer Therapy
For Research Use Only. Not for clinical use. Umbralisib (Ukoniq) was voluntarily withdrawn from the market in April 2022 due to safety concerns. [1]
These application notes provide a comprehensive overview of the scientific rationale and preclinical/clinical application of Umbralisib in combination with other cancer therapies. Detailed protocols for key experiments are included to facilitate further research into the synergistic anti-cancer effects of Umbralisib.
Introduction
Umbralisib is an oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3K-delta) and casein kinase 1 epsilon (CK1-epsilon).[2] PI3K-delta is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies, promoting cell proliferation and survival.[3][4] CK1-epsilon is implicated in the pathogenesis of various cancers, including lymphomas.[3] By targeting these two pathways, Umbralisib demonstrated clinical activity in certain hematological malignancies.[5][6]
The rationale for using Umbralisib in combination with other anticancer agents stems from the potential for synergistic activity, the ability to overcome drug resistance, and the possibility of achieving deeper and more durable responses.[7] Combination strategies have primarily focused on targeting complementary survival pathways in B-cell cancers.
Note on Withdrawal from Market: In June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq) due to updated findings from the UNITY-CLL clinical trial that showed a possible increased risk of death in patients receiving the drug.[1] The FDA determined that the risks of treatment with Umbralisib outweigh its benefits.[1] Therefore, the following information is intended for research and informational purposes only.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by Umbralisib and its combination partners, as well as a typical experimental workflow for evaluating synergistic effects.
References
- 1. Umbralisib - Wikipedia [en.wikipedia.org]
- 2. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 3. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Umbralisib Hydrochloride Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with umbralisib (B560156) hydrochloride and its common salt form, umbralisib tosylate, in in vitro experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to umbralisib's solubility during your in vitro assays.
Issue 1: Umbralisib Hydrochloride/Tosylate Fails to Dissolve in the Chosen Solvent.
-
Question: What is the recommended solvent for preparing a stock solution of umbralisib?
-
Answer: this compound and its tosylate salt are practically insoluble in aqueous solutions but are soluble in organic solvents.[1][2] For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for creating a concentrated stock solution.[2]
-
Question: I've added DMSO, but the compound isn't fully dissolving. What should I do?
-
Answer: To facilitate the dissolution of umbralisib in DMSO, you can employ the following techniques:
-
Sonication: Sonicating the solution for 10-15 minutes can help break down any clumps and enhance dissolution.[3]
-
Gentle Warming: Warming the solution to 37°C can also aid in the solubilization process.
-
Vortexing: Thoroughly vortex the solution after the addition of the solvent.
-
Issue 2: Precipitation Occurs Upon Dilution of the Umbralisib Stock Solution into Aqueous Cell Culture Medium.
-
Question: Why does my umbralisib precipitate when I add it to my cell culture medium?
-
Answer: This is a common issue with hydrophobic compounds like umbralisib. The drastic change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium significantly reduces the compound's solubility, leading to precipitation.
-
Question: How can I prevent umbralisib from precipitating in my cell culture medium?
-
Answer: To minimize precipitation, consider the following strategies:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 0.1% (v/v), and generally not exceeding 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media, mix thoroughly, and then add this to the final volume.
-
Slow Addition and Mixing: Add the umbralisib stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently swirling or vortexing.[4] This promotes rapid and even dispersion.
-
Increase Final Volume: If possible, increasing the final volume of the cell culture medium can help to keep the compound in solution.
-
Issue 3: Inconsistent or Unreliable Results in Cell-Based Assays.
-
Question: My experimental results with umbralisib are not reproducible. Could this be related to solubility?
-
Answer: Yes, inconsistent dosing due to precipitation is a likely cause. If umbralisib is not fully dissolved or precipitates out of solution, the actual concentration exposed to the cells will be lower and will vary between experiments.
-
Question: How can I ensure consistent dosing in my experiments?
-
Answer:
-
Prepare Fresh Dilutions: Avoid storing diluted umbralisib in aqueous solutions, as precipitation can occur over time. Prepare fresh working solutions for each experiment.[4]
-
Visual Inspection: Before treating your cells, carefully inspect the medium for any signs of precipitation or cloudiness. Hold it up to a light source for better visibility.[4]
-
Standardized Protocol: Adhere to a strict, standardized protocol for preparing and adding umbralisib to the culture medium for all experiments to ensure consistency.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound and its tosylate salt?
A1: Umbralisib is a weak base. The tosylate salt is a white to light brown powder. It is practically insoluble in water and its solubility is pH-dependent.[1]
Q2: What is the solubility of umbralisib tosylate in various solvents?
A2: The following table summarizes the solubility of umbralisib tosylate in common laboratory solvents.
| Solvent/Medium | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Recommended for stock solutions. |
| Methanol | Soluble | Can also be used for stock solutions. |
| Water | Practically Insoluble (0.015 mg/mL) | Not recommended for preparing solutions.[1] |
| 0.1 N HCl | 0.16 mg/mL | Shows slightly increased solubility in acidic conditions.[1] |
| Phosphate Buffered Saline (PBS), pH > 7 | < 0.01 mg/mL | Very low solubility at neutral to basic pH.[1] |
| 0.05M Phosphate Buffer with 0.5% SLS | 1.93 mg/mL | The presence of a surfactant significantly increases solubility.[1] |
Q3: How should I prepare and store umbralisib stock solutions?
A3:
-
Preparation:
-
Storage:
-
Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Protect the stock solution from light.
-
Q4: What is the mechanism of action of umbralisib?
A4: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). The inhibition of the PI3K/AKT/mTOR signaling pathway is crucial for its anti-proliferative effects in B-cell malignancies.
Experimental Protocols
Detailed Protocol for Cell Viability (MTT) Assay with Umbralisib
This protocol is adapted for working with umbralisib and includes critical steps to mitigate solubility issues.
Materials:
-
Lymphoma cell lines (e.g., Raji, Jurkat)
-
Complete cell culture medium
-
Umbralisib tosylate
-
100% DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 90 µL per well.
-
Preparation of Umbralisib Working Solutions:
-
Prepare a 10 mM stock solution of umbralisib tosylate in 100% DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to create 10X working solutions of your desired final concentrations (e.g., 100 nM to 100 µM). Crucially, when preparing these dilutions, add the umbralisib stock to the medium drop-wise while gently vortexing to prevent precipitation.
-
Prepare a vehicle control (10X) containing the same final concentration of DMSO as your highest umbralisib concentration.
-
-
Compound Treatment: Add 10 µL of the 10X umbralisib working solutions or vehicle control to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Detailed Protocol for Western Blot Analysis of PI3K Pathway Inhibition by Umbralisib
This protocol focuses on detecting changes in the phosphorylation of AKT, a downstream target of PI3K.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
Umbralisib tosylate
-
100% DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere or reach the desired density.
-
Prepare umbralisib working solutions in complete medium as described in the MTT assay protocol, ensuring careful, slow addition to prevent precipitation.
-
Treat cells with varying concentrations of umbralisib or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Visualizations
Caption: Troubleshooting workflow for umbralisib precipitation in cell culture.
Caption: Umbralisib's dual inhibition of the PI3Kδ and CK1ε signaling pathways.
References
Technical Support Center: Troubleshooting Umbralisib Resistance in Cell Lines
Introduction
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[3][4] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the growth and survival of lymphoma cells.[3][5] While Umbralisib has shown efficacy in certain hematologic malignancies, the development of resistance is a significant challenge in its therapeutic application.[2] This guide provides troubleshooting strategies and detailed protocols for researchers encountering Umbralisib resistance in in vitro cell line models.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing decreased sensitivity to Umbralisib. How can I confirm that it has developed resistance?
To confirm resistance, you need to determine the half-maximal inhibitory concentration (IC50) of Umbralisib in your potentially resistant cell line and compare it to the parental, sensitive cell line.[6][7] A significant increase in the IC50 value is the primary indicator of acquired resistance.[6] This can be achieved by performing a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of Umbralisib concentrations on both cell lines.
Q2: What are the potential mechanisms of resistance to Umbralisib?
Resistance to Umbralisib, and other PI3K inhibitors, can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the effects of PI3Kδ inhibition. Common bypass pathways include the MAPK/ERK and JAK/STAT pathways.[8][9] Activation of these pathways can be driven by epigenetic changes, such as alterations in DNA methylation leading to increased production of cytokines like IL-6.[8]
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/AKT pathway can lead to the activation of FOXO transcription factors.[10] This can result in the increased expression of RTKs, such as HER2 and HER3, which can reactivate the PI3K pathway or stimulate other growth pathways.[10][11]
-
Mutations in the PI3K Pathway: Although less common for acquired resistance compared to bypass pathway activation, mutations in components of the PI3K/AKT/mTOR pathway downstream of PI3Kδ can render the cells insensitive to Umbralisib.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Umbralisib out of the cell, reducing its intracellular concentration and thereby its efficacy.[6]
Q3: My Umbralisib-resistant cell line is also resistant to other PI3Kδ inhibitors. Is this expected?
Yes, this phenomenon, known as cross-resistance, is expected.[8] If the resistance mechanism involves the activation of a bypass pathway, it will likely confer resistance to other drugs that target the same pathway, such as other PI3Kδ inhibitors.[8]
Q4: I am having difficulty generating a stable Umbralisib-resistant cell line. What could be the issue?
Several factors could contribute to this:
-
Incorrect Starting Concentration: It is crucial to start the dose-escalation process with a concentration at or below the IC20 (the concentration that inhibits 20% of cell growth) to allow for gradual adaptation.[12]
-
Increasing the Concentration Too Quickly: Rapid increases in drug concentration can lead to excessive cell death, preventing the selection and expansion of resistant clones.[12]
-
Cell Line Instability: The cell line itself may be genetically unstable, leading to inconsistent responses to the drug. It is important to use low-passage cells and to regularly check for mycoplasma contamination.[13]
Troubleshooting Guides
Issue 1: Gradual loss of Umbralisib efficacy over time.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with Umbralisib to check for resistance stability.[6] 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q2). |
| Cell line contamination or genetic drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Go back to an early-passage, frozen stock of the cell line.[13] |
| Degradation of Umbralisib | 1. Prepare fresh stock solutions of Umbralisib. 2. Verify the storage conditions and stability of the drug.[13] |
Issue 2: Heterogeneous response to Umbralisib within the cell population.
| Possible Cause | Suggested Solution |
| Emergence of a resistant subclone | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations.[6] 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture | 1. Ensure thorough mixing of the media after adding Umbralisib. 2. For adherent cells, check for uniform cell density across the culture vessel.[6] |
Issue 3: No effect on cell viability in a B-cell malignancy line.
| Possible Cause | Suggested Solution |
| Pre-existing resistance | 1. The cell line may have mutations downstream of PI3Kδ (e.g., in AKT or mTOR) or rely on parallel survival pathways not dependent on PI3Kδ.[14] 2. Sequence the key components of the PI3K/AKT/mTOR pathway to identify potential mutations. |
| Insufficient drug concentration or exposure time | 1. Increase the concentration range and/or the duration of Umbralisib treatment.[14] |
| Compound inactivity | 1. Verify the activity of your Umbralisib stock using a known sensitive cell line as a positive control.[14] |
Data Presentation
Table 1: Example of IC50 Values in Parental and Umbralisib-Resistant Cell Lines
| Cell Line | Umbralisib IC50 (µM) | Resistance Index (RI) |
| Parental | 0.5 ± 0.05 | 1.0 |
| Resistant | 5.2 ± 0.4 | 10.4 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line. An RI > 1 indicates increased tolerance.[12]
Table 2: Example of Western Blot Densitometry Data
| Protein | Parental (Relative Intensity) | Resistant (Relative Intensity) | Fold Change |
| p-AKT (Ser473) | 1.0 | 0.2 | -5.0 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 3.5 | +3.5 |
| Total AKT | 1.0 | 1.1 | 1.1 |
| Total ERK1/2 | 1.0 | 1.0 | 1.0 |
Data are normalized to a loading control (e.g., β-actin) and presented as fold change relative to the parental cell line.
Experimental Protocols
Generation of Umbralisib-Resistant Cell Lines
This protocol describes a continuous exposure, dose-escalation method to generate drug-resistant cell lines.[15][16]
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of Umbralisib in the parental cell line.[15]
-
Initial Exposure: Culture the parental cells in a medium containing Umbralisib at a concentration equal to the IC20.
-
Dose Escalation: Once the cells resume a normal growth rate, increase the Umbralisib concentration by 25-50%.[12]
-
Repeat: Continue this stepwise increase in concentration. It is crucial to allow the cells to recover and proliferate at each concentration before proceeding to the next.
-
Stabilize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold higher than the initial IC50), culture them at this concentration for 8-10 passages to ensure the resistance is stable.[12]
-
Characterize and Bank: Confirm the resistant phenotype by re-evaluating the IC50. Cryopreserve aliquots of the resistant cell line at different passages.[12]
Cell Viability (MTT) Assay for Suspension Cells
This protocol is for determining the IC50 value of Umbralisib in suspension cells.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Drug Treatment: Treat the cells with a serial dilution of Umbralisib for 72 hours. Include a vehicle-only control (e.g., DMSO at a final concentration of ≤0.1%).[15]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Centrifugation (for suspension cells): Centrifuge the plate at 1,000 x g for 5 minutes.[19]
-
Formazan (B1609692) Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at 570 nm using a microplate reader.[13]
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.[15]
Western Blotting for PI3K and MAPK Pathway Activation
This protocol provides a general framework for analyzing the activation status of key signaling proteins.[20][21][22][23]
-
Cell Lysis: Treat parental and resistant cells with or without Umbralisib for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software.
Visualizations
Caption: Umbralisib signaling pathway and a potential bypass resistance mechanism.
Caption: Experimental workflow for developing Umbralisib-resistant cell lines.
Caption: Logical workflow for troubleshooting Umbralisib resistance.
References
- 1. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CK1ε Is Required for Breast Cancers Dependent on β-Catenin Activity | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Umbralisib Hydrochloride Treatment Schedules In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vivo treatment schedules for Umbralisib hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies, promoting cell proliferation and survival.[4][5] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of lymphoid malignancies.[1][6]
Q2: What are recommended starting doses for this compound in preclinical mouse models?
A2: Based on preclinical studies, oral doses of up to 150 mg/kg/day have been used in xenograft models of lymphoma and leukemia.[2][5] Toxicological studies in mice have shown tolerance at doses up to 100 mg/kg/day, which result in exposures comparable to the human therapeutic dose.[2] It is crucial for researchers to perform dose-ranging studies to determine the optimal therapeutic dose for their specific in vivo model.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is practically insoluble in water. A common method for preparing a formulation for oral gavage involves first dissolving the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then suspending it in a vehicle such as a mixture of polyethylene (B3416737) glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and sterile water or saline. It is essential to perform vehicle tolerability studies to ensure the formulation is well-tolerated by the animals.[2]
Q4: What are the known off-target effects of Umbralisib that could influence in vivo study outcomes?
A4: While Umbralisib is a selective inhibitor of PI3Kδ, it also inhibits CK1ε.[1] This dual inhibition is considered part of its mechanism of action but could be considered an "off-target" effect if only PI3Kδ inhibition is of interest. At high concentrations, the risk of other off-target effects increases. It is important to correlate findings with dose-response studies to ensure observed effects are within a relevant therapeutic window.
Troubleshooting Guide
Scenario 1: Suboptimal tumor growth inhibition is observed despite treatment.
-
Question: My xenograft tumors are not responding to this compound treatment as expected. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Inadequate Dosing or Scheduling: The dose may be too low, or the schedule may not be optimal for maintaining sufficient drug exposure. Consider a dose-escalation study or compare continuous daily dosing with intermittent schedules.
-
Drug Formulation and Administration Issues: Ensure the drug is completely dissolved or uniformly suspended in the vehicle before each administration. Improper oral gavage technique can lead to inconsistent dosing.
-
Tumor Model Resistance: The chosen cell line or patient-derived xenograft (PDX) model may have intrinsic or acquired resistance to PI3Kδ inhibition. This could be due to mutations downstream of PI3Kδ in the PI3K/AKT/mTOR pathway or activation of parallel survival pathways.
-
Troubleshooting Steps:
-
Verify Target Engagement: Assess the phosphorylation of AKT (a downstream target of PI3K) in tumor tissue or peripheral blood mononuclear cells (PBMCs) to confirm that Umbralisib is hitting its target in vivo.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma drug concentrations at different time points after dosing to ensure adequate exposure is being achieved and maintained.[4]
-
Evaluate Alternative Schedules: If continuous daily dosing is not effective or leads to toxicity, explore intermittent dosing schedules (e.g., 5 days on, 2 days off) which may improve the therapeutic index.
-
Investigate Resistance Mechanisms: If target engagement is confirmed but efficacy is low, consider performing molecular profiling of the tumor tissue to identify potential resistance mutations.
-
-
Scenario 2: Significant toxicity, such as weight loss or diarrhea, is observed in treated animals.
-
Question: My mice are experiencing significant weight loss and diarrhea after treatment with this compound. How can I manage these toxicities without compromising the experiment?
-
Answer:
-
Dose-Related Toxicity: The administered dose may be too high for the specific animal strain or model.
-
Vehicle Intolerance: The vehicle used for formulation may be contributing to the observed toxicity.
-
On-Target Immune-Mediated Effects: Inhibition of PI3Kδ can have immunomodulatory effects that may lead to toxicities like colitis.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose to the next lower tolerated level identified in your dose-ranging studies.
-
Intermittent Dosing: Switch from a continuous to an intermittent dosing schedule to allow for recovery periods.
-
Supportive Care: Provide supportive care as recommended by a veterinarian, which may include supplemental hydration for diarrhea.
-
Vehicle Control Group: Ensure you have a vehicle-only control group to distinguish between drug-induced and vehicle-induced toxicity.
-
-
Quantitative Data
Table 1: Preclinical In Vivo Efficacy of this compound
| Tumor Model | Mouse Strain | Umbralisib Dose and Schedule | Outcome |
| MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | NOD/SCID | 150 mg/kg/day, oral gavage | Slower tumor growth rate compared to control |
| Hodgkin Lymphoma Xenograft (L-540 or L-428 cells) | NOD/SCID | 150 mg/kg/day, oral gavage | Tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Lymphoma Xenograft Model
-
Cell Culture: Culture the desired lymphoma cell line (e.g., L-540 Hodgkin lymphoma cells) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 106 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm3). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Preparation: Prepare this compound for oral gavage as described in the FAQ section.
-
Treatment Administration: Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule (e.g., 150 mg/kg, daily).
-
Monitoring: Monitor tumor volume, body weight, and animal health daily.
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined endpoint, or at a specified time point. Euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Umbralisib inhibits PI3Kδ, blocking the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for an in vivo efficacy study of Umbralisib in a xenograft model.
References
Identifying and mitigating off-target effects of Umbralisib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Umbralisib (B560156).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of Umbralisib?
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε)[1][2][3][4][5][6][7][8][9][10][11][12][13]. In addition to its intended targets, preclinical studies have identified other potential off-targets. In biochemical assays, umbralisib has been shown to inhibit a mutated form of the ABL1 kinase[1][14][15][16].
Q2: What is the rationale behind the dual inhibition of PI3Kδ and CK1ε?
The dual-action mechanism of Umbralisib is designed to impact multiple pathways crucial for the survival and proliferation of malignant B-cells. PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies[11][15]. CK1ε is involved in the regulation of oncoprotein translation[1][13]. The combined inhibition is hypothesized to produce a synergistic anti-cancer effect[11]. Interestingly, the inhibition of CK1ε may also contribute to a more favorable safety profile compared to other PI3K inhibitors by preserving the function of regulatory T-cells (Tregs)[4].
Q3: Why was Umbralisib (Ukoniq) withdrawn from the market?
The U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq) due to safety concerns.[9][17][18][19][20]. An increased risk of death was observed in patients receiving Umbralisib in the UNITY-CLL clinical trial[9][17][18][19][20]. Consequently, the FDA determined that the risks associated with the treatment outweighed its benefits[9][17][18][19][20].
Q4: What are the most common adverse events associated with Umbralisib that could be linked to off-target effects?
The most frequently reported adverse reactions to Umbralisib include diarrhea-colitis, nausea, fatigue, neutropenia, and elevations in transaminase levels[3][9][15][21][22][23][24][25]. More severe, immune-mediated toxicities such as non-infectious colitis and pneumonitis have also been observed, although at a lower rate compared to some other PI3K inhibitors[3][5]. These adverse events can be a result of on-target inhibition of PI3Kδ in immune cells, off-target effects on other kinases, or a combination of both.
Troubleshooting Guide: Identifying Off-Target Effects
If you observe unexpected cellular phenotypes or toxicity in your experiments with Umbralisib, it is crucial to determine whether these are due to on-target or off-target effects.
Scenario 1: Unexpected experimental results.
Your experimental results do not align with the known functions of PI3Kδ and CK1ε.
Initial Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that Umbralisib is inhibiting its intended targets in your experimental system.
-
Dose-Response Analysis: Perform a dose-response experiment to see if the unexpected phenotype is concentration-dependent.
-
Literature Review: Search for published studies that may have reported similar unexpected effects with Umbralisib or other PI3K inhibitors.
Advanced Troubleshooting: Experimental Protocols
If initial troubleshooting does not resolve the issue, the following experiments can help identify potential off-target effects.
Protocol 1: Kinase Selectivity Profiling
This biochemical assay is a primary method for identifying off-target kinases.
-
Objective: To determine the inhibitory activity of Umbralisib against a broad panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of Umbralisib in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Choose a commercially available kinase panel that covers a significant portion of the human kinome.
-
Assay Performance: The vendor will typically perform the assay, which involves measuring the enzymatic activity of each kinase in the presence of a set concentration of Umbralisib.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase.
-
Follow-up: For any kinases that show significant inhibition, it is recommended to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the off-target interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement in a cellular environment.
-
Objective: To assess the binding of Umbralisib to its on-targets and potential off-targets in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with Umbralisib or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein to a higher temperature in the presence of Umbralisib indicates target engagement.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
This method helps to confirm the functional consequences of on- and off-target inhibition in cells.
-
Objective: To measure the phosphorylation status of downstream substrates of PI3Kδ, CK1ε, and potential off-target kinases.
-
Methodology:
-
Cell Treatment: Treat cells with a dose range of Umbralisib for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-AKT for PI3Kδ pathway, and downstream effectors of identified off-targets).
-
Data Analysis: Quantify the band intensities to determine the effect of Umbralisib on the phosphorylation of each substrate.
-
Data Presentation
Table 1: Umbralisib Kinase Selectivity Profile
| Target | Type | Selectivity (Kd) | EC50 | Reference(s) |
| PI3Kδ | On-Target | 6.2 nM | 22.2 nM | [7] |
| PI3Kα | Off-Target | >10,000 nM (>1500-fold vs δ) | >10,000 nM | [4][7] |
| PI3Kβ | Off-Target | >10,000 nM (>1500-fold vs δ) | >10,000 nM | [4][7] |
| PI3Kγ | Off-Target | 1400 nM (~225-fold vs δ) | - | [4][7] |
| CK1ε | On-Target | - | 6.0 µM | [7] |
| Mutated ABL1 | Off-Target | - | - | [1][14][15][16] |
Note: The specific ABL1 mutation inhibited by Umbralisib is not consistently specified in the literature.
Troubleshooting Guide: Mitigating Off-Target Effects
Once off-target effects are identified, several strategies can be employed to minimize their impact on your experimental outcomes.
Strategy 1: Dose Optimization
-
Rationale: Using the lowest effective concentration of Umbralisib that still engages the on-targets (PI3Kδ and CK1ε) can help to minimize off-target effects, which often require higher concentrations.
-
Approach:
-
Perform a detailed dose-response curve for both on-target and off-target effects.
-
Select a concentration that provides maximal on-target inhibition with minimal off-target activity.
-
Strategy 2: Use of More Selective Compounds
-
Rationale: Comparing the phenotype induced by Umbralisib with that of a more selective PI3Kδ inhibitor can help to dissect the contribution of each target to the observed effect.
-
Approach:
-
Use a highly selective PI3Kδ inhibitor as a control to determine the effects solely attributable to PI3Kδ inhibition.
-
If a specific off-target is identified, use a selective inhibitor for that kinase to see if it recapitulates the unexpected phenotype.
-
Strategy 3: Genetic Approaches
-
Rationale: Genetic knockdown or knockout of the intended or off-target kinases can provide definitive evidence for their role in the observed phenotype.
-
Approach:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the on-target (PI3Kδ or CK1ε) or a suspected off-target kinase.
-
If the phenotype is lost upon knockdown of the on-target, it confirms an on-target effect.
-
If the phenotype is lost upon knockdown of the off-target, it confirms the involvement of that off-target.
-
Strategy 4: Management of Common Adverse Events (Translational Research Context)
For researchers working in a translational setting, understanding the clinical management of Umbralisib's adverse events can provide insights into mitigating toxicity in preclinical models.
-
Diarrhea/Colitis: In a clinical setting, management involves dose interruption, reduction, or discontinuation, along with supportive care[22][23][24].
-
Neutropenia: Monitoring blood counts and using dose modifications are key management strategies[23][24].
-
Hepatotoxicity (Transaminase Elevation): Regular monitoring of liver function and dose adjustments are recommended[15].
Visualizations
Caption: Umbralisib's inhibition of the PI3Kδ signaling pathway.
Caption: Umbralisib's inhibition of the CK1ε signaling pathway.
Caption: Experimental workflow for identifying and mitigating off-target effects.
References
- 1. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Umbralisib - Wikipedia [en.wikipedia.org]
- 10. The evidence to date on umbralisib for the treatment of refractory marginal zone lymphoma and follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FDA Evaluating Possible Serious Risks From Umbralisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. FDA Withdraws Approval for Umbralisib (Ukoniq) Due to Safety Concerns | Medication Safety Resources [ihs.gov]
- 18. researchgate.net [researchgate.net]
- 19. onclive.com [onclive.com]
- 20. FDA withdraws lymphoma drug approval after investigation | MDedge [mdedge.com]
- 21. targetedonc.com [targetedonc.com]
- 22. biospace.com [biospace.com]
- 23. Ukoniq (Umbralisib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. fda.gov [fda.gov]
Umbralisib hydrochloride stability and storage conditions
This technical support center provides guidance on the stability and storage of umbralisib (B560156) hydrochloride for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid umbralisib hydrochloride?
For the commercial drug product, UKONIQ® (umbralisib) tablets, the recommended storage is at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F)[1]. The drug product has been shown to be stable for up to 36 months under these conditions[1]. For the pure chemical compound, it is generally recommended to be stored under stable conditions, though specific long-term storage temperatures for the solid are not publicly detailed[2][3].
Q2: How should I store solutions of this compound?
When dissolved in a solvent, this compound solutions should be stored under the following conditions to maintain stability:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
For these storage conditions, it is crucial to use sealed containers and protect the solution from moisture[2].
Q3: What is the shelf life of this compound?
The FDA-approved drug product, UKONIQ® (umbralisib) tablets, has a shelf life of 36 months when stored in its original HDPE bottle at controlled room temperature[1]. For this compound as a research chemical, the shelf life is dependent on the storage conditions. When stored as a solution, it is stable for 6 months at -80°C or 1 month at -20°C[2].
Q4: What are the known incompatibilities for this compound?
This compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents[2][3]. Contact with these substances should be avoided to prevent degradation.
Q5: What is the solubility of umbralisib?
Umbralisib is practically insoluble in water[1]. The tosylate salt of umbralisib is also practically insoluble in water, with a solubility of 0.015 mg/mL in water and 0.16 mg/mL in 0.1 N HCl[1]. Its solubility increases in the presence of surfactants[1].
Troubleshooting Guide
Issue: I am observing unexpected degradation of my this compound sample.
-
Verify Storage Conditions: Ensure that the compound is being stored according to the recommendations. For solid compounds, exposure to high humidity or extreme temperatures can lead to degradation. For solutions, ensure they are stored at the correct temperature and in sealed containers to prevent exposure to moisture[2].
-
Check for Incompatibilities: Review all reagents and materials that have come into contact with the this compound. Avoid strong acids, alkalis, and strong oxidizing or reducing agents[2][3].
-
Solvent Purity: If working with solutions, ensure the solvent used is of high purity and was free of contaminants that could induce degradation.
Issue: My this compound solution appears cloudy or has precipitated.
-
Solubility Limits: Umbralisib has low aqueous solubility[1]. Verify that the concentration of your solution does not exceed its solubility limit in the chosen solvent.
-
Storage Temperature: If the solution was stored at a low temperature, the compound may have precipitated out. Try gently warming the solution to see if the precipitate redissolves.
-
pH of the Solution: The solubility of umbralisib may be pH-dependent. Ensure the pH of your solvent system is appropriate for maintaining solubility.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (as UKONIQ® tablets) | 20°C to 25°C (68°F to 77°F) | 36 months | Excursions permitted between 15°C to 30°C (59°F to 86°F)[1] |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture[2] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture[2] |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution
This protocol describes a general method for determining the stability of this compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent (e.g., DMSO) to a known concentration.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple sealed vials to avoid repeated freeze-thaw cycles.
-
Store the vials at various temperature conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Analyze the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Quantify the amount of intact this compound at each time point by measuring the peak area from the HPLC chromatogram.
-
Compare the peak area at each time point to the initial time point (T=0) to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.
-
Visualizations
Caption: Recommended storage conditions for this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: Umbralisib Experiments and Cell Line Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing, detecting, and troubleshooting cell line contamination issues that can arise during experiments with Umbralisib. Ensuring the authenticity and purity of cell lines is paramount for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell line contamination?
A1: Cell line contamination can be categorized into two main types:
-
Biological Contamination: This includes contamination by bacteria, yeasts, molds, viruses, and mycoplasma.[1] Mycoplasma is a particularly insidious contaminant as it is often not visible by standard microscopy and can significantly alter cellular functions, including signaling pathways.[1][2] Cross-contamination with other cell lines is also a major issue.[3]
-
Chemical Contamination: This involves non-living substances that can affect cell growth and experimental outcomes, such as impurities in media, sera, and water, or residues from detergents and disinfectants.[4]
Q2: Why is cell line authentication crucial for Umbralisib experiments?
Q3: How can I prevent cell line contamination in my Umbralisib experiments?
A3: Preventing contamination requires strict adherence to good cell culture practices:
-
Aseptic Technique: Always use sterile techniques when handling cells and reagents. This includes working in a certified biological safety cabinet, wearing appropriate personal protective equipment (PPE), and disinfecting all surfaces and equipment with 70% ethanol.[5][11]
-
Quarantine New Cell Lines: Isolate and test all new cell lines for mycoplasma and verify their identity before introducing them into the general cell culture laboratory.[12]
-
Regular Monitoring: Routinely inspect your cultures for any signs of contamination, such as turbidity, color change in the medium, or altered cell morphology.[13]
-
Dedicated Reagents: Use separate bottles of media and other reagents for each cell line to prevent cross-contamination.
-
Maintain Cell Banks: Create master and working cell banks to preserve the integrity of your cell lines and minimize the risk of contamination and genetic drift from excessive passaging.[10]
Q4: What are the signs of mycoplasma contamination, and why is it a particular concern for Umbralisib studies?
A4: Mycoplasma contamination often does not produce obvious signs like turbidity.[2] Subtle indicators may include a gradual decrease in cell proliferation, changes in cell morphology, or increased cellular debris.[9] Mycoplasma can significantly impact experimental results by altering gene expression, cellular metabolism, and signaling pathways.[2][14] For Umbralisib experiments, which focus on inhibiting the PI3K signaling pathway, mycoplasma-induced activation of other pathways like NF-κB and MAPK could mask or alter the drug's effects, leading to misinterpretation of the data.[15][16]
Q5: How do I authenticate my cell lines?
A5: The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[10] This technique generates a unique DNA fingerprint for each cell line that can be compared to a reference database of known cell line profiles. For inter-species contamination, methods like isoenzyme analysis or DNA barcoding can be used.[8]
Troubleshooting Guides
Problem 1: I am observing inconsistent or unexpected results in my Umbralisib dose-response assays.
-
Possible Cause: Cell line contamination or misidentification. A contaminating cell line with a different sensitivity to Umbralisib could be present, or the cell line may not be what it is purported to be. Mycoplasma contamination can also alter cellular responses to drugs.[9]
-
Troubleshooting Steps:
-
Immediate Action: Quarantine the cell line.
-
Microscopic Examination: Carefully inspect the culture for any signs of microbial contamination.
-
Mycoplasma Testing: Perform a PCR-based mycoplasma detection test.
-
Cell Line Authentication: Submit a sample of your cell line for STR profiling to verify its identity.
-
Review Protocols: Ensure your Umbralisib stock solution is properly prepared and stored, as compound degradation can also lead to inconsistent results.
-
Problem 2: My B-cell lymphoma cell line, which should be sensitive to a PI3Kδ inhibitor, is showing resistance to Umbralisib.
-
Possible Cause: The cell line may be misidentified. For example, it could be contaminated with a non-hematopoietic cell line that does not rely on the PI3Kδ pathway for survival. Alternatively, the cell line may have acquired resistance, but contamination should be ruled out first.
-
Troubleshooting Steps:
-
Verify Cell Line Identity: Perform STR profiling to confirm the cell line is of B-cell origin.
-
Check for Contamination: Test for mycoplasma and other common contaminants.
-
Positive Control: Test a known Umbralisib-sensitive cell line in parallel to validate your experimental setup.
-
Target Engagement: Perform a western blot to assess the phosphorylation status of downstream targets of PI3Kδ (e.g., AKT, S6) to confirm that Umbralisib is engaging its target in the cells.
-
Data Presentation
Table 1: Common Biological Contaminants and Their Potential Impact on Umbralisib Experiments
| Contaminant | Common Signs | Potential Impact on Umbralisib Experiments | Recommended Detection Method |
| Bacteria | Turbid medium, rapid pH drop (yellowing), visible motile particles under microscope. | Competition for nutrients, production of toxins that can affect cell viability and signaling.[1] | Microscopy, culture on agar (B569324) plates. |
| Yeast | Turbid medium, sometimes with a slight pH increase, visible budding particles under a microscope. | Competition for nutrients, production of metabolic byproducts that can interfere with assays.[1] | Microscopy, culture on agar plates. |
| Mold | Visible filamentous mycelia, sometimes with dense clumps of spores. | Production of secondary metabolites with potential kinase inhibitory or cytotoxic effects.[1] | Visual inspection, microscopy. |
| Mycoplasma | Often no visible signs. May cause subtle changes in cell growth, morphology, and viability.[2] | Alters gene expression, metabolism, and signaling pathways (e.g., NF-κB, MAPK), potentially confounding the effects of a PI3Kδ inhibitor.[15][16] | PCR-based assay, DNA staining (e.g., DAPI). |
| Cross-Contaminating Cell Line | May be undetectable without specific testing. The contaminating line may overgrow the original line. | If the contaminating line has a different origin or signaling profile, it will lead to erroneous conclusions about Umbralisib's efficacy and mechanism.[3][6] | STR Profiling (for human lines), isoenzyme analysis, DNA barcoding.[10] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the manufacturer's instructions for your specific kit.
-
Sample Preparation:
-
Collect 1 ml of the cell culture supernatant from a culture that is 70-90% confluent.
-
Centrifuge at 200 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new microcentrifuge tube. This will be your test sample.
-
-
DNA Extraction (if required by the kit):
-
Follow the kit's instructions to extract DNA from the supernatant. This step may be omitted in some kits that can directly use the supernatant.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit's protocol. This typically includes a master mix containing Taq polymerase, dNTPs, and a primer mix specific for mycoplasma 16S rRNA.
-
Add your sample DNA (or supernatant) to the reaction mix.
-
Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) provided with the kit.
-
Run the PCR reaction in a thermal cycler using the recommended cycling conditions.
-
-
Analysis of Results:
-
Visualize the PCR products by agarose (B213101) gel electrophoresis.
-
A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
Protocol 2: Human Cell Line Authentication by STR Profiling
This service is typically outsourced to a specialized facility. The following is a general workflow.
-
Sample Submission:
-
Prepare a sample of your cell line according to the service provider's instructions. This is usually a cell pellet or extracted DNA.
-
Provide detailed information about the cell line, including its name and expected origin.
-
-
STR Analysis (performed by the facility):
-
The facility will amplify multiple specific STR loci in the provided DNA sample using multiplex PCR.
-
The sizes of the amplified fragments are determined by capillary electrophoresis.
-
-
Data Analysis and Reporting:
-
The resulting STR profile (a series of numbers representing the alleles at each locus) is compared to a reference database of authenticated cell line profiles.
-
A match of ≥80% to a reference profile confirms the identity of the cell line. A lower percentage match may indicate misidentification or cross-contamination.
-
Mandatory Visualizations
Caption: PI3Kδ signaling pathway and the inhibitory action of Umbralisib.
References
- 1. Fallout from the HeLa Bomb: The Contamination Threatening Medical Research – Scitales [scitales.com]
- 2. benchchem.com [benchchem.com]
- 3. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. retractionwatch.com [retractionwatch.com]
- 5. cbc.ca [cbc.ca]
- 6. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 7. researchgate.net [researchgate.net]
- 8. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 10. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacr.org [aacr.org]
- 13. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Extensive and Expensive Impacts of HEp-2 [HeLa], Intestine 407 [HeLa], and Other False Cell Lines in Journal Publications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. “HeLa Cells 50 Years On: The Good, The Bad, and The Ugly” (2002), by John R. Masters | Embryo Project Encyclopedia [embryo.asu.edu]
Technical Support Center: Umbralisib Hydrochloride Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving Umbralisib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Umbralisib?
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is critical for the proliferation and survival of many B-cell malignancies.[2] CK1ε is implicated in the regulation of oncoprotein translation and the pathogenesis of various cancers, including lymphoid malignancies.[1][2] Umbralisib has also been shown to inhibit a mutated form of ABL1 in biochemical assays.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
Umbralisib tosylate (the salt form often used) is freely soluble in Dimethyl Sulfoxide (DMSO) and soluble in methanol, but it is practically insoluble in water.[3][4] For in vitro assays, DMSO is the recommended solvent for creating stock solutions.[3] For long-term storage, it is advisable to prepare high-concentration stock solutions in anhydrous DMSO, aliquot them into single-use vials to minimize freeze-thaw cycles, and store them at -20°C or -80°C, protected from light.[4]
Q3: Why was Umbralisib (Ukoniq) withdrawn from the market?
The FDA withdrew its approval for Umbralisib (Ukoniq) due to safety concerns.[2] Updated data from a clinical trial in patients with chronic lymphocytic leukemia (CLL) showed a possible increased risk of death in patients receiving Umbralisib, leading the FDA to determine that the risks of treatment outweighed its benefits.[1][2]
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: High Variability or Poor Reproducibility in Potency (IC50) Values
Q: We are observing significant well-to-well and experiment-to-experiment variability in our Umbralisib IC50 values. What could be the cause?
A: This is a common issue often linked to the compound's solubility and stability.
-
Compound Precipitation: Umbralisib has low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffers or cell culture media, the compound can precipitate, leading to an inaccurate effective concentration.[3] This is a primary cause of inconsistent results.[3][4]
-
Solution: Visually inspect for precipitation after dilution. To mitigate this, try serial dilutions, pre-warming the aqueous medium to 37°C, or increasing the final volume.[3] Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% (v/v), as higher concentrations can be cytotoxic.[3]
-
-
Stock Solution Issues:
-
Incomplete Dissolution: Ensure the initial stock in DMSO is fully dissolved. Gentle warming (37°C), vortexing, or brief sonication can aid dissolution.[3]
-
Degradation: Repeated freeze-thaw cycles can degrade the compound.[4] Use single-use aliquots. Forced degradation studies show Umbralisib is susceptible to breakdown under acidic, alkaline, and oxidative conditions.[4]
-
-
Assay Conditions:
-
ATP Concentration (for kinase assays): If the ATP concentration is too high relative to its Km, it can lead to an underestimation of the potency of ATP-competitive inhibitors like Umbralisib. For accurate IC50 determination, the ATP concentration should be at or near the Km for the kinase.[5]
-
Issue 2: No or Low-Level Inhibition Observed
Q: Our assay shows little to no inhibition even at high concentrations of Umbralisib. What should we check?
A: This could stem from inactive compound, issues with the assay components, or cellular resistance mechanisms.
-
Compound Inactivity: The Umbralisib stock may have degraded.[2] Prepare a fresh stock solution from solid material.
-
Assay System Problems:
-
Enzyme Activity: Confirm the activity of your PI3Kδ or CK1ε enzyme using a known positive control inhibitor.
-
Substrate Quality: Ensure the substrate has not degraded.
-
-
Cellular Assays - Target Engagement:
-
Cytostatic vs. Cytotoxic Effects: In cell viability assays (e.g., MTT), Umbralisib might be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect).[2] An MTT assay measures metabolic activity, which may not always correlate directly with cell death. Consider using an assay that specifically measures apoptosis (e.g., Annexin V staining) to clarify the cellular outcome.[2]
Issue 3: Unexpected or Paradoxical Results
Q: We sometimes see an increase in cell proliferation or signaling at certain concentrations of Umbralisib. Is this possible?
A: Yes, paradoxical effects can occur with kinase inhibitors.
-
Paradoxical Signaling: Inhibition of PI3Kδ can sometimes lead to feedback activation of other PI3K isoforms or compensatory activation of other pro-survival pathways (e.g., MAPK/ERK).[2]
-
Off-Target Effects: While Umbralisib is a dual inhibitor, off-target effects on other kinases or signaling pathways could contribute to unexpected cellular phenotypes.[2][7]
-
Solution: A broader analysis of signaling pathways through phosphoproteomics or Western blotting for key nodes of related pathways (e.g., p-ERK) can help elucidate the mechanism.
-
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent Umbralisib Assays
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values | Compound precipitation in aqueous buffer | Lower final concentration, pre-warm media, check for precipitates visually.[3] |
| Inconsistent stock solution | Prepare fresh stock, use single-use aliquots to avoid freeze-thaw cycles.[4] | |
| High ATP concentration in kinase assay | Use ATP concentration at or near the Km for the enzyme.[5] | |
| No inhibition observed | Degraded compound | Prepare fresh stock solution from solid.[2] |
| Lack of target engagement in cells | Confirm inhibition of downstream signaling (e.g., p-AKT) by Western blot.[2][6] | |
| Paradoxical increase in proliferation | Feedback loop activation | Profile other signaling pathways (e.g., MAPK/ERK) to check for compensatory activation.[2] |
| Off-target effects | Perform broader kinase profiling or cellular pathway analysis.[2] |
Experimental Protocols
Protocol 1: In Vitro PI3Kδ Kinase Assay (Luminescence-Based)
This protocol is adapted from a generic ADP-Glo™ Kinase Assay and is suitable for measuring the direct inhibition of purified PI3Kδ by Umbralisib.
Materials:
-
Recombinant human PI3Kδ (p110δ/p85α)
-
PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
This compound
-
DMSO (Anhydrous)
-
Kinase Reaction Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[8]
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Umbralisib in DMSO. Create a serial dilution series in DMSO, then further dilute in Kinase Reaction Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant (e.g., <0.5%).
-
Assay Plate Preparation: Add 1 µL of diluted Umbralisib or vehicle control (DMSO in buffer) to the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a mixture of PI3Kδ enzyme and PIP2 substrate in Kinase Reaction Buffer. Add 4 µL of this mixture to each well. Pre-incubate for 15-30 minutes at room temperature to allow Umbralisib to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution. The final ATP concentration should be near the Km for PI3Kδ.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each Umbralisib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Target Engagement Assay (Western Blot for p-AKT)
This protocol verifies that Umbralisib is inhibiting the PI3Kδ pathway within intact cells.
Materials:
-
B-cell lymphoma cell line (e.g., with active B-cell receptor signaling)
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or stabilize. Treat the cells with a serial dilution of Umbralisib (e.g., 0-10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-AKT and normalize them to the total AKT bands. Plot the normalized p-AKT signal against the Umbralisib concentration to demonstrate dose-dependent inhibition of the PI3K pathway.
Visualizations
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.
Caption: General workflow for an Umbralisib in vitro assay.
References
- 1. Umbralisib (Ukoniq): Drug recall because increased risk of patient death | Thasso [thasso.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.es [promega.es]
Technical Support Center: Improving the Bioavailability of Umbralisib in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Umbralisib in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of Umbralisib in animal studies?
A1: The primary challenge with Umbralisib is its low aqueous solubility.[1] As a poorly water-soluble compound, its dissolution in the gastrointestinal (GI) tract is often slow and incomplete, leading to low and variable absorption into the bloodstream. This can result in suboptimal drug exposure and inconsistent pharmacokinetic profiles in animal experiments.[1]
Q2: What are the main formulation strategies to improve the bioavailability of Umbralisib?
A2: Several formulation strategies can be employed to enhance the solubility and absorption of poorly water-soluble drugs like Umbralisib. These include:
-
Amorphous Solid Dispersions (ASDs): Creating a solid dispersion of Umbralisib in a polymer matrix can prevent its crystallization and maintain it in a higher-energy amorphous state, which generally has better solubility and a faster dissolution rate.[1]
-
Lipid-Based Formulations: Formulating Umbralisib in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the GI tract and potentially enhance its absorption.[1]
-
Nanoparticle Technology: Reducing the particle size of Umbralisib to the nanometer range significantly increases its surface area, leading to faster dissolution and improved absorption.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.[1] The approved formulation of Umbralisib (Ukoniq) for human use contained hydroxypropyl-β-cyclodextrin.
Q3: How does food intake affect the bioavailability of Umbralisib in animal models?
A3: While specific data on the effect of food on Umbralisib bioavailability in animal models is limited, it is a critical factor for orally administered drugs with low solubility. For some kinase inhibitors, administration with a high-fat meal can increase bioavailability by stimulating bile secretion, which aids in the solubilization of lipophilic compounds.[1] Therefore, conducting food-effect studies in animal models is recommended to determine the optimal dosing conditions.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of Umbralisib | Poor dissolution of the drug in the GI tract due to low aqueous solubility. | 1. Improve Formulation: Consider the formulation strategies mentioned in FAQ 2 (ASDs, lipid-based systems, nanoparticles, cyclodextrin (B1172386) complexation).2. Control Dosing Vehicle: Ensure the dosing vehicle is appropriate and consistent. For a simple suspension, use a suitable suspending agent (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na) and ensure uniform dispersion before each dose.[1]3. Assess Food Effect: Investigate the impact of fasting versus a fed state on drug absorption. |
| Inconsistent pharmacokinetic profiles between animals | Variability in GI physiology (e.g., gastric pH, transit time) among animals. Improper dosing technique. | 1. Standardize Experimental Conditions: Properly acclimatize animals and ensure consistent housing conditions. Standardize the fasting/feeding schedule before and after dosing.2. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach. |
| Precipitation of Umbralisib in the GI tract | The drug may dissolve initially but then precipitate out of solution as it moves through the GI tract, especially with changes in pH. | 1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to help maintain a supersaturated state and prevent precipitation.[1]2. Lipid-Based Formulations: Formulating the drug in a lipid-based system can help keep it in a solubilized state throughout the GI tract.[1] |
| Difficulty in detecting Umbralisib in plasma samples | The analytical method may not be sensitive enough, or the drug exposure is extremely low. | 1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as UPLC-MS/MS, for the quantification of Umbralisib in plasma.[2]2. Increase Dose (with caution): If tolerated, a higher dose may be administered to achieve detectable plasma concentrations. However, be mindful of potential toxicity. |
Quantitative Data
The following table summarizes the pharmacokinetic parameters of Umbralisib in Sprague-Dawley rats following a single oral dose. This data can serve as a baseline for comparison when evaluating new, bioavailability-enhanced formulations.
| Parameter | Value (Mean ± SD) | Animal Model | Dosing Conditions |
| Tmax (h) | 3.67 ± 0.52 | Sprague-Dawley Rats | Single oral dose (80 mg/kg) |
| Cmax (ng/mL) | 283.80 ± 84.71 | Sprague-Dawley Rats | Single oral dose (80 mg/kg) |
| AUC0→∞ (ng·h/mL) | 5416.67 ± 1451.85 | Sprague-Dawley Rats | Single oral dose (80 mg/kg) |
Data from a study in Sprague-Dawley rats.[2]
Experimental Protocols
Preparation of Amorphous Solid Dispersion (ASD) of Umbralisib by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of Umbralisib to improve its dissolution rate.
Materials:
-
Umbralisib
-
Polymer (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, hydroxypropyl methylcellulose (B11928114) (HPMC), or Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, or a mixture thereof)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve Umbralisib and the selected polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C) and reduced pressure.
-
Drying: Dry the resulting solid film or powder in a vacuum oven at a specified temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: Characterize the prepared ASD using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of Umbralisib.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the dissolution profile of the ASD with that of the crystalline drug.
Formulation of Umbralisib Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based SEDDS to enhance the solubility and oral absorption of Umbralisib.
Materials:
-
Umbralisib
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Labrasol)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of Umbralisib in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagram: Prepare a series of blank SEDDS formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear and stable microemulsion to identify the self-emulsifying region.
-
Preparation of Umbralisib-Loaded SEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of Umbralisib in this mixture with the aid of gentle heating (if necessary) and vortexing until a clear and homogenous solution is obtained.
-
Characterization: Characterize the prepared SEDDS for self-emulsification time, droplet size and distribution upon dilution, and drug content.
-
In Vivo Evaluation: Administer the Umbralisib-loaded SEDDS to animals and compare its pharmacokinetic profile to that of a standard suspension.
Preparation of Umbralisib-Loaded Nanoparticles by Emulsification-Solvent Evaporation
Objective: To prepare polymeric nanoparticles encapsulating Umbralisib to improve its dissolution and bioavailability.
Materials:
-
Umbralisib
-
Biodegradable polymer (e.g., PLGA - poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve Umbralisib and PLGA in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with distilled water to remove excess PVA and unencapsulated drug, and then resuspend them in a suitable medium.
-
Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
-
In Vitro and In Vivo Studies: Conduct in vitro drug release studies and in vivo pharmacokinetic studies in an appropriate animal model.
Preparation of Umbralisib-Cyclodextrin Inclusion Complex by Kneading Method
Objective: To prepare an inclusion complex of Umbralisib with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Umbralisib
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
-
Vacuum oven
Methodology:
-
Mixing: Place the Umbralisib and HP-β-CD (in a specific molar ratio, e.g., 1:1 or 1:2) in a mortar.
-
Kneading: Add a small amount of a water/ethanol mixture to the powder and knead the mixture thoroughly for a specified period (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and FTIR.
-
Solubility and Dissolution Studies: Determine the apparent solubility and dissolution rate of the complex in comparison to the pure drug.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Umbralisib inhibits the PI3K-delta signaling pathway.
Caption: Umbralisib inhibits the Casein Kinase 1 epsilon pathway.
Caption: Experimental workflow for evaluating Umbralisib formulations.
References
Technical Support Center: Umbralisib Hydrochloride Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful generation of dose-response curves for Umbralisib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is critical for the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin.
Q2: What is the solubility of this compound?
A2: this compound is freely soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 100 mg/mL or higher.[1] It is also soluble in methanol (B129727) but is practically insoluble in water.[2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO.
Q3: What are the expected IC50/EC50 values for Umbralisib?
A3: The inhibitory potency of Umbralisib can vary depending on the assay format and cell type. In biochemical assays, the IC50 for PI3Kδ is approximately 22.2 nM.[1] In cell-based assays, the EC50 for PI3Kδ is reported to be around 24.3 nM, while the EC50 for CK1ε is approximately 6.0 μM.[1]
Q4: Which cell lines are appropriate for Umbralisib dose-response studies?
A4: Cell lines derived from hematological malignancies, particularly B-cell lymphomas, are generally sensitive to Umbralisib. It is advisable to select cell lines with a known dependence on the PI3K/AKT signaling pathway for proliferation and survival.
Experimental Protocols
Detailed Methodology for Dose-Response Curve Generation using MTT Assay
This protocol outlines the steps for generating a dose-response curve for this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Selected cancer cell line (e.g., adherent B-cell lymphoma line)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the Umbralisib stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Umbralisib or the vehicle control (medium with the same final DMSO concentration).
-
Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the medium from each well.[3]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[3][4]
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3][4]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 590 nm using a microplate reader.[3]
-
Subtract the average absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Umbralisib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
| Parameter | Value | Reference |
| Biochemical IC50 (PI3Kδ) | 22.2 nM | [1] |
| Cell-based EC50 (PI3Kδ) | 24.3 nM | [1] |
| Cell-based EC50 (CK1ε) | 6.0 µM | [1] |
| Solubility in DMSO | ≥ 100 mg/mL | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Unexpectedly High IC50 Value | - Cell line is resistant to PI3Kδ inhibition.- Insufficient incubation time.- Compound degradation. | - Confirm the PI3K pathway dependency of your cell line.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Prepare fresh stock solutions of Umbralisib. |
| Poor or No Dose-Response Curve | - Incorrect concentration range.- Compound precipitation in the media. | - Test a broader range of concentrations (e.g., from pM to high µM).- Ensure the final DMSO concentration is low and the compound is fully dissolved in the media. |
| High Background in MTT Assay | - Contamination of culture medium.- Interference from phenol (B47542) red in the medium. | - Use fresh, sterile medium.- Use a background control with medium only and subtract this value. Consider using phenol red-free medium for the assay.[5] |
| Formazan Crystals Not Fully Dissolved | - Insufficient solubilization time or agitation. | - Increase the shaking time on the orbital shaker.- Gently pipette the solution up and down to aid dissolution.[5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Umbralisib inhibits PI3Kδ, blocking the downstream AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for generating a dose-response curve using the MTT assay.
References
Technical Support Center: Strategies to Overcome Acquired Resistance to Umbralisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming acquired resistance to Umbralisib in their experimental models.
Frequently Asked Questions (FAQs)
Q1: We have developed an Umbralisib-resistant cell line, and it seems to have a slower growth rate than the parental line. Is this normal?
Yes, it is not uncommon for drug-resistant cell lines to exhibit altered growth kinetics compared to their parental counterparts. The development of resistance often involves significant changes in cellular signaling and metabolism, which can impact the proliferation rate. It is also possible that the continuous presence of Umbralisib in the culture medium, even at a concentration that the cells can tolerate, may exert a cytostatic effect. We recommend characterizing the growth rate of your resistant cell line using a standard proliferation assay and comparing it to the parental line.
Q2: What are the known mechanisms of acquired resistance to Umbralisib?
The primary mechanism of acquired resistance to Umbralisib and other PI3Kδ inhibitors is the activation of "bypass" signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of the PI3Kδ pathway.[1] A well-documented mechanism involves the upregulation of the Interleukin-6 (IL-6)/STAT3 and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathways.[1][2][3] This can be driven by epigenetic alterations, such as changes in DNA methylation, leading to increased IL-6 secretion.[2][3] The subsequent activation of STAT3 and PDGFRA signaling promotes cell survival and proliferation, circumventing the effects of Umbralisib.[1][2]
Q3: Our Umbralisib-resistant cell line also shows resistance to other PI3Kδ inhibitors. Is this expected?
Yes, this phenomenon, known as cross-resistance, is expected.[1][2] Cell lines that acquire resistance to one PI3Kδ inhibitor, like Umbralisib, often show resistance to other inhibitors of the same class, such as idelalisib, copanlisib, and duvelisib.[1][2] This is because the underlying resistance mechanism, like the activation of a bypass pathway, is not specific to Umbralisib but rather compensates for the inhibition of the PI3Kδ target itself.[1]
Q4: What strategies can we employ in our in vitro models to overcome acquired resistance to Umbralisib?
Several strategies can be explored to overcome acquired resistance to Umbralisib, primarily focused on targeting the activated bypass pathways.[1] These include:
-
Targeting the IL-6/STAT3 axis: The use of an IL-6 receptor blocking antibody (e.g., tocilizumab) or a STAT3 inhibitor (e.g., stattic) has been shown to restore sensitivity to PI3Kδ inhibitors.[1][2][3]
-
Inhibiting PDGFRA signaling: A PDGFR inhibitor, such as masitinib, can help revert resistance.[1][2][3]
-
Combination Therapies: Exploring combinations with other targeted agents can be effective. For instance, combining Umbralisib with a BTK inhibitor like ibrutinib (B1684441) has shown promise in preclinical and clinical settings, though its ability to overcome resistance needs further investigation.[4] The combination of Umbralisib with the BCL-2 inhibitor venetoclax (B612062) and the anti-CD20 antibody ublituximab has also been explored in clinical trials for relapsed/refractory CLL.[5]
Troubleshooting Guides
Issue: Difficulty in Establishing a Stable Umbralisib-Resistant Cell Line
-
Problem: High levels of cell death and inconsistent resistance phenotype.
-
Possible Causes & Solutions:
-
Initial Drug Concentration Too High: Start the selection process with a concentration of Umbralisib close to the IC50 value of the parental cell line.[1]
-
Dose Escalation Too Rapid: Increase the Umbralisib concentration gradually, typically by 1.5- to 2-fold, only after the cells have adapted and are proliferating steadily at the current concentration.[1]
-
Instability of Resistant Phenotype: Maintain a constant low concentration of Umbralisib in the culture medium to ensure the resistant phenotype is maintained.[1]
-
Cell Line Heterogeneity: Once a resistant population is established, consider single-cell cloning to generate a homogenous resistant cell line for more consistent results.[1]
-
Mycoplasma Contamination: Regularly test cell lines for mycoplasma, as it can significantly impact drug response.[1]
-
Issue: Inconsistent Results in Combination Studies to Overcome Resistance
-
Problem: High variability in the reversal of resistance when combining Umbralisib with a second agent.
-
Possible Causes & Solutions:
-
Suboptimal Drug Concentrations: Perform a thorough dose-response matrix experiment to identify the optimal concentrations of both Umbralisib and the combination agent.
-
Inconsistent Cell Passage Number: Use cells within a defined and consistent range of passage numbers for all experiments to minimize variability.[1]
-
Assay Timing: The incubation time for the combination treatment may not be optimal. Consider performing a time-course experiment to determine the best time point for assessing cell viability.
-
Experimental Protocols
Protocol 1: Development of an Umbralisib-Resistant Cell Line
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
Treat the cells with a range of Umbralisib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.[1]
-
-
Initiate Drug Selection:
-
Culture the parental cells in their complete medium containing Umbralisib at a starting concentration equal to the IC50 value.[1]
-
Monitor the cells daily. Significant cell death is expected initially.
-
Replace the medium with fresh Umbralisib-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating steadily (typically after 2-4 weeks), increase the concentration of Umbralisib by 1.5- to 2-fold.[1]
-
Repeat this stepwise increase over several months, allowing the cells to adapt to each new concentration.
-
-
Characterization of the Resistant Line:
-
Once the cells can proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold or higher than the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the new IC50 to that of the parental cell line.[1]
-
Cryopreserve aliquots of the resistant cell line at different stages of resistance development.[1]
-
Protocol 2: Evaluating Combination Therapies to Overcome Resistance
-
Cell Plating:
-
Plate the Umbralisib-resistant cell line in 96-well plates at a predetermined optimal density.
-
-
Drug Preparation and Treatment:
-
Prepare a dose-response matrix of Umbralisib and the second agent (e.g., a STAT3 inhibitor or PDGFRA inhibitor).
-
Treat the cells with the drug combinations. Include single-agent controls for both drugs and a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard cell culture conditions.[1]
-
-
Cell Viability Assay:
-
Perform a cell viability assay to determine the percentage of viable cells in each condition.[1]
-
-
Data Analysis:
-
Generate dose-response curves for Umbralisib in the presence and absence of the second agent. A leftward shift in the Umbralisib dose-response curve indicates a reversal of resistance.[1]
-
Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation
Table 1: Hypothetical IC50 Values for Umbralisib in Parental and Resistant Cell Lines
| Cell Line | Umbralisib IC50 (µM) | Fold Resistance |
| Parental Lymphoma Cell Line | 0.5 | 1 |
| Umbralisib-Resistant Subline | 7.5 | 15 |
Table 2: Hypothetical Results of Combination Therapy in Umbralisib-Resistant Cells
| Treatment | Umbralisib IC50 (µM) in Resistant Cells | Fold Reversal of Resistance |
| Umbralisib Alone | 7.5 | - |
| Umbralisib + STAT3 Inhibitor (X nM) | 1.2 | 6.25 |
| Umbralisib + PDGFRA Inhibitor (Y nM) | 0.9 | 8.33 |
Visualizations
Caption: PI3Kδ signaling and bypass resistance mechanisms.
Caption: Workflow for developing and overcoming Umbralisib resistance.
Caption: Logical relationship of acquired resistance to Umbralisib.
References
- 1. benchchem.com [benchchem.com]
- 2. Resistance to PI3Kδ inhibitors in marginal zone lymphoma can be reverted by targeting the IL-6/PDGFRA axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response-adapted, time-limited venetoclax, umbralisib, and ublituximab for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in xenograft tumor growth with Umbralisib
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Umbralisib in xenograft tumor models. Our aim is to help you address potential variability in tumor growth and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Umbralisib and what is its mechanism of action?
A1: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The PI3Kδ pathway is crucial for the proliferation and survival of B-cell lymphocytes and is often dysregulated in B-cell malignancies.[1][3] CK1ε is involved in the regulation of oncoprotein translation and is associated with the growth and survival of lymphoma cells.[4] By inhibiting both kinases, Umbralisib disrupts key signaling pathways that promote cancer cell growth and survival.[1]
Q2: What are the recommended cell lines and mouse models for Umbralisib xenograft studies?
A2: Based on preclinical studies, commonly used models include:
-
Cell Lines: MOLT-4 (T-cell acute lymphoblastic leukemia), L-540, and L-428 (Hodgkin lymphoma).[1]
-
Mouse Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice are frequently used due to their suitability for hosting human xenografts.[1]
Q3: What is a typical dosing regimen for Umbralisib in mouse xenograft models?
A3: A frequently cited oral dosage of Umbralisib in xenograft studies is 150 mg/kg, administered daily via oral gavage.[1][3] However, the optimal dose may vary depending on the specific cell line and experimental goals. It is advisable to perform a dose-response study to determine the most effective and well-tolerated dose for your model.
Q4: How should Umbralisib be formulated for oral administration in mice?
A4: Umbralisib tosylate powder can be formulated as a suspension for oral gavage. A common vehicle for hydrophobic compounds like Umbralisib is a mixture of 0.5% methylcellulose (B11928114) or a solution containing DMSO, PEG300, and Tween 80 in sterile water.[1][5] It is crucial to ensure the suspension is homogenous before each administration.
Q5: What are the key parameters to monitor during an Umbralisib xenograft study?
A5: Regular monitoring should include:
-
Tumor Volume: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the volume.[6] For greater accuracy and to reduce variability, consider imaging techniques like ultrasound or microCT.
-
Body Weight: Record animal body weight at each tumor measurement to monitor for signs of toxicity.[1]
-
Overall Health: Observe the animals daily for any changes in behavior, appetite, or appearance.
Troubleshooting Guide: Addressing Variability in Tumor Growth
High variability in tumor growth between animals can compromise the statistical power of your study. This guide provides potential causes and solutions for common issues.
| Issue | Potential Cause | Recommended Solution |
| High variability in tumor growth within the control group | 1. Inconsistent cell number or viability: Injecting a variable number of viable cells will lead to different starting tumor burdens. | 1. Standardize cell preparation: Use cells from the same passage number, ensure they are in the logarithmic growth phase, and perform a viability count (e.g., trypan blue exclusion) immediately before injection. Aim for >95% viability. |
| 2. Suboptimal tumor implantation technique: Variations in injection depth, volume, and location can affect tumor establishment and growth. | 2. Consistent injection: Inject a precise volume of the cell suspension subcutaneously at the same anatomical site for all animals. Using a matrix like Matrigel (often in a 1:1 ratio with the cell suspension) can improve tumor engraftment and consistency. | |
| 3. Variations in animal health: Differences in the age, weight, and immune status of the mice can impact tumor growth. | 3. Homogenous cohorts: Use mice of the same sex, strain, and age. Allow for an acclimatization period before starting the experiment. | |
| Inconsistent response to Umbralisib treatment | 1. Inaccurate dosing or unstable formulation: Inconsistent drug delivery will lead to variable therapeutic responses. | 1. Precise administration: Ensure accurate calculation of the dose based on the most recent body weight. Prepare the Umbralisib suspension fresh daily or validate its stability if stored. Vortex the suspension thoroughly before each gavage to ensure homogeneity. |
| 2. Tumor heterogeneity: The inherent biological diversity within the xenografted cells can lead to varied responses to treatment. | 2. Sufficient sample size: Increase the number of animals per group to ensure adequate statistical power to detect treatment effects despite biological variability. | |
| 3. Variability in drug metabolism: Individual differences in how mice metabolize Umbralisib can affect its efficacy. | 3. Randomization: Properly randomize animals into control and treatment groups to distribute any inherent variability evenly. | |
| Unexpected toxicity or adverse effects | 1. High dose of Umbralisib: The administered dose may be too high for the specific mouse strain or cell line model. | 1. Dose titration: If significant weight loss or other signs of toxicity are observed, consider reducing the dose or performing a maximum tolerated dose (MTD) study. |
| 2. Vehicle-related toxicity: The vehicle used to formulate Umbralisib may be causing adverse effects. | 2. Vehicle control group: Always include a vehicle-only control group to distinguish between drug- and vehicle-induced toxicity. |
Data Presentation
The following tables summarize quantitative data from preclinical xenograft studies with Umbralisib. Note that publicly available data on the single-agent efficacy of Umbralisib in xenograft models is limited.
Table 1: Umbralisib Efficacy in Lymphoma Xenograft Models
| Lymphoma Type | Cell Line | Animal Model | Treatment | Dosage | Administration Route | Outcome |
| Hodgkin Lymphoma | L-540, L-428 | NOD/SCID | Umbralisib + Brentuximab Vedotin | 150 mg/kg | Oral | 50% tumor growth inhibition (in combination)[1] |
| T-Cell Acute Lymphoblastic Leukemia | MOLT-4 | NOD/SCID | Umbralisib (single agent) | 150 mg/kg | Oral | Significant tumor shrinkage by day 25[1] |
Table 2: Range of Tolerated Oral Doses of Umbralisib in Mice
| Study Type | Dosage Range | Administration Route |
| Embryo-fetal development | 100 - 400 mg/kg/day | Oral[1] |
Experimental Protocols
Protocol 1: General Subcutaneous Xenograft Model with Umbralisib Treatment
-
Cell Culture: Culture the chosen lymphoma cell line (e.g., MOLT-4) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile, serum-free medium or PBS. Perform a cell count and viability assessment. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 5-10 x 10^6 cells per 100 µL).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each NOD/SCID mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Umbralisib Administration: Prepare a 150 mg/kg suspension of Umbralisib in a suitable vehicle. Administer the suspension or vehicle control orally via gavage once daily.
-
Endpoint: Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Monitor for tumor growth inhibition and any signs of toxicity.
Mandatory Visualizations
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε signaling pathways.
Caption: Troubleshooting workflow for addressing tumor growth variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of Umbralisib in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the toxicity of Umbralisib when used in combination therapies in a research setting. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical and translational experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Umbralisib and how does it differ from other PI3K inhibitors?
Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Its targeted action on PI3Kδ, an isoform predominantly expressed in hematopoietic cells, is central to its activity in B-cell malignancies. Unlike other PI3K inhibitors, Umbralisib's concurrent inhibition of CK1ε is thought to modulate the Wnt/β-catenin signaling pathway and regulate the translation of oncoproteins such as MYC, BCL2, and CCND1, potentially contributing to its distinct safety profile.
Q2: What are the most common toxicities observed with Umbralisib in preclinical and clinical studies?
The most frequently reported adverse events associated with Umbralisib include diarrhea, nausea, fatigue, and neutropenia. Elevations in liver transaminases (ALT/AST) have also been observed. In preclinical animal models, embryo-fetal toxicity and male reproductive toxicity have been noted.
Q3: Are there known drug-drug interactions with Umbralisib that I should be aware of when designing my combination therapy experiments?
While clinical data suggests no major clinically relevant drug-drug interactions, preclinical studies indicate that Umbralisib is metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP1A2. Therefore, co-administration with strong inducers or inhibitors of these enzymes could potentially alter Umbralisib's concentration and toxicity profile. It is advisable to consult a comprehensive drug interaction database when selecting combination agents.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Scenario 1: Unexpectedly high cytotoxicity in a combination study.
-
Possible Cause: Synergistic toxicity between Umbralisib and the combination agent.
-
Troubleshooting Steps:
-
Perform Dose-Response Matrix: Test a wide range of concentrations for both Umbralisib and the combination agent to determine the IC50 of each drug alone and in combination.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Staggered Dosing: In subsequent experiments, consider staggering the administration of the two drugs to mimic potential clinical protocols and potentially reduce synergistic toxicity.
-
Scenario 2: Inconsistent results in downstream signaling assays (e.g., Western blot for p-AKT).
-
Possible Cause: Variability in cell culture conditions or technical issues with the assay.
-
Troubleshooting Steps:
-
Serum Starvation: Serum starve cells prior to treatment to reduce baseline PI3K pathway activation.
-
Use Positive and Negative Controls: Include a known activator of the PI3K pathway (e.g., IGF-1) as a positive control and a vehicle-only control.
-
Optimize Antibody Concentrations: Titrate primary and secondary antibody concentrations to ensure optimal signal-to-noise ratio.
-
In Vivo Model Troubleshooting
Scenario 1: Significant body weight loss and diarrhea in animal models.
-
Possible Cause: Umbralisib-induced gastrointestinal toxicity.
-
Troubleshooting Steps:
-
Supportive Care: Provide supplemental hydration with subcutaneous fluids (e.g., 0.9% saline) and ensure access to palatable, high-calorie food.
-
Dose Reduction: If weight loss exceeds 15-20%, consider reducing the dose of Umbralisib.
-
Monitor Fecal Consistency: Use a scoring system to objectively track the severity of diarrhea.
-
Scenario 2: Elevated liver enzymes in blood work.
-
Possible Cause: Umbralisib-induced hepatotoxicity.
-
Troubleshooting Steps:
-
Monitor Liver Enzymes: Conduct regular blood draws to monitor ALT and AST levels.
-
Dose Interruption/Reduction: If liver enzymes exceed 3-5 times the upper limit of normal, consider interrupting or reducing the Umbralisib dose.
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of liver tissue to assess for any drug-induced damage.
-
Data Presentation
Table 1: Common Toxicities of Umbralisib Monotherapy (Integrated Analysis of 4 Clinical Trials)[2]
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 52.3 | 7.3 |
| Nausea | 41.5 | - |
| Fatigue | 31.8 | - |
| Neutropenia | - | 11.3 |
| Increased Aminotransferase | - | 5.7 |
Table 2: Recommended Dose Modifications for Umbralisib-Related Toxicities in a Research Setting (Adapted from Clinical Guidelines)[10]
| Toxicity | Severity | Recommended Action |
| Neutropenia | ANC < 1.0 x 10⁹/L | Withhold Umbralisib until ANC ≥ 1.0 x 10⁹/L, then resume at the same dose. |
| Recurrent ANC < 1.0 x 10⁹/L | Withhold Umbralisib until ANC ≥ 1.0 x 10⁹/L, then resume at a reduced dose. | |
| Hepatotoxicity | ALT/AST > 5 to 20x ULN | Withhold Umbralisib until return to < 3x ULN, then resume at a reduced dose. |
| ALT/AST > 20x ULN | Permanently discontinue Umbralisib. | |
| Diarrhea/Colitis | Grade 3 (severe) | Withhold Umbralisib until resolution, then resume at a reduced dose. |
| Grade 4 (life-threatening) | Permanently discontinue Umbralisib. |
ANC = Absolute Neutrophil Count; ALT = Alanine Aminotransferase; AST = Aspartate Aminotransferase; ULN = Upper Limit of Normal.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Umbralisib, the combination agent, or the combination of both for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 values.
In Vivo Xenograft Model for Efficacy and Toxicity Assessment
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, Umbralisib alone, combination agent alone, Umbralisib + combination agent). Administer drugs via the appropriate route (e.g., oral gavage for Umbralisib).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform regular blood draws for complete blood counts and serum chemistry to monitor for hematological and liver toxicities.
-
Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, fur).
-
-
Endpoint: At the end of the study, euthanize the animals, and collect tumors and organs for further analysis (e.g., histopathology, Western blot, immunohistochemistry).
Mandatory Visualizations
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.
Caption: Workflow for in vivo toxicity assessment of Umbralisib combinations.
Technical Support Center: Enhancing the Therapeutic Index of Umbralisib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with Umbralisib hydrochloride. Our goal is to facilitate smoother experimentation and help overcome common challenges to enhance the therapeutic index of this dual PI3Kδ and CK1ε inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a kinase inhibitor that dually targets phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is often overactive in B-cell malignancies.[3][4] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of various cancers, including lymphoid malignancies.[1][2]
Q2: We are observing inconsistent results between different lots of this compound. What could be the cause?
A2: Lot-to-lot variability can arise from several factors related to the physicochemical properties of the compound. Key sources of inconsistency include:
-
Purity and Impurity Profile: Different batches may have varying levels of purity or different impurity profiles, which can impact biological activity.
-
Solid-State Form (Polymorphism): Umbralisib can exist in different solid forms (e.g., crystalline, amorphous) with different solubilities and dissolution rates, affecting the effective concentration in your experiments.[5]
-
Particle Size Distribution: Variations in particle size can alter the dissolution rate.[5]
-
Degradation: Improper storage or handling can lead to compound degradation.[5]
To mitigate this, it is crucial to obtain a Certificate of Analysis (CoA) for each lot and standardize your stock solution preparation protocol.[5]
Q3: Our B-cell lymphoma cell line, which we expect to be sensitive, is not responding to Umbralisib treatment. What are the potential reasons?
A3: Lack of response in a seemingly sensitive cell line can be due to several factors:
-
Cell Line Resistance: The cell line may possess mutations downstream of PI3Kδ (e.g., in AKT or mTOR) or may utilize parallel survival pathways independent of PI3Kδ signaling.
-
Insufficient Drug Concentration or Exposure Time: The concentrations used may be too low, or the incubation time may be too short to induce a cytotoxic or cytostatic effect. It is recommended to perform a broad dose-response (e.g., from nanomolar to high micromolar) and a time-course experiment (e.g., 24, 48, 72 hours).[1]
-
Compound Inactivity: The Umbralisib stock solution may have degraded.
-
Experimental Setup: Confirm target engagement by performing a Western blot for downstream markers like p-AKT. Also, consider running a positive control cell line known to be sensitive to Umbralisib.[1]
Q4: We observe a decrease in cell viability with Umbralisib, but no significant increase in apoptosis. How can this be explained?
A4: This observation suggests that Umbralisib may be inducing a cytostatic effect (cell cycle arrest) rather than a cytotoxic effect (cell death) at the tested concentrations and time points. Cell viability assays like MTT measure metabolic activity, which can decrease in arrested cells, whereas apoptosis assays like Annexin V staining specifically detect programmed cell death. Consider performing a cell cycle analysis to investigate this further.[1]
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stably Resistant Cell Line to Umbralisib
| Possible Cause | Suggested Solution |
| Incorrect Starting Concentration | Determine the IC50 of Umbralisib in your parental cell line using a cell viability assay. Start the drug selection process at the IC50 concentration. |
| Dose Escalation is Too Rapid | Increase the drug concentration gradually, typically by 1.5- to 2-fold, only after the cells have recovered and are proliferating steadily at the current concentration. This process can take several months. |
| Cell Line Heterogeneity | Once a resistant population is established, consider single-cell cloning to generate a homogenous resistant cell line for more consistent experimental results. |
| Instability of Resistant Phenotype | Maintain a low concentration of Umbralisib in the culture medium at all times to ensure the maintenance of the resistant phenotype. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly impact cellular behavior and drug response. |
Problem 2: High Background or Non-Specific Bands in Western Blot for PI3K Pathway Proteins
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase blocking time or change the blocking agent. For phospho-specific antibodies, 5% BSA in TBST is often recommended. |
| Antibody Concentration Too High | Decrease the primary or secondary antibody concentration. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST. |
| Antibody Cross-Reactivity | Use a more specific, validated antibody. Optimize antibody dilution. |
| Poor Quality of Cell Lysate | Ensure the use of fresh lysis buffer containing protease and phosphatase inhibitors. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Umbralisib
| Target/Process | Assay Type | Cell Line/System | IC50/EC50 | Selectivity vs. PI3Kδ |
| PI3Kδ | Enzymatic Assay | Purified Enzyme | 22.2 nM (EC50) | - |
| PI3Kα | Kinase Assay | Purified Enzyme | >10,000 nM (Kd) | >1500-fold |
| PI3Kβ | Kinase Assay | Purified Enzyme | >10,000 nM (Kd) | >1500-fold |
| PI3Kγ | Kinase Assay | Purified Enzyme | 1400 nM (Kd) | ~225-fold |
| CK1ε | Kinase Assay | Purified Enzyme | 6.0 µM (EC50) | - |
| Cell Proliferation | Proliferation Assay | Human Whole Blood CD19+ Cells | 100-300 nM | - |
Data compiled from multiple sources.[2][6][7]
Table 2: Anti-Proliferative Activity of Umbralisib in Selected Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (72h) |
| LY7 | Diffuse Large B-cell Lymphoma (DLBCL) | 15-50 µM (for c-Myc repression) |
| Various B- and T-cell Lymphoma Lines | B- and T-cell Lymphoma | Varied sensitivity (0 - 25 µM) |
| Patient-derived CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Dose-dependent cytotoxicity |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed lymphoma cell lines in 96-well plates at an optimal density (e.g., 1 x 10^5 cells/mL) in a final volume of 100 µL per well.
-
Compound Treatment: Add varying concentrations of this compound (e.g., a serial dilution from 0.01 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for PI3K Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat with Umbralisib at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the p-AKT signal to total AKT and the loading control.
Protocol 3: Generation of an Umbralisib-Resistant Cell Line
-
Determine IC50: First, determine the IC50 of Umbralisib in the parental cell line using a cell viability assay as described in Protocol 1.
-
Initiate Drug Selection: Culture the parental cells in their complete medium containing Umbralisib at a starting concentration equal to the IC50 value.
-
Monitor and Maintain: Monitor the cells daily for viability and proliferation. Initially, significant cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh Umbralisib-containing medium every 2-3 days.
-
Dose Escalation: Once the cells have recovered and are proliferating at a steady rate (typically after 2-4 weeks), increase the concentration of Umbralisib by 1.5- to 2-fold. Repeat this process of monitoring and adaptation.
-
Characterization: Continue this stepwise increase in Umbralisib concentration over several months. Once the cells can proliferate in a significantly higher concentration (e.g., 10-fold or higher than the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the new IC50 to that of the parental cell line.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
Umbralisib hydrochloride degradation and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of umbralisib (B560156) hydrochloride and ensuring the stability of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is umbralisib hydrochloride and what are its primary degradation triggers?
A1: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] Forced degradation studies have demonstrated that umbralisib is susceptible to degradation under several conditions, including:
While the compound is relatively stable under neutral and thermal stress compared to other conditions, significant degradation can occur under harsh acidic, alkaline, oxidative, and reductive environments.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored in a well-ventilated place with the container tightly closed.[5] For long-term storage, it is recommended to keep it at -20°C for up to one year. For short-term shipping of less than two weeks, room temperature is acceptable.[5] The drug product in tablet form has a shelf-life of 36 months when stored at controlled room temperature (20°C to 25°C or 68°F to 77°F).[5]
Q3: How should I prepare and store this compound solutions for in vitro experiments?
A3: For in vitro experiments, it is recommended to prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO), where it is freely soluble.[6] To ensure consistency and minimize degradation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, sonicating the solution.[4]
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
-
Store the aliquots at -20°C or -80°C and protect them from light.[6]
-
When preparing working solutions in aqueous media like cell culture medium, it is crucial to freshly dilute the stock solution for each experiment. Umbralisib may be unstable in aqueous media at 37°C over several days, so replenishing the media with freshly prepared compound every 24-48 hours is recommended for long-term cell culture experiments.
Q4: Have the degradation products of this compound been identified?
A4: Yes, forced degradation studies have led to the identification of several degradation products. Under acidic, alkaline, peroxide, and reduction stress conditions, degradation products designated as DP-1, DP-2, DP-3, and DP-4, respectively, have been observed.[3] The structures of these degradation products have been verified using liquid chromatography-mass spectrometry (LC-MS).[3]
Q5: What practical steps can I take to prevent this compound degradation during my experiments?
A5: To minimize degradation, consider the following:
-
pH Control: Avoid strongly acidic or alkaline conditions in your experimental buffers. The stability of umbralisib is pH-dependent.
-
Avoid Oxidizing and Reducing Agents: Be mindful of other components in your experimental setup that could act as oxidizing or reducing agents.
-
Temperature Control: While moderately stable at room temperature for short periods, for prolonged experiments, maintain appropriate temperature control and avoid excessive heat.
-
Light Protection: Store stock solutions and handle experimental setups with protection from light, especially if photostability has not been fully characterized.
-
Fresh Preparations: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Do not store diluted aqueous solutions of umbralisib.
-
Inert Atmosphere: For sensitive experiments, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in a time-dependent manner | Degradation of umbralisib in the experimental medium. | Replenish the medium with freshly diluted umbralisib every 24-48 hours. Consider analyzing the medium over time by HPLC to quantify the active compound concentration. |
| Inconsistent results between experiments | Degradation of the stock solution due to improper storage or handling (e.g., multiple freeze-thaw cycles). | Prepare single-use aliquots of the stock solution. Always thaw a fresh aliquot for each experiment. Ensure the stock solution is stored at -20°C or -80°C and protected from light. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | Review the experimental conditions (pH, temperature, presence of oxidizing/reducing agents) and compare them to the known instability profile of umbralisib. Modify the protocol to mitigate these factors. |
| Precipitation of the compound in aqueous buffer or media | Poor solubility or interaction with media components. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to cause cellular toxicity. The final DMSO concentration should typically be kept below 0.5%. |
Data Presentation
Table 1: Summary of Umbralisib Degradation under Forced Conditions
| Stress Condition | Reagent/Parameter | % Degradation | Reference |
| Acid Degradation | 1 N HCl | 13.1% | [4] |
| Alkali Degradation | 1 N NaOH | 13.6% | [4] |
| Peroxide Degradation | 30% Hydrogen Peroxide | 12.4% | [4] |
| Reduction Degradation | 30% Sodium Bisulphate | 14.2% | [4] |
| Thermal Degradation | 70°C for 6 hours | 11.6% | [4] |
| Hydrolysis | Water | 10.9% | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh 20 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to a final volume of 100 mL to obtain a stock solution of 200 µg/mL.[4] Sonicate for 30 minutes to ensure complete dissolution.[4]
2. Stress Conditions:
-
Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N HCl.[4] Keep the mixture for a specified time (e.g., 15 minutes) at room temperature or elevated temperature (e.g., 60°C for 2 hours).[3][4] Neutralize the solution with an equivalent amount of 1 N NaOH before analysis.[4]
-
Alkali Degradation: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.[4] Keep the mixture for a specified time (e.g., 15 minutes) at room temperature or elevated temperature.[4] Neutralize the solution with an equivalent amount of 1 N HCl before analysis.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide.[4] Keep the solution for a specified time at room temperature.
-
Reductive Degradation: Mix 1 mL of the stock solution with 1 mL of a 10% or 30% sodium bisulfate solution and reflux at 60°C for 2 hours.[3][4]
-
Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 70°C or 105°C) for a defined period (e.g., 6 hours).[4]
-
Hydrolytic Degradation: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water and reflux at 80°C for 2 hours.[3]
3. Sample Analysis:
-
After the specified stress period, dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.[3][4] A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid) is often used.[3][4]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The percentage of degradation can be calculated by comparing the peak area of umbralisib in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: A logical troubleshooting guide for inconsistent experimental results with umbralisib.
References
- 1. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbralisib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. japsonline.com [japsonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Umbralisib Hydrochloride and Other PI3K Inhibitors
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of essential cellular functions, including proliferation, survival, and differentiation.[1] Its dysregulation is a common feature in various malignancies, particularly B-cell cancers, making it a key therapeutic target.[1][2] The PI3K family is divided into several classes, with Class I isoforms (α, β, γ, δ) being the most implicated in cancer.[3] This has led to the development of numerous inhibitors, each with distinct isoform selectivity and clinical profiles.
Umbralisib (B560156) hydrochloride, a next-generation kinase inhibitor, is distinguished by its unique dual mechanism, targeting both PI3K-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1] While other approved inhibitors target specific PI3K isoforms—such as idelalisib (B1684644) (PI3Kδ), duvelisib (B560053) (PI3Kδ/γ), alpelisib (B612111) (PI3Kα), and the pan-inhibitor copanlisib (B1663552) (pan-Class I)—umbralisib's additional action on CK1ε represents a novel therapeutic approach.[1][4][5][6][7] Although umbralisib was granted accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to safety concerns from the UNITY-CLL trial.[1][8] Nevertheless, a comparative analysis of its mechanism, performance, and experimental validation remains highly valuable for the scientific community in guiding future drug development.
This guide provides an objective comparison of umbralisib against other key PI3K inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Selectivity
The therapeutic efficacy and safety profile of PI3K inhibitors are largely dictated by their selectivity for different isoforms. While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are found predominantly in hematopoietic cells, making them attractive targets for hematologic malignancies.[2][9]
-
Umbralisib: A dual inhibitor of PI3Kδ and Casein Kinase 1-epsilon (CK1ε).[1] Its high selectivity for the delta isoform is thought to reduce the toxicities associated with broader PI3K inhibition, while the novel inhibition of CK1ε, a regulator of oncoprotein translation, may contribute to its distinct clinical activity.[1][10]
-
Idelalisib: A first-in-class selective inhibitor of PI3Kδ. It induces apoptosis and inhibits proliferation in malignant B-cells by blocking B-cell receptor (BCR) signaling.[7][8][11]
-
Duvelisib: A dual inhibitor of PI3Kδ and PI3Kγ.[8][12] By targeting both isoforms, it not only disrupts BCR signaling in malignant B-cells (via PI3Kδ) but also modulates the tumor microenvironment by interfering with T-cell and myeloid cell signaling (via PI3Kγ).[5][12][13]
-
Copanlisib: A pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[2][6][14] Its broader action may induce tumor cell death across a wider range of signaling pathways.[6][15]
-
Alpelisib: A selective inhibitor of the PI3Kα isoform.[16] Its use is primarily focused on solid tumors with activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[4][16]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K pathway is activated by upstream signals like growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs).[17][18] This triggers PI3K to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[9][18] PIP3 acts as a second messenger, recruiting and activating downstream proteins such as AKT.[9][19] Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to regulate cell survival, growth, and proliferation.[2][19] PI3K inhibitors block this cascade by preventing the formation of PIP3, thereby inhibiting downstream signaling.
Quantitative Data Comparison
Table 1: In Vitro Potency and Selectivity (IC50 Values)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting a specific biological function. Lower values indicate higher potency. The data below summarizes the biochemical IC50 values for each inhibitor against the Class I PI3K isoforms.
| Inhibitor | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | CK1ε (nM) | Primary Indication(s) |
| Umbralisib | >1000 | >1000 | 253 | 22 | 6.3 | B-Cell Malignancies |
| Idelalisib | 820 | 565 | 89 | 2.5 | N/A | B-Cell Malignancies[20] |
| Duvelisib | 76 | 740 | 31 | 2.5 | N/A | B-Cell Malignancies |
| Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | N/A | B-Cell Malignancies[2][3] |
| Alpelisib | ~4 | >250 | 290 | >1000 | N/A | PIK3CA-Mutated Breast Cancer[21] |
Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for representative comparison.[1][2][3][21][20] N/A = Not Applicable/Not a primary target.
Table 2: Clinical Efficacy and Safety Summary in Relapsed/Refractory (R/R) Lymphoma
This table presents key clinical outcomes for PI3K inhibitors in R/R indolent Non-Hodgkin Lymphoma (iNHL), including Follicular Lymphoma (FL) and Marginal Zone Lymphoma (MZL). Direct comparison is challenging due to differences in trial populations and designs.
| Inhibitor | Trial (Indication) | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Umbralisib | UNITY-NHL (FL/MZL) | 45.3% (FL) / 49.3% (MZL)[22] | 10.6 months (FL) / Not Reached (MZL)[22] | Diarrhea, neutropenia, elevated transaminases[22] |
| Idelalisib | Study 101-09 (FL) | 57% | 11 months | Diarrhea/colitis, pneumonia, neutropenia, elevated transaminases |
| Duvelisib | DYNAMO (iNHL) | 47% | 9.5 months | Neutropenia, diarrhea/colitis, anemia, thrombocytopenia, pneumonia |
| Copanlisib | CHRONOS-1 (iNHL) | 59% | 11.2 months | Hyperglycemia, hypertension, neutropenia, lung infection |
| Alpelisib | N/A | N/A | N/A | Primarily used in solid tumors; common AEs are hyperglycemia, rash, diarrhea[23] |
Note: Data is based on monotherapy trials for R/R iNHL unless otherwise specified. N/A = Not applicable as alpelisib is not indicated for lymphoma.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol determines the direct inhibitory activity of a compound against a purified kinase.[24]
Objective: To measure the IC50 value of a test inhibitor (e.g., umbralisib) against a specific PI3K isoform.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kδ)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Adenosine 5'-triphosphate (ATP)
-
Test inhibitor (e.g., umbralisib) dissolved in DMSO
-
Kinase reaction buffer
-
HTRF detection reagents
-
384-well low-volume plates
-
HTRF-compatible plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add the recombinant PI3K enzyme, diluted in kinase buffer, to each well.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP to each well.[24]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents as per the manufacturer's instructions. These reagents typically contain a labeled antibody that recognizes the product (PIP3).
-
Signal Reading: After a final incubation period (e.g., 60 minutes), measure the HTRF signal using a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced.[24] Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (Luminescence-based)
Objective: To assess the effect of PI3K inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., DHL-4, SUDHL-6)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitors (umbralisib and comparators)
-
96-well white, clear-bottom tissue culture plates
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Treatment: Add serial dilutions of the test inhibitors to the wells. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of PI3K inhibitors in a living organism.[25]
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation (e.g., a B-cell lymphoma line) or patient-derived tumor tissue (PDX model).[25]
-
Test inhibitor formulated for the chosen route of administration (e.g., oral gavage).
-
Vehicle control solution.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse. For PDX models, surgically implant a small fragment of patient tumor tissue.[25]
-
Tumor Growth and Randomization: Monitor mice regularly for tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test inhibitor or vehicle control to the respective groups according to a defined schedule (e.g., once daily by oral gavage).
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and record mouse body weight 2-3 times per week to monitor efficacy and toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specific study duration (e.g., 28 days).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect.
Conclusion
Umbralisib hydrochloride stands apart from other PI3K inhibitors due to its unique dual inhibition of PI3Kδ and CK1ε.[1] This dual mechanism, combined with its high selectivity for the delta isoform, was developed to offer a distinct efficacy and safety profile compared to its predecessors.[10][22] While idelalisib and duvelisib also target PI3Kδ (with duvelisib adding PI3Kγ inhibition), they are associated with significant immune-mediated toxicities.[10] Copanlisib, a pan-inhibitor, has broader action but also a different set of on-target effects like hyperglycemia, a side effect more commonly associated with PI3Kα inhibition.[2][23] Alpelisib is in a separate class, targeting PI3Kα in solid tumors.[4][16]
The clinical data for umbralisib in iNHL demonstrated promising efficacy with a safety profile that appeared distinct from first-generation PI3Kδ inhibitors.[10][22] However, its subsequent market withdrawal underscores the complexities of targeting the PI3K pathway and the critical importance of long-term safety data. The comparative analysis of these inhibitors—from their fundamental biochemical potency to their clinical performance and the protocols used to evaluate them—provides crucial insights for the ongoing development of safer and more effective targeted therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. nbinno.com [nbinno.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 13. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma - Personalized Medicine in Oncology [personalizedmedonc.com]
- 14. Copanlisib - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 16. What is Alpelisib used for? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. ascopubs.org [ascopubs.org]
- 23. tandfonline.com [tandfonline.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Head-to-Head Comparison: Umbralisib vs. Duvelisib in Hematological Malignancies
In the landscape of targeted therapies for hematological malignancies, Umbralisib and Duvelisib (B560053) have emerged as notable oral kinase inhibitors. Both drugs target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade for the proliferation, survival, and trafficking of B-cells. However, they exhibit distinct inhibitory profiles, leading to differences in their mechanisms of action, clinical efficacy, and safety profiles. This guide provides a comprehensive, data-driven comparison of Umbralisib and Duvelisib for researchers, scientists, and drug development professionals.
Note: Umbralisib (Ukoniq) was granted accelerated approval by the FDA but was later voluntarily withdrawn from the market due to safety concerns.[1][2] Duvelisib (Copiktra) is FDA-approved for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL).[3]
Mechanism of Action: Differentiated Targeting of the PI3K Pathway
Umbralisib and Duvelisib are both inhibitors of the delta isoform of PI3K (PI3Kδ), which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[4][5] However, their secondary targets differentiate their mechanisms of action.
Umbralisib is a dual inhibitor of PI3Kδ and Casein Kinase 1 epsilon (CK1ε) .[6][7] The inhibition of PI3Kδ disrupts the BCR signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[4][6] The additional inhibition of CK1ε, a regulator of oncoprotein translation, is a unique feature of Umbralisib that may contribute to its distinct clinical profile.[6][7]
Duvelisib is a dual inhibitor of PI3Kδ and PI3K gamma (PI3Kγ) .[8][9] The dual blockade of PI3Kδ and PI3Kγ not only directly targets malignant B-cells but also modulates the tumor microenvironment by affecting signaling in T-cells and myeloid cells.[8][9] PI3Kγ is critical for cytokine signaling and pro-inflammatory responses from the microenvironment.[4]
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of Umbralisib and Duvelisib against their respective target kinases.
| Compound | Target | IC50 / EC50 (nM) |
| Umbralisib | PI3Kδ | 22.2 (EC50) |
| CK1ε | 6000 (EC50) | |
| Duvelisib | PI3Kδ | 2.5 (IC50) |
| PI3Kγ | 27 (IC50) |
Clinical Efficacy
Direct head-to-head clinical trials comparing Umbralisib and Duvelisib are not available. The following tables summarize efficacy data from their respective pivotal trials: the UNITY-NHL trial for Umbralisib and the DUO trial for Duvelisib.
Umbralisib: UNITY-NHL Trial in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (iNHL)[10][11][12][13][14]
| Indication | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| Marginal Zone Lymphoma (MZL) (n=69) | 49.3% | 15.9% | Not Reached | Not Reached |
| Follicular Lymphoma (FL) (n=117) | 45.3% | 5.1% | 11.1 months | 10.6 months |
| Small Lymphocytic Lymphoma (SLL) (n=22) | 50.0% | 4.5% | 18.3 months | 20.9 months |
Duvelisib: DUO Trial in Relapsed/Refractory CLL/SLL[5][15][16]
| Endpoint | Duvelisib (n=160) | Ofatumumab (n=159) | Hazard Ratio (HR) [95% CI] | p-value |
| Median PFS (IRC assessed) | 13.3 months | 9.9 months | 0.52 [0.39, 0.69] | <0.0001 |
| ORR (IRC assessed) | 73.8% | 45.3% | - | <0.0001 |
| Median Overall Survival (OS) | 52.3 months | 63.3 months | 1.09 [0.79, 1.51] | - |
Safety Profile
The safety profiles of Umbralisib and Duvelisib show some overlap, characteristic of PI3K inhibitors, but also notable differences.
Umbralisib: UNITY-NHL Trial (Selected Grade ≥3 Adverse Events)[11][12][17]
| Adverse Event | Incidence |
| Neutropenia | 11.5% |
| Diarrhea | 10.1% |
| Increased ALT | 6.7% |
| Increased AST | 7.2% |
| Pneumonia | 7.8% |
| Non-infectious Colitis | 2.4% |
| Pneumonitis | 1.1% |
Duvelisib: DUO Trial (Selected Grade ≥3 Adverse Events)[9][15]
| Adverse Event | Incidence |
| Neutropenia | 30% |
| Diarrhea-Colitis | 23% |
| Infection | 31% |
| Anemia | 18% |
| Thrombocytopenia | 12% |
| Pneumonitis | 5% |
| Increased ALT/AST | 2-8% |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways of Umbralisib and Duvelisib.
References
- 1. benchchem.com [benchchem.com]
- 2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 7. The phase III DUO trial of PI3K inhibitor duvelisib versus ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
A Preclinical Head-to-Head: Umbralisib vs. Copanlisib in Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two notable phosphoinositide 3-kinase (PI3K) inhibitors, Umbralisib and Copanlisib (B1663552), in the context of preclinical lymphoma models. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Umbralisib, a dual inhibitor of PI3K-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), and Copanlisib, a pan-class I PI3K inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3Kδ isoforms, have both been investigated for the treatment of various B-cell malignancies.[1][2] While both drugs target the PI3K signaling pathway, a critical cascade for B-cell proliferation and survival, their distinct isoform selectivity profiles suggest differential efficacy and safety.[3][4] It is important to note that Umbralisib (Ukoniq) was voluntarily withdrawn from the market due to safety concerns.[5]
Mechanism of Action: Targeting Key Signaling Nodes in Lymphoma
Umbralisib exerts its anti-lymphoma effect through the dual inhibition of PI3Kδ and CK1ε.[6] The inhibition of PI3Kδ is crucial as this isoform is primarily expressed in hematopoietic cells and plays a vital role in B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies.[1][4] By blocking PI3Kδ, Umbralisib disrupts downstream signaling, including the AKT pathway, leading to decreased cell proliferation and survival.[7] The additional inhibition of CK1ε, a regulator of oncoprotein translation, is believed to contribute to its anti-cancer activity.[1]
Copanlisib, on the other hand, is a pan-class I PI3K inhibitor, meaning it targets all four class I isoforms (α, β, γ, and δ), with a preference for the α and δ isoforms.[3] The PI3Kα isoform is ubiquitously expressed and its inhibition is thought to contribute to some of the on-target toxicities, but also to its efficacy in certain contexts.[3] The potent inhibition of both PI3Kα and PI3Kδ allows Copanlisib to broadly disrupt the PI3K/AKT/mTOR signaling pathway, inducing apoptosis and inhibiting the proliferation of malignant B-cells.[8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for Umbralisib and Copanlisib from preclinical studies. It is important to note that a direct head-to-head comparison in the same experimental settings is limited in the publicly available literature.
| Parameter | Umbralisib | Copanlisib | Reference |
| Target Isoforms | PI3Kδ, CK1ε | Pan-class I PI3K (α, β, γ, δ) with α and δ predominance | [1][3] |
| Administration | Oral | Intravenous | [1][9] |
Table 1: General Characteristics of Umbralisib and Copanlisib
| Parameter | Umbralisib | Copanlisib | Reference |
| PI3Kδ EC50 | 22.2 nM | 0.7 nM (IC50) | [3][7] |
| CK1ε EC50 | 6.0 µM | - | [7] |
| PI3Kα IC50 | >10,000 nM (Kd) | 0.5 nM | [3][7] |
| PI3Kβ IC50 | >10,000 nM (Kd) | 3.7 nM | [3][7] |
| PI3Kγ IC50 | 1400 nM (Kd) | 6.4 nM | [3][7] |
| Mean IC50 (Tumor Cell Lines) | Not Available | 19 nM | [10] |
| Median IC50 (Mantle Cell Lymphoma) | Not Available | 22 nM | [11] |
| Median IC50 (Marginal Zone Lymphoma) | Not Available | 36 nM | [11] |
Table 2: In Vitro Potency and Selectivity *Kd (dissociation constant) is a measure of binding affinity. A lower value indicates stronger binding. IC50 and EC50 values represent the concentration of the drug that inhibits or is effective in 50% of the target, respectively.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies for key experiments cited in the evaluation of PI3K inhibitors in lymphoma models.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to assess the effect of the inhibitors on the metabolic activity of lymphoma cell lines, which is an indicator of cell viability.
-
Cell Seeding: Lymphoma cell lines (e.g., from Mantle Cell Lymphoma, Marginal Zone Lymphoma) are seeded in 96-well plates at a specific density.[11]
-
Drug Treatment: Cells are treated with increasing concentrations of Umbralisib or Copanlisib for a defined period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the drug that causes a 50% reduction in cell viability.
Western Blotting for Signaling Pathway Analysis
This technique is employed to detect and quantify specific proteins in a sample, allowing for the assessment of the inhibitors' effects on signaling pathways.
-
Cell Lysis: Lymphoma cells treated with Umbralisib or Copanlisib are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated AKT, total AKT, c-Myc) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected to visualize and quantify the protein bands.
Lymphoma Xenograft Model
Animal models are used to evaluate the in vivo efficacy of the inhibitors.
-
Cell Implantation: Immunocompromised mice are subcutaneously or intravenously injected with lymphoma cells to establish tumors.
-
Drug Administration: Once tumors reach a certain size, the mice are treated with Umbralisib (orally) or Copanlisib (intravenously) at specified doses and schedules.[12]
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to assess markers of proliferation and apoptosis.
Mandatory Visualization
References
- 1. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 2. Copanlisib - Wikipedia [en.wikipedia.org]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Umbralisib - Wikipedia [en.wikipedia.org]
- 6. Ukoniq (Umbralisib) FDA Approved for Adults with Relapsed or Refractory Marginal-Zone Lymphoma or Follicular Lymphoman [ahdbonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The Pan Class-I PI3K Inhibitor Copanlisib Has Preclinical Activity in Mantle Cell Lymphoma, Marginal Zone Lymphoma and Chronic Lymphocytic Leukemia As Single Agent and in Combination with Other Targeted and Conventional Agents [folia.unifr.ch]
- 12. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Umbralisib's Dual Inhibition of PI3K-delta and CK1-epsilon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Umbralisib (B560156) (TGR-1202) is a dual kinase inhibitor that targets phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon), two enzymes implicated in the pathogenesis of various hematological malignancies.[1][2] This guide provides a comparative overview of the experimental data and methodologies used to validate umbralisib's inhibitory activity against these two key targets. While umbralisib was granted accelerated approval by the FDA for certain lymphomas, this approval was later withdrawn due to safety concerns.[3][4] Nevertheless, the study of its mechanism of action remains a valuable endeavor for the development of future targeted therapies.
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of umbralisib against PI3K-delta and CK1-epsilon has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for assessing the potency of a kinase inhibitor.
| Inhibitor | Target | IC50 (nM) | EC50 (nM) | Selectivity (over other PI3K isoforms) |
| Umbralisib (TGR-1202) | PI3K-delta | - | 22.2[5] | >1500-fold vs PI3K-alpha and PI3K-beta; ~225-fold vs PI3K-gamma[1][2] |
| CK1-epsilon | 37 | 6000[5] | - | |
| Idelalisib (CAL-101) | PI3K-delta | 2.5[6] | - | 40- to 300-fold vs PI3K-alpha/beta/gamma[6] |
| Duvelisib (IPI-145) | PI3K-delta | 2.5[7] | - | ~10-fold vs PI3K-gamma[8] |
| PF-670462 | CK1-epsilon | 7.7 | - | ~2-fold vs CK1-delta |
| IC261 | CK1-epsilon | 1000[9] | - | Equal potency against CK1-delta[9] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The validation of umbralisib's inhibitory activity relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of umbralisib to inhibit the enzymatic activity of purified PI3K-delta and CK1-epsilon. A common method is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to a decrease in kinase activity.
Generalized Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified recombinant kinase (PI3K-delta or CK1-epsilon), a suitable substrate (e.g., a lipid substrate for PI3K-delta or a peptide substrate for CK1-epsilon), and ATP.
-
Inhibitor Addition: Add serial dilutions of umbralisib or a vehicle control to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature for a specific duration.
-
ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP to ATP, which in turn drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve of inhibitor concentration versus percentage of kinase inhibition.
Cellular Assays for Target Engagement and Downstream Signaling
Cell-based assays are crucial to confirm that the inhibitor can effectively engage its target within a cellular context and modulate downstream signaling pathways.
1. Phospho-Akt (pAkt) Inhibition Assay (for PI3K-delta):
Principle: PI3K-delta is a key upstream activator of the Akt signaling pathway. Inhibition of PI3K-delta leads to a reduction in the phosphorylation of Akt. This can be measured by Western blotting or flow cytometry.
Generalized Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., lymphoma or leukemia cells) and treat with various concentrations of umbralisib for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (pAkt) and total Akt.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize and quantify the bands to determine the ratio of pAkt to total Akt.
-
-
Data Analysis: A dose-dependent decrease in the pAkt/total Akt ratio indicates inhibition of the PI3K-delta pathway.
2. Cellular Thermal Shift Assay (CETSA) (for CK1-epsilon):
Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm target engagement in cells.
Generalized Protocol:
-
Cell Treatment: Treat intact cells with umbralisib or a vehicle control.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.
-
Protein Extraction and Quantification: Separate the soluble and aggregated protein fractions.
-
Detection: Quantify the amount of soluble CK1-epsilon remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of umbralisib indicates direct binding and stabilization of CK1-epsilon.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by umbralisib and a typical experimental workflow for validating its inhibitory activity.
Caption: Umbralisib inhibits PI3K-delta in the B-Cell Receptor signaling pathway.
Caption: Umbralisib inhibits CK1-epsilon in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for validating umbralisib's dual inhibitory activity.
References
- 1. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Navigating Resistance: A Comparative Guide to Umbralisib and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies has revolutionized the treatment of hematological malignancies. Umbralisib, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), initially showed promise in treating relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL). However, its journey was cut short due to safety concerns, leading to its withdrawal from the market. Despite this, understanding the mechanisms of resistance to Umbralisib and its potential for cross-resistance with other kinase inhibitors remains a critical area of research for the development of next-generation therapies. This guide provides a comparative analysis of Umbralisib's cross-resistance profile, supported by available preclinical data.
Mechanism of Action: A Dual-Inhibitor Approach
Umbralisib's primary mechanism of action involves the inhibition of the PI3Kδ signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][2] Dysregulation of this pathway is a common feature in many B-cell malignancies.[3][4] Additionally, Umbralisib inhibits CK1ε, a kinase implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5] This dual-inhibitory function was intended to provide a more targeted and tolerable therapeutic option compared to other PI3K inhibitors.[6]
Cross-Resistance Among PI3Kδ Inhibitors: A Class Effect
Preclinical studies have demonstrated that acquired resistance to one PI3Kδ inhibitor can confer cross-resistance to other inhibitors within the same class. This phenomenon is often not due to mutations in the PI3Kδ gene itself but rather to the activation of alternative "bypass" signaling pathways that circumvent the drug's inhibitory effects.
A key mechanism of acquired resistance to PI3Kδ inhibitors involves the upregulation of the Interleukin-6 (IL-6)/STAT3 and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathways.[1][7] In a study utilizing a marginal zone lymphoma cell line (VL51) made resistant to the first-in-class PI3Kδ inhibitor idelalisib, these resistant cells also exhibited cross-resistance to Umbralisib, as well as to copanlisib (B1663552) and duvelisib.
Quantitative Analysis of Cross-Resistance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PI3K inhibitors against both the parental (sensitive) and idelalisib-resistant VL51 cell lines. The data clearly illustrates the significant increase in IC50 values for all tested PI3Kδ inhibitors in the resistant cell line, indicating a strong cross-resistance.
| Kinase Inhibitor | Target(s) | Parental VL51 IC50 (μM) | Idelalisib-Resistant VL51 IC50 (μM) | Fold Change in Resistance |
| Umbralisib | PI3Kδ, CK1ε | ~1 | >10 | >10 |
| Idelalisib | PI3Kδ | ~0.5 | >10 | >20 |
| Copanlisib | Pan-PI3K | ~0.01 | ~0.1 | ~10 |
| Duvelisib | PI3Kδ, PI3Kγ | ~0.05 | ~1 | ~20 |
Data extrapolated from published dose-response curves.
Signaling Pathways in Resistance
The development of resistance to Umbralisib and other PI3Kδ inhibitors highlights the plasticity of cancer cells and their ability to activate compensatory signaling pathways.
Caption: PI3Kδ signaling and bypass resistance pathways.
Experimental Protocols
Generation of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines in vitro involves continuous exposure to escalating concentrations of the drug.
-
Determine Initial IC50: Culture the parental cancer cell line and determine the initial IC50 of Umbralisib using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in a medium containing Umbralisib at a concentration equal to the IC50.
-
Dose Escalation: Once the cells adapt and resume proliferation, gradually increase the concentration of Umbralisib in the culture medium. This process is repeated over several months.
-
Confirmation of Resistance: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line confirms the resistant phenotype.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: Add various concentrations of the kinase inhibitors to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader. The results are typically expressed as a percentage of the viability of untreated control cells.
Overcoming Resistance
The identification of the IL-6/STAT3 and PDGFRA bypass pathways provides a rationale for combination therapies to overcome resistance to PI3Kδ inhibitors. Preclinical data suggests that targeting these pathways can resensitize resistant cells to PI3Kδ inhibition. For instance, the use of an IL-6 receptor blocking antibody or a STAT3 inhibitor has been shown to restore sensitivity to PI3Kδ inhibitors in resistant cell lines.[1] Similarly, a PDGFR inhibitor can revert the resistant phenotype.
Cross-Resistance with Other Kinase Inhibitor Classes
While cross-resistance within the PI3K inhibitor class is well-documented, the potential for cross-resistance between Umbralisib and other classes of kinase inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors (e.g., ibrutinib) or BCL2 inhibitors (e.g., venetoclax), is an area of active investigation. The mechanisms of action of these drug classes are distinct from PI3K inhibitors, suggesting that cross-resistance may not be a given. However, the complex and interconnected nature of cancer cell signaling pathways means that resistance to one agent could potentially lead to adaptations that confer resistance to another. Further preclinical and clinical studies are needed to fully elucidate these potential cross-resistance patterns.
Conclusion
The challenge of drug resistance is a significant hurdle in cancer therapy. While Umbralisib is no longer a clinical option, the study of its resistance mechanisms provides valuable insights for the broader field of kinase inhibitor development. The clear evidence of cross-resistance among PI3Kδ inhibitors, driven by the activation of bypass signaling pathways like IL-6/STAT3 and PDGFRA, underscores the need for rational combination therapies and the development of novel agents that can overcome these resistance mechanisms. Future research should continue to explore the intricate signaling networks within cancer cells to anticipate and counteract the emergence of resistance, ultimately improving patient outcomes.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information presented is based on preclinical data and may not be representative of clinical outcomes.
References
- 1. Resistance to PI3Kδ inhibitors in marginal zone lymphoma can be reverted by targeting the IL-6/PDGFRA axis | Haematologica [haematologica.org]
- 2. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
Navigating Precision Oncology: A Comparative Guide to the Safety Profiles of Next-Generation PI3K Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical class of drugs, offering new hope for patients with a variety of malignancies. However, the therapeutic window of these agents is often narrowed by a range of on- and off-target toxicities. As researchers and clinicians strive to optimize treatment strategies, a thorough understanding of the comparative safety profiles of next-generation PI3K inhibitors is paramount. This guide provides an objective comparison of the safety profiles of several leading next-generation PI3K inhibitors, supported by experimental data and detailed methodologies to aid in informed decision-making in research and drug development.
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.[2] Next-generation PI3K inhibitors have been designed with improved isoform selectivity to enhance their therapeutic index by minimizing toxicities associated with broader inhibition of the PI3K family.[2] This guide will delve into the safety profiles of key isoform-selective and pan-PI3K inhibitors, including alpelisib (B612111) (α-selective), idelalisib, duvelisib, umbralisib, and zandelisib (B611922) (δ- and δ/γ-selective), and copanlisib (B1663552) (pan-PI3K).
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the key adverse events associated with several next-generation PI3K inhibitors based on clinical trial data. Frequencies can vary depending on the specific study, patient population, and whether the inhibitor is used as a monotherapy or in combination with other agents.
| Inhibitor | Targeted Isoform(s) | Common Adverse Events (Grade ≥3) | Serious Adverse Events |
| Alpelisib | PI3Kα | Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%) | Stevens-Johnson syndrome, Drug reaction with eosinophilia and systemic symptoms (DRESS), Pneumonitis, Colitis[3][4] |
| Copanlisib | PI3Kα, PI3Kδ | Hyperglycemia (transient, 41%), Hypertension (transient, 26%), Diarrhea (5%), Neutropenia (24%) | Severe skin reactions, Pneumonitis, Infections[3][4][5] |
| Duvelisib | PI3Kδ, PI3Kγ | Diarrhea/Colitis (18%), Neutropenia (30%), Anemia (14%), Thrombocytopenia (11%), Rash (5%) | Infections, Severe cutaneous reactions, Pneumonitis, Hepatotoxicity[4][5] |
| Idelalisib | PI3Kδ | Diarrhea/Colitis (14-20%), Pneumonitis (4%), Hepatotoxicity (16-18%), Rash | Severe infections (including Pneumocystis jirovecii pneumonia and cytomegalovirus), Intestinal perforation[4] |
| Umbralisib | PI3Kδ, CK1ε | Diarrhea (10%), Nausea (4%), Fatigue (4%), Neutropenia (11%), ALT/AST elevation (7-8%) | Infections, Severe cutaneous reactions, Non-infectious colitis, Pneumonitis |
| Zandelisib | PI3Kδ | Diarrhea (5%), Colitis (1.7%), Rash (3.3%), Stomatitis (2.5%), ALT/AST elevation (1.7%) | Low frequency of grade 3 or worse adverse events reported in clinical trials[6][7] |
Visualizing the PI3K Signaling Pathway and Inhibition
To better understand the mechanism of action and the potential for on-target toxicities, it is crucial to visualize the PI3K signaling pathway. The following diagram illustrates the key components of this pathway and the points of intervention for different classes of PI3K inhibitors.
Caption: PI3K signaling pathway and points of inhibitor action.
Preclinical Safety Assessment: A Standardized Workflow
The robust preclinical evaluation of a novel PI3K inhibitor's safety profile is essential for its successful clinical translation. The following diagram outlines a typical experimental workflow for this assessment.
Caption: A typical preclinical safety assessment workflow.
Detailed Experimental Methodologies
To ensure the reproducibility and comparability of safety data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the preclinical safety assessment of PI3K inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of a PI3K inhibitor on both cancerous and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in a suitable vehicle (e.g., DMSO) and then in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 (half-maximal inhibitory concentration) value.
In Vivo General Toxicology Study in Rodents (e.g., 28-Day Repeated Dose Study)
Objective: To evaluate the potential toxicity of a PI3K inhibitor after repeated administration over a 28-day period in a rodent model (e.g., rats or mice).
Methodology:
-
Animal Acclimatization and Grouping: Acclimate animals to the laboratory conditions for at least one week. Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid-dose, and high dose) with an equal number of males and females in each group.
-
Dosing: Administer the PI3K inhibitor and vehicle control daily for 28 days via the intended clinical route (e.g., oral gavage).
-
Clinical Observations: Conduct daily observations for any signs of toxicity, including changes in appearance, behavior, and physiological functions. Record body weight and food consumption at regular intervals.
-
Clinical Pathology: Collect blood samples at specified time points (e.g., at the end of the study) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and weigh major organs. Preserve selected tissues in formalin for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze the data for dose-related changes in clinical signs, body weight, food consumption, clinical pathology parameters, organ weights, and histopathological findings. Determine the No-Observed-Adverse-Effect Level (NOAEL).
Off-Target Kinase Profiling (Kinome Scan)
Objective: To assess the selectivity of a PI3K inhibitor by screening its activity against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the PI3K inhibitor at one or more concentrations (e.g., 1 µM) in a suitable buffer.
-
Kinase Panel Screening: Utilize a commercial service or an in-house platform that offers a broad panel of purified, active kinases (e.g., >400 kinases).
-
Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP (often radiolabeled). The test compound is added to the wells, and the kinase reaction is allowed to proceed.
-
Detection: The amount of substrate phosphorylation is measured. For radiometric assays, this involves quantifying the incorporation of the radiolabeled phosphate (B84403) into the substrate. Other detection methods include fluorescence and luminescence.
-
Data Analysis: The percentage of inhibition for each kinase at the tested compound concentration is calculated relative to a vehicle control. The results are often presented as a "kinome map" or a list of kinases that are significantly inhibited. This helps to identify potential off-targets that may contribute to the inhibitor's toxicity profile.[6][8]
Conclusion
The development of next-generation PI3K inhibitors represents a significant advancement in precision oncology. However, their clinical utility is intrinsically linked to their safety and tolerability. A comprehensive understanding of the distinct toxicity profiles of these agents, gained through rigorous preclinical and clinical evaluation, is crucial for optimizing their therapeutic potential. This guide provides a framework for comparing the safety of different PI3K inhibitors and highlights the importance of standardized experimental methodologies in generating reliable and comparable data. As our knowledge of the intricate PI3K signaling network continues to grow, so too will our ability to design safer and more effective inhibitors for the benefit of patients with cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The efficacy and safety of PI3K and AKT inhibitors for patients with cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Post-marketing safety concern of PI3K inhibitors in the cancer therapies: an 8-year disproportionality analysis from the FDA Adverse Event Reporting System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Benchmarking Umbralisib's Potency: A Comparative Guide for Novel Kinase Inhibitors
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of the potency of Umbralisib, a dual inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε), against novel compounds targeting these key signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of targeted cancer therapies. The presented data, experimental protocols, and pathway visualizations aim to facilitate a deeper understanding of Umbralisib's biochemical activity in the context of emerging therapeutic alternatives.
Executive Summary
Umbralisib (TGR-1202) is a first-in-class oral inhibitor that exhibits potent and selective activity against PI3Kδ and CK1ε, two kinases implicated in the pathogenesis of various B-cell malignancies. This guide benchmarks the in vitro potency of Umbralisib against two novel compounds: Linperlisib (YY-20394), a next-generation PI3Kδ inhibitor, and SR-3029, a potent CK1δ/ε inhibitor. The comparative data underscores the distinct inhibitory profiles of these molecules and provides a framework for evaluating their potential therapeutic applications.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the in vitro potency of Umbralisib, Linperlisib, and SR-3029 against their respective target kinases, as measured by the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| Umbralisib | PI3Kδ | 22 | Biochemical |
| CK1ε | 37 / 6000 | Biochemical | |
| Linperlisib (YY-20394) | PI3Kδ | Potent and Selective Inhibition (Specific IC50 not publicly available) | Biochemical |
| SR-3029 | CK1δ | 44 | Biochemical |
| CK1ε | 260 | Biochemical | |
| Note: The IC50 value for Umbralisib against CK1ε shows a notable discrepancy in the literature, with reported values of 37 nM and 6.0 µM. This may be attributable to different assay conditions. |
Signaling Pathway Overview
Umbralisib's dual mechanism of action targets two critical signaling pathways involved in B-cell malignancy proliferation and survival.
PI3K/BCR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a central regulator of cell growth, survival, and proliferation. The delta isoform of PI3K (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling cascade. In many B-cell cancers, this pathway is constitutively active, promoting uncontrolled cell growth.
Caption: PI3K/BCR signaling pathway and points of inhibition.
Casein Kinase 1 Epsilon (CK1ε) and Associated Pathways
Casein Kinase 1 epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including the Wnt signaling pathway, which is implicated in cell fate determination, proliferation, and migration. Aberrant Wnt signaling is a hallmark of many cancers.
Caption: Simplified Wnt/β-catenin pathway showing CK1ε's role.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays typically used to determine the IC50 values of kinase inhibitors. Specific parameters may vary between studies.
In Vitro PI3Kδ Kinase Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)
-
Test compounds (Umbralisib, Linperlisib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 2 µL of a mixture containing the PI3Kδ enzyme and lipid substrate in kinase assay buffer. The optimal enzyme concentration should be predetermined to ensure the reaction is within the linear range.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction, producing a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: General workflow for an in vitro kinase assay.
In Vitro CK1ε Kinase Assay (Radiometric Assay)
This assay measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP onto a substrate.
Materials:
-
Recombinant human CK1ε enzyme
-
Protein substrate (e.g., Casein)
-
[γ-³³P]ATP
-
Kinase assay buffer
-
Test compounds (Umbralisib, SR-3029) serially diluted in DMSO
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the kinase assay buffer, CK1ε enzyme, and substrate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control).
-
Reaction Initiation: Initiate the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This comparative guide provides a snapshot of the in vitro potency of Umbralisib relative to novel inhibitors of PI3Kδ and CK1ε. Umbralisib demonstrates potent dual inhibitory activity. Linperlisib is highlighted as a next-generation PI3Kδ inhibitor with enhanced selectivity, although a direct IC50 comparison was not publicly available. SR-3029 shows potent inhibition of both CK1δ and CK1ε. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such comparative data. For researchers in the field, this information serves as a valuable resource for contextualizing the activity of Umbralisib and for the design of future studies aimed at developing more effective and selective kinase inhibitors for the treatment of cancer.
A Comparative Analysis of Umbralisib Hydrochloride: Efficacy, Safety, and the Challenge of Reproducibility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Umbralisib hydrochloride's performance against alternative therapies, supported by experimental data from key clinical trials. It delves into the critical issue of reproducibility, highlighted by the discrepancy between early-phase promising results and later-phase safety signals that ultimately led to its market withdrawal. This document serves as a case study on the complexities of drug development and the importance of robust, long-term clinical data.
This compound: A Dual PI3Kδ and CK1ε Inhibitor
Umbralisib (formerly UKONIQ™) is a small molecule kinase inhibitor. Unlike other drugs in its class that solely target the delta isoform of phosphoinositide 3-kinase (PI3Kδ), Umbralisib possesses a unique dual-inhibitory mechanism, also targeting casein kinase 1 epsilon (CK1ε). The PI3Kδ pathway is crucial for the proliferation and survival of B-cells, making it a key therapeutic target in B-cell malignancies. CK1ε is implicated in the pathogenesis of various cancer cells, including lymphoid malignancies.
Initially, Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with:
-
Relapsed or refractory marginal zone lymphoma (MZL) who have received at least one prior anti-CD20-based regimen.
-
Relapsed or refractory follicular lymphoma (FL) who have received at least three prior lines of systemic therapy.
The diagram below illustrates the targeted signaling pathway. Umbralisib inhibits PI3Kδ, a key component in the B-cell receptor signaling cascade that promotes cell survival and proliferation via the AKT/mTOR pathway. It also inhibits CK1ε, which is involved in protein translation and other oncogenic pathways.
Reproducibility of Clinical Trial Data: From Promise to Withdrawal
The story of Umbralisib is a critical lesson in the reproducibility of clinical findings, particularly the transition from single-arm Phase II studies to randomized Phase III trials.
-
UNITY-NHL (NCT02793583): A Phase IIb, multicenter, open-label study evaluating the efficacy and safety of Umbralisib monotherapy (800 mg once daily) in patients with relapsed/refractory indolent Non-Hodgkin Lymphoma (iNHL), including cohorts for MZL, FL, and Small Lymphocytic Lymphoma (SLL). The primary endpoint was the overall response rate (ORR). This trial's positive results formed the basis for the accelerated FDA approval.
-
UNITY-CLL (NCT02612311): A Phase III, randomized, controlled clinical trial comparing the combination of Umbralisib and ublituximab (U2) against obinutuzumab plus chlorambucil (B1668637) in patients with both treatment-naïve and relapsed/refractory Chronic Lymphocytic Leukemia (CLL). The primary endpoint was progression-free survival (PFS). It was the safety findings from this trial, specifically an imbalance in overall survival (OS), that led to the drug's withdrawal.
The following tables summarize the quantitative data from the pivotal UNITY-NHL and UNITY-CLL trials.
Table 1: Efficacy of Umbralisib in the Phase IIb UNITY-NHL Trial
| Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|
| Marginal Zone Lymphoma (MZL) | n=69 (≥1 prior therapy) | 49% | 16% | Not Reached | Not Reached |
| Follicular Lymphoma (FL) | n=117 (≥2 prior therapies) | 43% | 3% | 11.1 months | 10.6 months |
| Overall iNHL Population | n=208 | 47.1% | - | - | - |
Data based on a median follow-up of 27.7 months for efficacy.
Table 2: Efficacy and Safety Outcomes in the Phase III UNITY-CLL Trial
| Endpoint | Umbralisib + Ublituximab (U2) | Obinutuzumab + Chlorambucil (Control) | Hazard Ratio (HR) / P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 31.9 months | 17.9 months | HR: 0.546; P < 0.0001 |
| Overall Response Rate (ORR) | 83.3% | 68.7% | P < 0.001 |
The following diagram outlines the logical progression of Umbralisib's development, highlighting the critical juncture where Phase III data failed to reproduce the favorable risk-benefit profile suggested by Phase II results.
Comparison with Alternative Therapies
Umbralisib's performance and safety must be contextualized by comparing it to other available treatments for B-cell malignancies, primarily other PI3K inhibitors and the class of Bruton's tyrosine kinase (BTK) inhibitors.
| Drug Name | Mechanism of Action | Approved Indications (Select Hematologic) | Key Adverse Events of Special Interest |
| Umbralisib | PI3Kδ / CK1ε inhibitor | Withdrawn (formerly MZL, FL) | Increased risk of death, serious infections, diarrhea/colitis. |
| Idelalisib | PI3Kδ inhibitor | Relapsed CLL, FL, SLL | Severe diarrhea/colitis, hepatotoxicity, pneumonitis, serious infections. |
| Duvelisib | PI3Kδ / PI3Kγ inhibitor | Relapsed/refractory CLL/SLL, FL | Infections, diarrhea/colitis, cutaneous reactions, pneumonitis, hepatotoxicity. |
| Copanlisib | Pan-PI3K inhibitor (α and δ isoforms) | Relapsed FL | Hyperglycemia, hypertension, infections, pneumonitis. |
This table highlights that significant toxicities are a class-wide issue for PI3K inhibitors.
| Drug Class / Example | Mechanism of Action | Efficacy Benchmark (Example from Pirtobrutinib (B8146385) vs. Ibrutinib trial in R/R CLL/SLL) | General Safety Profile |
| PI3K Inhibitors (e.g., Umbralisib) | Inhibit PI3K signaling pathway | In the UNITY-CLL trial, the U2 combo showed a median PFS of 31.9 months. | Associated with significant immune-mediated toxicities (colitis, pneumonitis) and infections. Umbralisib showed an increased mortality risk. |
| BTK Inhibitors (e.g., Ibrutinib, Pirtobrutinib) | Inhibit Bruton's tyrosine kinase, another key enzyme in the BCR pathway | In a head-to-head trial, pirtobrutinib was noninferior to ibrutinib, with an ORR of 84.0% vs. 74.8% in the relapsed/refractory population. | Covalent BTKis (e.g., ibrutinib) are associated with cardiovascular side effects (atrial fibrillation, hypertension) and bleeding. Non-covalent BTKis (e.g., pirtobrutinib) may offer an improved safety profile. |
Conclusion
The case of this compound underscores a critical challenge in oncology drug development: the reproducibility of a favorable risk-benefit profile from early, single-arm studies to larger, randomized controlled trials. While initial Phase II data in MZL and FL were promising and demonstrated significant clinical activity, the subsequent Phase III UNITY-CLL trial revealed an unacceptable safety signal—an increased risk of death—that was not previously apparent.
For researchers and drug development professionals, this outcome serves as a powerful reminder that:
-
Early-phase efficacy, while encouraging, must be rigorously confirmed in well-controlled, randomized studies.
-
Long-term follow-up for overall survival is a critical endpoint that can fundamentally alter the assessment of a drug's clinical value.
-
Safety profiles can evolve with larger patient populations and longer treatment durations, and class-wide effects (such as the toxicities seen with PI3K inhibitors) warrant careful consideration.
Ultimately, the withdrawal of Umbralisib from the market reinforces the primacy of patient safety and the necessity of a comprehensive and reproducible body of evidence to support the continued use of any therapeutic agent.
Independent Validation of Umbralisib's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), with other PI3K inhibitors.[1][2][3][4] Umbralisib, formerly marketed as Ukoniq, received accelerated FDA approval for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL). However, this approval was later withdrawn due to safety concerns, specifically an increased risk of death observed in the UNITY-CLL clinical trial. This guide synthesizes available preclinical and clinical data to offer a comprehensive overview of its therapeutic profile and performance against alternative treatments.
Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε
Umbralisib's distinct mechanism of action involves the simultaneous inhibition of two key signaling pathways implicated in the pathogenesis of B-cell malignancies.[5]
-
PI3Kδ Inhibition : The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway.[5] In many B-cell cancers, this pathway is constitutively active, promoting cell proliferation, survival, and trafficking. Umbralisib's inhibition of PI3Kδ disrupts downstream signaling through AKT and mTOR, thereby impeding the growth of malignant B-cells.[1]
-
CK1ε Inhibition : Casein kinase 1 epsilon is involved in the regulation of oncoprotein translation. Its inhibition by Umbralisib is a feature that distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity and potentially its differentiated safety profile.[2][4]
Below is a diagram illustrating the signaling pathways targeted by Umbralisib.
Preclinical Anti-Tumor Activity
In vitro studies have demonstrated Umbralisib's potent and selective inhibition of PI3Kδ and its activity against various lymphoma cell lines.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of Umbralisib against PI3K isoforms.
| Target | Metric | Value | Selectivity vs. PI3Kδ |
| PI3Kδ | IC50 | 22.2 nM | - |
| PI3Kδ | EC50 | 24.3 nM | - |
| PI3Kα | Fold Selectivity | >1000-fold | Highly Selective |
| PI3Kβ | Fold Selectivity | >30-50-fold | Moderately to Highly Selective |
| PI3Kγ | Fold Selectivity | ~225-fold | Highly Selective |
| CK1ε | IC50 | 37 nM | - |
Data sourced from MedChemExpress and other publications.[1][6][7]
In Vitro Activity in Hematological Cancer Cell Lines
Umbralisib has demonstrated cytotoxic and anti-proliferative effects in various B-cell malignancy cell lines.
| Cell Line | Cancer Type | Effect | Concentration |
| LY7 | Diffuse Large B-cell Lymphoma (DLBCL) | Potent repression of c-Myc expression | 15-50 µM |
| Human whole blood CD19+ cells | Primary B-cells | Half-maximal inhibition of proliferation | 100-300 nM |
| Various Lymphoma & Leukemia cell lines | - | Concentration-dependent inhibition of phosphorylated AKT at Ser473 | 10 nM - 100 µM |
Data sourced from MedChemExpress and Benchchem.[5][6]
Clinical Efficacy in Relapsed/Refractory Lymphomas
The accelerated approval of Umbralisib was primarily based on the results of the Phase 2b UNITY-NHL trial, which evaluated its efficacy in patients with relapsed or refractory MZL and FL.
UNITY-NHL Trial (Umbralisib)
The following table summarizes the key efficacy outcomes for Umbralisib in the UNITY-NHL trial.
| Indication | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Marginal Zone Lymphoma (MZL) | Relapsed/Refractory (≥1 prior anti-CD20 regimen) | 49% | 16% | Not Reached | Not Reached |
| Follicular Lymphoma (FL) | Relapsed/Refractory (≥3 prior systemic therapies) | 43% | 3% | 11.1 months | 10.6 months |
Data from the UNITY-NHL trial as reported by Fowler et al. and the FDA.[1][7]
Comparative Clinical Data for Other PI3K Inhibitors
For comparative purposes, this section presents efficacy data for other PI3K inhibitors in similar patient populations. It is important to note that these are from different clinical trials and direct cross-trial comparisons should be made with caution.
Idelalisib (B1684644) in Relapsed/Refractory Marginal Zone Lymphoma
Data from a pooled analysis of two studies (101-02 and 101-09) of idelalisib monotherapy in patients with relapsed or refractory MZL.[8]
| Trial | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Study 101-02 | Relapsed/Refractory MZL | 33% | Not Reported | 7.4 months |
| Study 101-09 | Double-Refractory MZL | 47% | 18.0 months | 6.6 months |
Duvelisib (B560053) in Relapsed/Refractory Follicular Lymphoma
Data from the DYNAMO trial evaluating duvelisib monotherapy in patients with refractory indolent non-Hodgkin lymphomas, including a cohort of 83 patients with FL.[9]
| Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Responses ongoing at 6 months | Responses ongoing at 12 months |
| DYNAMO | Relapsed/Refractory FL (≥2 prior systemic therapies) | 42% | 1% | 43% | 17% |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to evaluate the anti-tumor activity of PI3K inhibitors.
In Vitro Cell Viability (MTT Assay)
This colorimetric assay is a standard method to assess the metabolic activity of cells, which is indicative of cell viability.
References
- 1. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Umbralisib in Non-Hodgkin's Lymphoma: A Comparative Analysis of Combination Therapy Versus Monotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Umbralisib (B560156), a dual inhibitor of PI3Kδ and casein kinase 1ε (CK1ε), has been investigated as both a monotherapy and in combination with the anti-CD20 monoclonal antibody ublituximab for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL). Clinical data, primarily from the pivotal UNITY-NHL trial, has demonstrated clinical activity for both approaches. However, in June 2022, umbralisib (Ukoniq) was voluntarily withdrawn from the market by its manufacturer, TG Therapeutics, following findings from the UNITY-CLL trial that indicated a potential increased risk of death in patients receiving umbralisib.[1][2][3][4] The U.S. Food and Drug Administration (FDA) subsequently withdrew its approval for the drug.[1][2][3][4] This guide provides an objective comparison of umbralisib combination therapy and monotherapy in NHL, supported by experimental data from key clinical trials, while acknowledging the critical context of its market withdrawal.
Mechanism of Action
Umbralisib is a kinase inhibitor that targets two key enzymes: phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[5][6][7] PI3Kδ is a crucial component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies and plays a vital role in cell proliferation, survival, and trafficking.[5][8] CK1ε is involved in the regulation of oncoprotein translation.[5] By inhibiting both pathways, umbralisib aims to disrupt the signaling cascades that promote cancer cell growth and survival.[5][6]
Signaling Pathway of Umbralisib
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. onclive.com [onclive.com]
- 5. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 6. aacr.org [aacr.org]
- 7. Umbralisib - Wikipedia [en.wikipedia.org]
- 8. Umbralisib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dual Blockade of B-Cell Receptor Signaling: A Comparative Guide to the Synergistic Effects of Umbralisib and BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the synergistic potential of combining Umbralisib, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1ε (CK1ε), with Bruton's tyrosine kinase (BTK) inhibitors in the context of B-cell malignancies. The information presented herein is supported by preclinical and clinical data to inform research and development efforts.
Rationale for Combination Therapy
The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in many B-cell malignancies.[1] Both PI3Kδ and BTK are essential kinases in this pathway, acting at different points in the signaling cascade.[1] Umbralisib, by targeting PI3Kδ, and BTK inhibitors, by blocking BTK, offer a dual-pronged attack on this crucial pathway.[1][2] Preclinical studies have suggested a synergistic potential when combining inhibitors of these two targets, providing a strong rationale for their clinical investigation.[1][2] The simultaneous inhibition is hypothesized to lead to a more profound and durable response, and potentially overcome resistance mechanisms that may arise from single-agent therapy.[1]
Preclinical Synergy Evaluation
The synergy was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
Table 1: Preclinical Synergy of Ibrutinib (B1684441) and Idelalisib (B1684644) in MCL Cell Lines
| Cell Line | Combination Index (CI) | Interpretation |
| MCL Line 1 | < 1.0 | Synergy |
| MCL Line 2 | < 1.0 | Synergy |
| MCL Line 3 | < 1.0 | Synergy |
| (Data based on findings from de Rooij et al., 2015)[3] |
These findings with idelalisib strongly support the hypothesis that a similar synergistic interaction would be observed with Umbralisib when combined with a BTK inhibitor, given their shared mechanism of targeting the PI3Kδ pathway.
Furthermore, preclinical models exploring the combination of the novel irreversible BTK inhibitor TG-1701 with Umbralisib and the anti-CD20 antibody ublituximab have shown additive benefits, suggesting that the combination of a BTK and a PI3K inhibitor improves efficacy.[4]
Clinical Efficacy and Safety
The combination of Umbralisib with the BTK inhibitor ibrutinib has been evaluated in a multicenter phase 1-1b study in patients with relapsed or refractory (R/R) Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1] The combination was found to be well-tolerated and demonstrated promising clinical activity.[1][5]
Table 2: Clinical Efficacy of Umbralisib and Ibrutinib Combination Therapy
| Indication | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) |
| R/R CLL | 21 | 90% | 29% |
| R/R MCL | 21 | 67% | 19% |
| (Data from Davids et al., The Lancet Haematology, 2019)[5] |
The recommended Phase 2 dose (RP2D) of Umbralisib in combination with ibrutinib was established at 800 mg once daily.[1]
A triple combination of Umbralisib, the BTK inhibitor TG-1701, and ublituximab has also been investigated, showing an overall response rate of 79% in a dose-escalation cohort of patients with R/R CLL or B-cell lymphoma.[6]
Table 3: Common Adverse Events (Any Grade) with Umbralisib and Ibrutinib Combination
| Adverse Event | Percentage of Patients |
| Diarrhea | 52% |
| Infection | 50% |
| Transaminitis | 24% |
| (Data from Davids et al., The Lancet Haematology, 2019)[1] |
Signaling Pathways and Experimental Workflows
To facilitate further research, diagrams of the targeted signaling pathway and a typical experimental workflow for evaluating synergy are provided below.
Caption: Dual inhibition of the BCR signaling pathway.
Caption: Experimental workflow for synergy evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of Umbralisib and a BTK inhibitor, alone and in combination, and to calculate the Combination Index (CI).
Methodology:
-
Cell Seeding: Seed lymphoma cell lines (e.g., TMD8, OCI-Ly10) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions for Umbralisib and the BTK inhibitor. For combination studies, drugs are often mixed at a constant molar ratio centered around their respective IC50 values.
-
Treatment: Treat the cells with single agents or the combination for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis by Umbralisib and a BTK inhibitor, alone and in combination.
Methodology:
-
Cell Treatment: Treat lymphoma cells with the drugs as described for the viability assay for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis
Objective: To investigate the molecular mechanisms of apoptosis by examining the cleavage of key apoptotic proteins.
Methodology:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels.
Conclusion
The dual inhibition of the BCR signaling pathway through the combination of Umbralisib and a BTK inhibitor presents a compelling therapeutic strategy for B-cell malignancies. Preclinical rationale and supportive data, along with positive clinical findings, underscore the potential for synergistic effects, leading to improved efficacy. Further preclinical studies to precisely quantify the synergy between Umbralisib and various BTK inhibitors in different lymphoma and leukemia subtypes are warranted to optimize the clinical application of this promising combination therapy.
References
- 1. UMBRALISIB IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY CHRONIC LYMPHOCYTIC LEUKAEMIA OR MANTLE CELL LYMPHOMA: A MULTICENTRE PHASE 1–1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Ibrutinib and idelalisib synergistically target BCR-controlled adhesion in MCL and CLL: a rationale for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.tgtherapeutics.com [ir.tgtherapeutics.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. TG Therapeutics Announces Triple Combination Data Presentations at the at the 62nd American Society of Hematology Annual Meeting | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
Umbralisib Hydrochloride: A Comparative Meta-Analysis of Clinical Trial Data in B-Cell Malignancies
For Immediate Release
New York, NY – December 12, 2025 – A comprehensive meta-analysis of clinical trial data for umbralisib (B560156) hydrochloride (Ukoniq™), a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and casein kinase 1 (CK1) epsilon, provides a comparative overview of its efficacy and safety profile in the context of other approved therapies for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL). Umbralisib was granted accelerated approval by the FDA in February 2021 for these indications, but this approval was later withdrawn in June 2022 due to safety concerns arising from the UNITY-CLL clinical trial, which showed a possible increased risk of death.[1][2] This guide offers an objective comparison for researchers, scientists, and drug development professionals, presenting key experimental data and methodologies to inform future research and development in this therapeutic area.
Executive Summary
Umbralisib demonstrated meaningful clinical activity in patients with relapsed or refractory MZL and FL.[3][4] The UNITY-NHL trial, a key study leading to its initial approval, showed an overall response rate (ORR) of 49.3% in patients with MZL and 45.3% in patients with FL.[5] However, the emergence of a potential adverse long-term safety signal in a separate trial for chronic lymphocytic leukemia (CLL) led to its market withdrawal.[6][7] This comparative guide places the clinical data of umbralisib alongside other therapeutic alternatives, including other PI3K inhibitors, BTK inhibitors, and immunomodulatory agents, to provide a comprehensive perspective on the treatment landscape for these indolent non-Hodgkin lymphomas.
Comparative Efficacy and Safety Analysis
The following tables summarize the key efficacy and safety data from pivotal clinical trials of umbralisib and its therapeutic alternatives for relapsed/refractory follicular lymphoma and marginal zone lymphoma.
Table 1: Efficacy of Umbralisib and Comparators in Relapsed/Refractory Follicular Lymphoma
| Drug | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Umbralisib | UNITY-NHL | 45.3%[5] | 5.1%[5] | 10.6 months[8] | 11.1 months[8] |
| Idelalisib | Study 101-09 | 57%[9] | 6%[9] | 11 months[9] | 12.5 months[9] |
| Duvelisib | DYNAMO | 42%[9] | Not Reported | 9.5 months[5] | 10 months[5] |
| Copanlisib (B1663552) | CHRONOS-1 | 59%[9] | 14.4%[10] | 11.2 months | 12.2 months[10] |
| Lenalidomide + Rituximab (B1143277) | AUGMENT | 80%[11] | Not Reported | 39.4 months[1] | 36.6 months[1] |
Table 2: Efficacy of Umbralisib and Comparators in Relapsed/Refractory Marginal Zone Lymphoma
| Drug | Clinical Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Umbralisib | UNITY-NHL | 49.3%[5] | 15.9%[5] | Not Reached[8] | Not Reached[8] |
| Ibrutinib | PCYC-1121 | 46%[12] | 3.2%[12] | 14.2 months[12] | Not Reached[13] |
| Zanubrutinib | MAGNOLIA | 68.2%[3] | 25.8%[3] | Not Reached[3] | Not Reached[3] |
| Acalabrutinib | NCT02180711 | 54%[14] | 16%[14] | 27.4 months[15] | 19.3 months[14] |
| Lenalidomide + Rituximab | AUGMENT | 65%[11] | Not Reported | 39.4 months[1] | 36.6 months[1] |
Table 3: Key Grade ≥3 Adverse Events of Umbralisib and Comparators
| Drug | Diarrhea/Colitis | Neutropenia | ALT/AST Elevation | Pneumonitis | Hypertension |
| Umbralisib | 10% (diarrhea) | 13% | 10% | Not Reported | Not Reported |
| Idelalisib | 14% (diarrhea)[16] | 22%[16] | 14%[16] | 4%[16] | Not Reported |
| Duvelisib | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Copanlisib | Not Reported | Not Reported | Not Reported | 6% (non-infectious) | Grade 3-4 Reported |
| Ibrutinib | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Zanubrutinib | 3% (diarrhea) | 9% | Not Reported | Not Reported | 3% |
| Acalabrutinib | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Lenalidomide + Rituximab | Not Reported | 50% | Not Reported | Not Reported | Not Reported |
Experimental Protocols
UNITY-NHL (NCT02793583)
The UNITY-NHL trial was a multicenter, open-label, Phase 2b study evaluating the safety and efficacy of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma.
-
Patient Population: Patients with relapsed or refractory MZL who had received at least one prior therapy, including an anti-CD20 regimen, or patients with FL who had received at least two prior systemic therapies.
-
Treatment: Umbralisib was administered orally at a dose of 800 mg once daily.[17]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) as determined by an independent review committee.[18]
-
Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and safety.
Signaling Pathway and Experimental Workflow
Umbralisib's Dual Mechanism of Action
Umbralisib exerts its therapeutic effect through the dual inhibition of the PI3K-delta and CK1-epsilon signaling pathways, which are crucial for B-cell proliferation and survival.
Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.
UNITY-NHL Trial Workflow
The workflow of the UNITY-NHL clinical trial from patient enrollment to data analysis is depicted below.
References
- 1. Results from the AUGMENT phase III trial: Lenalidomide + rituximab for R/R MZL and FL [lymphomahub.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Copiktra (Duvelisib) Approved for Relapsed or Refractory CLL, SLL, and Follicular Lymphoma [jhoponline.com]
- 5. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Zanubrutinib in relapsed/refractory marginal zone lymphoma: Final results from the MAGNOLIA study [lymphomahub.com]
- 9. targetedonc.com [targetedonc.com]
- 10. FDA grants accelerated approval to copanlisib for relapsed follicular lymphoma | FDA [fda.gov]
- 11. Lenalidomide for Previously Treated Follicular and Marginal Zone Lymphomas - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
- 13. Ibrutinib in Marginal Zone Lymphoma - The ASCO Post [ascopost.com]
- 14. ascopubs.org [ascopubs.org]
- 15. memoinoncology.com [memoinoncology.com]
- 16. ascopubs.org [ascopubs.org]
- 17. UNITY-NHL: Interim findings show activity, tolerability of umbralisib for R/R MZL | MDedge [mdedge.com]
- 18. ashpublications.org [ashpublications.org]
Umbralisib: A Comparative Analysis of Long-Term Efficacy and Safety in B-Cell Malignancies
The landscape of targeted therapies for B-cell malignancies has been rapidly evolving, with several kinase inhibitors demonstrating significant clinical activity. Among these, Umbralisib, a dual inhibitor of phosphoinositide 3-kinase (PI3K) delta and casein kinase 1 (CK1) epsilon, initially showed promise. However, its journey was cut short due to significant long-term safety concerns, leading to the withdrawal of its FDA approval. This guide provides a comprehensive comparison of Umbralisib's long-term efficacy and safety profile with that of other key PI3K and Bruton's tyrosine kinase (BTK) inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
The Withdrawal of Umbralisib: A Cautionary Tale
In June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for Umbralisib (Ukoniq) for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL).[1][2][3][4][5] This decision was based on updated findings from the UNITY-CLL clinical trial, which revealed a possible increased risk of death in patients receiving Umbralisib.[1][2][3][4] The manufacturer, TG Therapeutics, voluntarily withdrew the drug from the market.[1][3] This underscores the critical importance of long-term safety data in the evaluation of novel cancer therapies.
Comparative Efficacy of Umbralisib and Alternatives
Prior to its withdrawal, Umbralisib demonstrated clinical activity in relapsed or refractory indolent non-Hodgkin lymphoma (iNHL). In the UNITY-NHL trial, with a median follow-up of 27.7 months for efficacy, the overall response rate (ORR) was 47.1%, with tumor reduction observed in 86.4% of patients.[6][7] The median duration of response was not reached for MZL, was 11.1 months for FL, and 18.3 months for small lymphocytic lymphoma (SLL).[6] In the UNITY-CLL trial, the combination of Umbralisib and ublituximab (U2) showed a significantly longer progression-free survival (PFS) compared to obinutuzumab plus chlorambucil (B1668637), with a median PFS of 31.9 months versus 17.9 months.[8][9]
The following tables provide a comparative summary of the long-term efficacy of Umbralisib and other selected PI3K and BTK inhibitors based on key clinical trials.
Table 1: Long-Term Efficacy of PI3K Inhibitors
| Drug (Trade Name) | Trial Name | Indication | Median Follow-up | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Umbralisib (Ukoniq) | UNITY-NHL | Relapsed/Refractory iNHL | 27.7 months (efficacy) | 47.1% | MZL: Not Reached, FL: 10.6 months, SLL: 20.9 months | Not Reported |
| UNITY-CLL (in combination with Ublituximab) | CLL | 36.2 months | 83.3% | 31.9 months | Data led to withdrawal | |
| Copanlisib (B1663552) (Aliqopa) | CHRONOS-1 | Relapsed/Refractory iNHL | 31.5 months | 60.6% | 12.5 months | 42.6 months[10][11][12] |
| Duvelisib (B560053) (Copiktra) | DUO | Relapsed/Refractory CLL/SLL | 63 months | 77% (in crossover patients) | 15.7 months (in crossover patients) | 52.3 months[12][13][14] |
| Idelalisib (Zydelig) | Study 116 (in combination with Rituximab) | Relapsed CLL | Not specified in snippet | Not specified in snippet | Not specified in snippet | Not specified in snippet |
Table 2: Long-Term Efficacy of BTK Inhibitors
| Drug (Trade Name) | Trial Name | Indication | Median Follow-up | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Ibrutinib (B1684441) (Imbruvica) | RESONATE-2 | Treatment-Naïve CLL/SLL (≥65 years) | Up to 10 years | Not specified in snippet | 8.9 years | 68% at 9 years[15] |
| Pooled Analysis (High-Risk CLL) | First-Line High-Risk CLL | 49.8 months | 93% | Not Reached | 88% at 4 years[16] | |
| Acalabrutinib (B560132) (Calquence) | ELEVATE-TN | Treatment-Naïve CLL | 53 months | 97% | Not Reached | Not Reached[17][18][19] |
| Zanubrutinib (Brukinsa) | ALPINE | Relapsed/Refractory CLL/SLL | 54.2 months | 85.6% | 52.5 months | Not Reached[20][21][22][23] |
| SEQUOIA | Treatment-Naïve CLL/SLL | 72.8 months | 98% | 74% (at 72 months) | 84% (at 72 months)[24] |
Comparative Safety Profiles
The primary reason for Umbralisib's withdrawal was its unfavorable long-term safety profile, particularly the increased risk of death. An integrated safety analysis of Umbralisib across four studies showed that with a median treatment duration of 5.9 months, grade ≥3 treatment-emergent adverse events (TEAEs) occurred in 50.9% of patients.[14][25] The most frequent grade ≥3 TEAEs were neutropenia (11.3%), diarrhea (7.3%), and increased aminotransferase levels (5.7%).[14][25][26] AEs led to discontinuation in 13.7% of patients.[14][25][26]
The safety profiles of other PI3K and BTK inhibitors also present distinct challenges, as summarized below.
Table 3: Long-Term Safety of PI3K Inhibitors
| Drug (Trade Name) | Key Grade ≥3 Adverse Events | Discontinuation Rate due to AEs |
| Umbralisib (Ukoniq) | Neutropenia, Diarrhea, Increased Aminotransferases, Increased risk of death | 13.7%[14][25][26] |
| Copanlisib (Aliqopa) | Transient Hyperglycemia, Transient Hypertension, Neutropenia | Not specified in snippet |
| Duvelisib (Copiktra) | Infections, Infestations, Gastrointestinal disorders | 70 patients (out of 160 in the duvelisib group)[13] |
| Idelalisib (Zydelig) | Immune-mediated toxicities (e.g., colitis, pneumonitis, hepatotoxicity) | Not specified in snippet |
Table 4: Long-Term Safety of BTK Inhibitors
| Drug (Trade Name) | Key Grade ≥3 Adverse Events | Discontinuation Rate due to AEs |
| Ibrutinib (Imbruvica) | Atrial fibrillation, Hypertension, Bleeding events | 1 in 3 patients discontinued (B1498344) due to side effects in a long-term study[27] |
| Acalabrutinib (Calquence) | Infection, Hypertension, Bleeding events, Atrial fibrillation | 6%[19] |
| Zanubrutinib (Brukinsa) | COVID-19, Upper respiratory tract infection, Hypertension, Neutropenia | 20.4%[23] |
Signaling Pathways and Mechanisms of Action
The distinct efficacy and safety profiles of these inhibitors are rooted in their specific molecular targets and mechanisms of action.
PI3K Signaling Pathway
The PI3K pathway is crucial for B-cell survival and proliferation.[17][18][28] PI3K inhibitors block this pathway, leading to apoptosis of malignant B-cells. Umbralisib is a dual inhibitor of PI3Kδ and CK1ε. Other PI3K inhibitors like Idelalisib, Duvelisib, and Copanlisib also target isoforms of PI3K.
Caption: PI3K signaling pathway in B-cell malignancies and points of inhibition.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is another key component of the B-cell receptor signaling pathway.[1][10][19][29] BTK inhibitors like Ibrutinib, Acalabrutinib, and Zanubrutinib covalently bind to and inhibit BTK, thereby blocking downstream signaling required for B-cell survival.
Caption: BTK signaling pathway in B-cell malignancies and points of inhibition.
Casein Kinase 1 Epsilon (CK1ε) Signaling
Umbralisib's unique profile includes the inhibition of CK1ε, a serine/threonine kinase involved in various cellular processes, including the Wnt/β-catenin signaling pathway and regulation of circadian rhythms.[3][20][24][30] Its role in B-cell malignancies is an area of ongoing research, but its inhibition by Umbralisib may contribute to both its efficacy and toxicity profile.
Caption: Simplified Wnt/β-catenin pathway showing the role of CK1ε.
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the pivotal trials discussed.
UNITY-NHL (Umbralisib)
-
Study Design: A Phase 2b, multicenter, open-label, single-arm study.[7][31][32][33]
-
Patient Population: Patients with relapsed or refractory MZL, FL, or SLL who had received at least one prior anti-CD20-based regimen (for MZL) or at least two prior systemic therapies (for FL and SLL).[7]
-
Intervention: Umbralisib 800 mg orally once daily.[7]
-
Primary Endpoint: Overall response rate (ORR) as assessed by an independent review committee.[7][32]
-
Key Secondary Endpoints: Duration of response (DoR), progression-free survival (PFS), and safety.[34]
CHRONOS-1 (Copanlisib)
-
Study Design: A Phase 2, open-label, single-arm, multicenter study.[23][35][36]
-
Patient Population: Patients with relapsed or refractory indolent B-cell lymphoma who had received at least two prior lines of therapy.[36][37]
-
Intervention: Copanlisib 60 mg administered as a 1-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[36][37][38]
-
Key Secondary Endpoints: Duration of response, progression-free survival, and overall survival.[37]
DUO (Duvelisib)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[4][12][14][21][39]
-
Patient Population: Patients with relapsed or refractory CLL or SLL who had received at least one prior therapy.[12]
-
Intervention: Duvelisib 25 mg orally twice daily versus ofatumumab monotherapy.[4][14][21]
-
Primary Endpoint: Progression-free survival (PFS).[39]
-
Key Secondary Endpoints: Overall response rate, overall survival, and safety.[4]
RESONATE-2 (Ibrutinib)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[5][15][40][41][42]
-
Patient Population: Treatment-naïve patients with CLL or SLL aged 65 years or older, without del(17p).[40][42]
-
Intervention: Ibrutinib 420 mg orally once daily versus chlorambucil.[41]
-
Primary Endpoint: Progression-free survival (PFS).[41]
-
Key Secondary Endpoints: Overall survival, overall response rate, and safety.[41]
ELEVATE-TN (Acalabrutinib)
-
Study Design: A Phase 3, randomized, open-label, multicenter trial.[13][22][26][43][44]
-
Patient Population: Treatment-naïve patients with CLL.[13][22]
-
Intervention: Acalabrutinib plus obinutuzumab, acalabrutinib monotherapy, or obinutuzumab plus chlorambucil.[13][43]
-
Primary Endpoint: Progression-free survival (PFS) for the acalabrutinib plus obinutuzumab arm versus the obinutuzumab plus chlorambucil arm.[13][26]
-
Key Secondary Endpoints: Overall response rate, overall survival, and safety.[26]
ALPINE (Zanubrutinib)
-
Study Design: A Phase 3, randomized, open-label, global study.[6][8][25][45][46]
-
Patient Population: Patients with relapsed or refractory CLL or SLL.[6]
-
Intervention: Zanubrutinib 160 mg twice daily versus ibrutinib 420 mg once daily.[46]
-
Key Secondary Endpoints: Progression-free survival, safety, duration of response, and overall survival.[6]
Conclusion
The story of Umbralisib serves as a critical reminder of the paramount importance of long-term safety in drug development. While it initially showed promising efficacy, the emergence of a significant adverse safety signal led to its withdrawal from the market. In contrast, several other PI3K and BTK inhibitors have established themselves as valuable therapeutic options for patients with B-cell malignancies, demonstrating durable efficacy and manageable long-term safety profiles. This comparative guide highlights the nuanced differences in efficacy, safety, and mechanisms of action among these agents, providing a crucial resource for the scientific and drug development communities as they continue to advance the treatment of these cancers. The continuous evaluation of long-term outcomes and the elucidation of the underlying biological mechanisms will be essential for optimizing patient care and developing the next generation of targeted therapies.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Casein kinase 1 isoform epsilon - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. RESONATE-2 - Study Design | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Umbralisib for Relapsed or Refractory Indolent Non-Hodgkin Lymphoma - The ASCO Post [ascopost.com]
- 8. targetedonc.com [targetedonc.com]
- 9. gilead.com [gilead.com]
- 10. mdpi.com [mdpi.com]
- 11. onclive.com [onclive.com]
- 12. The phase III DUO trial of PI3K inhibitor duvelisib <i>versus</i> ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival | Haematologica [haematologica.org]
- 13. ashpublications.org [ashpublications.org]
- 14. The phase III DUO trial of PI3K inhibitor duvelisib versus ofatumumab in relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma: final analysis including overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RESONATE-2 - Studies - High Risk Patients | IMBRUVICA® (ibrutinib) HCP [imbruvicahcp.com]
- 16. Casein Kinase I epsilon positively regulates the Akt pathway in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Diffuse Large B-Cell Lymphoma: Current Knowledge and Clinical Significance [mdpi.com]
- 18. PI3K signaling pathway in normal B cells and indolent B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Update on the role of copanlisib in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Casein kinase 1 epsilon (CK1ε) as a potential therapeutic target in chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ascopubs.org [ascopubs.org]
- 26. Longer Follow-up Results of ELEVATE-TN trial of Acalabrutinib ± Obinutuzumab Versus Obinutuzumab + Chlorambucil in Patients with Treatment-Naive CLL - Conference Correspondent [conference-correspondent.com]
- 27. gilead.com [gilead.com]
- 28. A Review of PI3K Inhibitors in B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 30. gosset.ai [gosset.ai]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 33. firstwordpharma.com [firstwordpharma.com]
- 34. ascopubs.org [ascopubs.org]
- 35. Aliqopa (copanlisib) for the Treatment of Relapsed Follicular Lymphoma - Clinical Trials Arena [clinicaltrialsarena.com]
- 36. researchgate.net [researchgate.net]
- 37. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 39. CLL/SLL Efficacy & Trial Design - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 40. ashpublications.org [ashpublications.org]
- 41. Findings from landmark RESONATE-2 study confirm sustained survival benefit of IMBRUVICA® (ibrutinib) for first-line chronic lymphocytic leukaemia treatment with up to 10 years follow-up [jnj.com]
- 42. Ibrutinib (IMBRUVICA®) Improves Survival in Treatment-Naive Chronic Lymphocytic Leukemia Patients in the Phase 3 RESONATE™-2 Trial [prnewswire.com]
- 43. Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzmab for treatment-naive chronic lymphocytic leukaemia (ELEVATE TN): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. ashpublications.org [ashpublications.org]
- 45. ashpublications.org [ashpublications.org]
- 46. ALPINE Head-to-head Trial, Second-generation BTK Inhibitor Shown to be More Effective and Safer in CLL - The Medical Xchange [themedicalxchange.com]
Safety Operating Guide
Navigating the Safe Disposal of Umbralisib Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential protocols for the responsible management of umbralisib (B560156) hydrochloride waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals, outlining the necessary steps for proper disposal in a laboratory setting, alongside broader context regarding its status and household disposal recommendations.
Umbralisib, formerly marketed as Ukoniq, was a kinase inhibitor approved for treating marginal zone lymphoma and follicular lymphoma.[1][2][3] However, due to safety concerns, including a possible increased risk of death observed in clinical trials, the U.S. Food and Drug Administration (FDA) withdrew its approval in June 2022.[4][5][6][7] Consequently, TG Therapeutics, the manufacturer, voluntarily withdrew the drug from the market.[3][4][8] This withdrawal underscores the importance of adhering to strict safety and disposal protocols for any remaining laboratory stores of this compound.
Laboratory Disposal Procedures for Umbralisib Hydrochloride
The disposal of this compound in a laboratory environment is governed by regulations for hazardous and cytotoxic waste. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1] All disposal procedures must comply with federal, state, and local regulations.[1][9][10]
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), must be segregated as hazardous or cytotoxic waste.[1]
-
Collect this waste in designated, properly labeled, and sealed containers that are robust and leak-proof.[1]
-
-
Spill Management:
-
In case of a spill, use full personal protective equipment.[9][10]
-
Avoid breathing vapors, mist, dust, or gas and ensure adequate ventilation.[9][10]
-
Absorb solutions with a finely-powdered liquid-binding material like diatomite.[9]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[9]
-
Dispose of all contaminated materials according to the procedures outlined in this guide.[9]
-
-
Container Disposal:
-
Final Disposal:
-
The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Arrange for the collection of the hazardous waste containers by a licensed hazardous waste disposal service.[1]
-
Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.[1]
-
Discharging this compound into sewer systems is strictly prohibited. [1]
-
Handling and Personal Protective Equipment (PPE):
Safe handling is paramount before and during the disposal process. Adherence to the precautions outlined in the Safety Data Sheet (SDS) is mandatory.[1][9]
| Precaution | Specification | Source |
| Ventilation | Handle the compound in a well-ventilated area or with appropriate exhaust ventilation.[1][9] | [1][9] |
| Personal Protective Equipment (PPE) | Wear impermeable gloves, protective clothing, and tightly fitting safety goggles.[1][9] | [1][9] |
| Aerosol Prevention | Take measures to avoid the formation of dust and aerosols during handling.[1][9] | [1][9] |
FDA Recommendations for Household Disposal of Unused Ukoniq (Umbralisib)
For patients who may have unused Ukoniq, the FDA has provided specific guidance for household disposal, which is important for healthcare providers to communicate.[4][5][6] The primary recommendation is to use a drug take-back location.[4][5][6] If a take-back program is not available, the following steps should be taken:
-
Mix the medicine (do not crush the tablets) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[4][5][6]
-
Place the mixture in a sealed container, such as a plastic bag.[4][5][6]
-
Remove all personal information from prescription labels on empty medicine bottles or packaging before recycling or discarding them.[5][6]
Diagram of Laboratory Disposal Workflow for this compound
Caption: Workflow for the proper laboratory disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Umbralisib: Key Safety & Patient Guidance [drugs.com]
- 3. onclive.com [onclive.com]
- 4. FDA Withdraws Approval for Umbralisib (Ukoniq) Due to Safety Concerns | Medication Safety Resources [ihs.gov]
- 5. FDA approval of lymphoma medicine Ukoniq (umbralisib) is withdrawn due to safety concerns | FDA [fda.gov]
- 6. Ukoniq (umbralisib): Drug Safety Communication - FDA Approval of Lymphoma Medicine is Withdrawn Due to Safety Concerns | FDA [fda.gov]
- 7. doctorshcp.com [doctorshcp.com]
- 8. targetedonc.com [targetedonc.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Umbralisib Hydrochloride
For Immediate Use by Laboratory Professionals
This document provides essential safety protocols and logistical procedures for the handling and disposal of Umbralisib hydrochloride, a kinase inhibitor, in a research setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. While Umbralisib was withdrawn from the U.S. market in June 2022 due to safety concerns, its use in research continues to necessitate stringent safety measures.[1][2][3]
Personal Protective Equipment (PPE) and Hazard Communication
This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4] Therefore, robust personal protective equipment is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Body | Protective clothing | A fully buttoned laboratory coat is required. Consider a disposable gown for procedures with a high risk of contamination. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Face | Face shield | Required when there is a risk of splashes or aerosol generation. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an appropriate particulate filter if working outside of a certified chemical fume hood or if aerosolization is likely. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
All manipulations involving solid or dissolved this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4] Direct contact with the skin and eyes must be prevented through the consistent use of the PPE outlined in Table 1.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use anti-static weigh paper or a tared container to minimize the generation of airborne dust.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to prevent splashing. Cap containers securely.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5][6][7] Under no circumstances should this material be disposed of in the regular trash or down the drain.[5]
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, segregate all this compound waste from other waste streams. This includes unused compound, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.[5][7]
-
Containment:
-
Solid Waste: Collect in a designated, clearly labeled, and sealable hazardous waste container.[5]
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.[5]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container for hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a list of the chemical contents, including "this compound".[5]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Decontamination of Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[7] Collect the rinsate as hazardous liquid waste.[7]
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
